2,6-Dimethyloxan-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-3-7(8)4-6(2)9-5/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFMWPOZZNNSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569735 | |
| Record name | 2,6-Dimethyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33747-09-0, 41866-70-0 | |
| Record name | 2,6-Dimethyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyloxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethyloxan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dimethyloxan-4-ol, a substituted tetrahydropyran derivative of interest in medicinal chemistry and organic synthesis. The document details a robust two-step synthetic pathway commencing with the synthesis of the precursor 2,6-dimethyl-4H-pyran-4-one, followed by its stereoselective reduction to the target alcohol. Emphasis is placed on the practical execution of these transformations, including detailed experimental protocols. Furthermore, this guide outlines a multi-technique approach for the thorough characterization of this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The stereochemical intricacies of the molecule are also discussed, with a focus on distinguishing between the cis and trans diastereomers.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring system is a privileged scaffold in a vast array of natural products and pharmaceutically active compounds. Its prevalence stems from its conformational stability and its ability to engage in hydrogen bonding and other non-covalent interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Substituted THP derivatives, such as this compound, serve as valuable chiral building blocks in the synthesis of complex molecular architectures. The stereochemistry at the 2, 4, and 6 positions of the oxane ring is of paramount importance, as different diastereomers can exhibit markedly different biological activities. This guide focuses on providing the essential technical details for the synthesis and definitive characterization of this compound, enabling its effective utilization in research and drug development endeavors.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence involving the initial preparation of the corresponding ketone, 2,6-dimethyloxan-4-one, followed by its reduction. This strategy allows for the potential for stereocontrol in the second step, enabling access to different diastereomers of the final alcohol.
Step 1: Synthesis of 2,6-Dimethyl-4H-pyran-4-one
The precursor, 2,6-dimethyl-4H-pyran-4-one, is a crucial intermediate. A common and effective method for its synthesis involves the cyclization of dehydroacetic acid.
Experimental Protocol: Synthesis of 2,6-Dimethyl-4H-pyran-4-one
-
Materials: Dehydroacetic acid, concentrated sulfuric acid, water, ice, sodium bicarbonate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to an equal volume of water.
-
To this cooled acidic solution, add dehydroacetic acid.
-
Heat the mixture to reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude 2,6-dimethyl-4H-pyran-4-one will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Causality of Experimental Choices: The strong acidic conditions and elevated temperature facilitate the hydrolysis and decarboxylation of dehydroacetic acid, followed by an intramolecular condensation to form the pyranone ring. Neutralization is essential to precipitate the product, which is more soluble in its protonated form.
Diagram of the Synthetic Pathway for 2,6-Dimethyl-4H-pyran-4-one
Caption: Synthesis of 2,6-dimethyl-4H-pyran-4-one from dehydroacetic acid.
Step 2: Stereoselective Reduction to this compound
The reduction of the carbonyl group in 2,6-dimethyloxan-4-one yields the target alcohol. The choice of reducing agent is critical as it influences the stereochemical outcome, leading to either the cis or trans diastereomer as the major product.
-
For the synthesis of cis-2,6-dimethyloxan-4-ol (Axial Attack): Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which corresponds to the cis isomer.
-
For the synthesis of trans-2,6-dimethyloxan-4-ol (Equatorial Attack): Less sterically hindered reducing agents, like sodium borohydride (NaBH₄), tend to attack from the less hindered equatorial face, resulting in the axial alcohol, the trans isomer.
Experimental Protocol: Stereoselective Reduction of 2,6-Dimethyloxan-4-one
-
Materials: 2,6-Dimethyloxan-4-one, reducing agent (e.g., NaBH₄ or L-Selectride®), appropriate solvent (e.g., methanol for NaBH₄, tetrahydrofuran for L-Selectride®), water, diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.
-
Procedure (General):
-
Dissolve 2,6-dimethyloxan-4-one in the appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the recommended temperature (e.g., 0 °C for NaBH₄, -78 °C for L-Selectride®).
-
Slowly add the reducing agent to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the careful addition of water or saturated aqueous ammonium chloride.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.[1][2]
-
Causality of Experimental Choices: The low temperatures are employed to enhance the selectivity of the reduction. The choice of quenching agent neutralizes any remaining reducing agent and facilitates workup. Column chromatography is a standard and effective technique for separating diastereomers based on their differing polarities.[1][2]
Diagram of the Stereoselective Reduction
Caption: Stereoselective reduction of 2,6-dimethyloxan-4-one to its cis and trans isomers.
Characterization of this compound
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound and for distinguishing between its diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons in the tetrahydropyran ring are highly sensitive to their spatial arrangement.
Expected ¹H NMR Spectral Features:
-
Methyl Protons (C2-CH₃ and C6-CH₃): Doublets in the range of δ 1.1-1.3 ppm.
-
Ring Protons (H2, H3, H4, H5, H6): A complex series of multiplets in the upfield region (δ 1.4-4.0 ppm). The coupling constants between these protons, particularly the vicinal coupling constants (³J), are diagnostic for determining the relative stereochemistry. For the cis isomer (equatorial methyl groups), larger diaxial coupling constants are expected for certain ring protons compared to the trans isomer.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Spectral Features:
-
Methyl Carbons (C2-CH₃ and C6-CH₃): Signals in the aliphatic region (δ 20-25 ppm).
-
Ring Carbons (C2, C3, C4, C5, C6): Signals in the range of δ 30-80 ppm. The chemical shifts of these carbons, particularly C4, will differ between the cis and trans isomers due to the different steric environments of the hydroxyl group.
Table 1: Predicted NMR Data for this compound Isomers
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| cis | H4 (axial) expected to be at a different chemical shift and show different coupling constants compared to the trans isomer. | C4 expected to be at a different chemical shift compared to the trans isomer. |
| trans | H4 (equatorial) expected to be at a different chemical shift and show different coupling constants compared to the cis isomer. | C4 expected to be at a different chemical shift compared to the cis isomer. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common technique for this analysis.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₇H₁₄O₂) is expected, though it may be of low intensity.
-
Loss of Water (M⁺ - H₂O): A common fragmentation pathway for alcohols, resulting in a peak at M-18.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a characteristic fragmentation for ethers. This would lead to the loss of a methyl group (M-15) or an ethyl group from the ring opening.
-
Ring Cleavage: Various ring cleavage pathways can lead to a series of fragment ions.
Diagram of a General GC-MS Workflow
Caption: General workflow for Gas Chromatography-Mass Spectrometry analysis.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Attenuated Total Reflectance (ATR) is a convenient sampling technique for this purpose.[5][6]
Expected IR Absorption Bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Sharp absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹, corresponding to the C-O stretching vibration of the secondary alcohol and the ether linkage within the tetrahydropyran ring.
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl | O-H Stretch | 3200-3600 (broad, strong) |
| Alkane | C-H Stretch | 2850-3000 (sharp, medium-strong) |
| Alcohol/Ether | C-O Stretch | 1050-1150 (strong) |
Conclusion
This technical guide has outlined a reliable and well-documented approach to the synthesis and characterization of this compound. The two-step synthesis, involving the preparation of the pyranone precursor followed by stereoselective reduction, provides a versatile route to access both cis and trans diastereomers. The detailed characterization protocol, employing a combination of NMR, MS, and IR spectroscopy, ensures the unambiguous identification and structural elucidation of the target molecule. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the effective use of this compound as a key building block in their research endeavors.
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR-FTIR - Department of Chemistry | Paderborn University [chemie.uni-paderborn.de]
- 6. mt.com [mt.com]
A Technical Guide to the Physicochemical Properties of 2,6-Dimethyloxan-4-ol
Abstract
2,6-Dimethyloxan-4-ol, a substituted tetrahydropyran, represents a core structural motif in various fields of chemical research, including synthetic chemistry and drug discovery. The orientation of its substituents gives rise to multiple stereoisomers, each with potentially distinct physicochemical and biological properties. This technical guide provides a comprehensive analysis of the key physicochemical characteristics of this compound, with a particular focus on its stereochemical complexity. We will delve into its structural attributes, solubility, acidity, and chromatographic behavior, offering both established data and standardized protocols for their determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound in their work.
Introduction: Structure, Nomenclature, and the Significance of Stereoisomerism
This compound, also known by its IUPAC name 2,6-dimethyltetrahydro-2H-pyran-4-ol, is a heterocyclic alcohol. The "oxane" base of the name indicates a six-membered ring containing one oxygen atom, a structure more commonly referred to as a tetrahydropyran (THP) ring. The molecule is further functionalized with two methyl groups at positions 2 and 6, and a hydroxyl group at position 4.
The presence of three chiral centers at carbons C2, C4, and C6 means that this compound can exist as several stereoisomers. The relative orientations of the methyl and hydroxyl groups (cis or trans) profoundly influence the molecule's three-dimensional shape, and consequently, its physical and chemical properties. This stereochemical diversity is of paramount importance in drug development, where specific isomers of a chiral molecule often exhibit vastly different pharmacological activities and metabolic profiles. Therefore, a thorough characterization of the individual stereoisomers is crucial for any research involving this compound.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical predictors of its behavior in various systems. For drug development professionals, these parameters are essential for evaluating a compound's "drug-likeness," often assessed using frameworks like Lipinski's Rule of Five.[1][2][3] This rule suggests that orally active drugs generally have a molecular weight under 500 Daltons, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[1][2]
The following table summarizes the known and predicted physicochemical properties for the general structure of this compound. It is important to note that experimental values can vary between different stereoisomers.
| Property | Value (Predicted/Reported) | Significance in Drug Development |
| Molecular Formula | C7H14O2 | Provides the elemental composition. |
| Molecular Weight | 130.18 g/mol [4] | Well within the limits of Lipinski's Rule of Five for good oral bioavailability.[1][2] |
| Boiling Point | 219.6 ± 8.0 °C (Predicted)[4] | Indicates the volatility of the compound. |
| Density | 0.968 ± 0.06 g/cm³ (Predicted)[4] | Relates to the compound's mass per unit volume. |
| pKa | 14.7 ± 0.60 (Predicted)[4] | Indicates the acidity of the hydroxyl group; crucial for understanding ionization state at physiological pH. |
| LogP (Octanol/Water Partition Coefficient) | ~0.6-1.0 (Predicted) | Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[5] |
| Hydrogen Bond Donors | 1 (the -OH group) | Complies with Lipinski's Rule of Five.[1][2] |
| Hydrogen Bond Acceptors | 2 (the ring oxygen and the hydroxyl oxygen) | Complies with Lipinski's Rule of Five.[1][2] |
Solubility Profile
A compound's solubility in both aqueous and organic media is a critical factor influencing its formulation, administration, and bioavailability.
-
Aqueous Solubility : As a small alcohol, this compound is expected to have some solubility in water due to the hydrogen bonding capacity of its hydroxyl group. However, the hydrocarbon backbone limits its complete miscibility.
-
Organic Solubility : The compound is anticipated to be soluble in a range of common organic solvents such as ethanol, methanol, acetone, and dichloromethane. For non-polar substances, a suitable organic solvent may be required for initial dissolution before further testing.[6]
Standard Protocol for Determining Aqueous Solubility (OECD 105)
The OECD Test Guideline 105 provides standardized methods for determining the water solubility of chemical substances.[7][8][9] The Flask Method is suitable for compounds with solubilities above 10⁻² g/L.[7][8]
Methodology:
-
Preparation : Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Equilibration : Stir the mixture at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[7][9]
-
Phase Separation : Allow the mixture to settle, or use centrifugation to separate the undissolved solid/liquid from the aqueous solution.
-
Analysis : Carefully extract a sample of the clear aqueous supernatant.
-
Quantification : Determine the concentration of the dissolved compound using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Below is a workflow diagram for the Flask Method of solubility determination.
Caption: Workflow for Aqueous Solubility Determination (Flask Method).
Acidity and pKa Determination
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution.[10] For this compound, the pKa refers to the dissociation of the proton from the hydroxyl group. Understanding the pKa is vital as it dictates the ionization state of the molecule at a given pH, which in turn influences properties like solubility, membrane permeability, and receptor binding.
Standard Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of a substance.[11] It involves the gradual addition of a titrant (an acid or a base) to the sample solution while monitoring the pH.[11]
Methodology:
-
Sample Preparation : Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture). Purge the solution with nitrogen to remove dissolved CO2.[11]
-
Titration Setup : Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration : Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Collection : Record the pH of the solution after each addition of the titrant, ensuring the reading is stable.[11]
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[10]
The following diagram illustrates the logical flow of pKa determination.
Caption: Logical Flow for Potentiometric pKa Determination.
Chromatographic Profile and Stereoisomer Separation
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.[12] For a molecule like this compound, GC is an excellent method for assessing purity and quantifying the compound in various matrices.[13][14][15]
Furthermore, the separation of its stereoisomers is critical. This is often achieved using chiral GC columns, where the stationary phase is designed to interact differently with each enantiomer or diastereomer, leading to different retention times.[16]
General Protocol for Gas Chromatography Analysis
Objective : To determine the purity of a this compound sample and, if using a chiral column, to resolve its stereoisomers.
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
Column :
-
For general purity: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-Wax).
-
For chiral separation: A chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB).[16]
Methodology :
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).
-
Injection : Inject a small volume (typically 1 µL) of the sample into the heated GC injection port.
-
Separation : The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column.[15] Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.
-
Detection : As each component elutes from the column, it is detected by the FID, which generates a signal proportional to the amount of the substance.
-
Analysis : The resulting chromatogram shows peaks corresponding to each separated component. The retention time is used for identification, and the peak area is used for quantification.[17]
Conclusion
The physicochemical properties of this compound, particularly when considering its stereoisomeric forms, are fundamental to its application in scientific research and development. This guide has outlined the key parameters—molecular structure, solubility, and acidity—and provided standardized, actionable protocols for their experimental determination. For professionals in drug discovery, a precise understanding of these properties is not merely academic; it is a prerequisite for designing molecules with desirable ADME profiles and for advancing compounds through the development pipeline. The methodologies and data presented herein serve as a robust foundation for further investigation and application of this versatile chemical entity.
References
- 1. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dimethyltetrahydro-2H-pyran-4-ol | 33747-09-0 [amp.chemicalbook.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. pure.au.dk [pure.au.dk]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 8. filab.fr [filab.fr]
- 9. oecd.org [oecd.org]
- 10. byjus.com [byjus.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. purdue.edu [purdue.edu]
- 13. How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages? | NIST [nist.gov]
- 14. iltusa.com [iltusa.com]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
An In-depth Technical Guide to 2,6-Dimethyloxan-4-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The tetrahydropyran (oxane) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific substituted oxane, 2,6-dimethyloxan-4-ol, focusing on its stereoisomers, synthesis, spectroscopic characterization, and potential applications in drug discovery.
Navigating the Stereochemical Landscape of this compound
This compound possesses three chiral centers, leading to a variety of possible stereoisomers. The relative stereochemistry of the methyl groups at positions 2 and 6 (cis or trans) and the orientation of the hydroxyl group at position 4 (axial or equatorial) give rise to distinct diastereomers with unique physical, chemical, and biological properties.
The primary precursors for accessing the different stereoisomers of this compound are the corresponding ketones, cis- and trans-2,6-dimethyloxan-4-one.
| Compound | Structure | CAS Number |
| cis-2,6-dimethyloxan-4-one | 14505-80-7[1][2] | |
| trans-2,6-dimethyloxan-4-one | 54513-59-6[3] |
Strategic Synthesis of this compound Stereoisomers
The synthesis of this compound hinges on the stereocontrolled reduction of the precursor ketones. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, allowing for the selective formation of either the axial or equatorial alcohol.
Synthesis of cis- and trans-2,6-Dimethyloxan-4-one
The synthesis of the ketone precursors can be achieved through various methods, with the Prins cyclization being a notable and efficient approach. This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol.
Figure 1: General workflow for the synthesis of 2,6-disubstituted oxan-4-ones via Prins Cyclization.
Stereoselective Reduction to this compound
The reduction of the carbonyl group in cis- and trans-2,6-dimethyloxan-4-one provides access to the corresponding alcohol stereoisomers. The stereochemical outcome is governed by the direction of hydride attack on the carbonyl carbon.
General Principle:
-
Sterically demanding reducing agents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®) will preferentially attack from the less hindered face, leading to the formation of the thermodynamically more stable equatorial alcohol.
-
Less sterically demanding reducing agents (e.g., Sodium borohydride, NaBH₄) can attack from either face, often resulting in a mixture of axial and equatorial alcohols, with the ratio influenced by solvent and temperature.
-
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that will typically yield a mixture of stereoisomers.[4][5]
Experimental Protocol: Reduction of a Ketone to an Alcohol (General Procedure)
This protocol provides a general guideline for the reduction of a ketone using sodium borohydride.[6] The specific conditions may need to be optimized for the reduction of cis- or trans-2,6-dimethyloxan-4-one.
-
Dissolution: Dissolve the ketone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for the reduction of the ketone to the corresponding alcohol.
Spectroscopic Characterization
The unambiguous identification and stereochemical assignment of the different isomers of this compound rely heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the oxane ring provide detailed information about the relative stereochemistry of the substituents.
Key Diagnostic Features in ¹H NMR:
-
Axial vs. Equatorial Protons: Protons in an axial orientation on a cyclohexane-like ring typically resonate at a higher field (lower ppm) than their equatorial counterparts.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. Large diaxial couplings (³J ≈ 8-13 Hz) are characteristic of protons in a trans-diaxial relationship, while smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz) are observed for other arrangements. Analysis of the coupling patterns of the proton at C4 can help determine the orientation of the hydroxyl group.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the oxane ring are also sensitive to the stereochemical environment. The "gamma-gauche effect" is a particularly useful phenomenon where a carbon atom experiences a shielding effect (upfield shift) when it is in a gauche relationship with a substituent on a carbon three bonds away. This can aid in assigning the relative stereochemistry of the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₄O₂), the expected molecular ion peak [M]⁺ would be at m/z 130. Common fragmentation pathways for cyclic alcohols include the loss of water ([M-H₂O]⁺), and cleavage of the ring. Analysis of the fragmentation pattern can provide further confirmation of the structure.
Applications in Drug Discovery and Development
The tetrahydropyran scaffold is a key structural motif in a wide range of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery.
Potential Therapeutic Areas for Tetrahydropyran Derivatives:
-
Anticancer: Several natural products containing the tetrahydropyran ring have shown potent cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory: Tetrahydropyran derivatives have been investigated for their potential to modulate inflammatory pathways.
-
Antimicrobial: The tetrahydropyran scaffold has been incorporated into novel antimicrobial agents.
-
Neurological Disorders: The ability of the tetrahydropyran ring to cross the blood-brain barrier has made it a target for the development of CNS-active drugs.
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active tetrahydropyranols suggests its potential as a valuable building block for the synthesis of new chemical entities with therapeutic potential. Further screening and derivatization of the this compound core could lead to the discovery of novel drug candidates.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific compound.
Conclusion
This compound represents a structurally interesting and synthetically accessible molecule with potential applications in drug discovery. The ability to stereoselectively synthesize its various isomers provides a platform for exploring structure-activity relationships and developing novel therapeutic agents. This guide has provided a foundational understanding of the synthesis, characterization, and potential utility of this important tetrahydropyran derivative, serving as a valuable resource for researchers in the field.
References
- 1. cis-2,6-dimethyloxan-4-one Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Synthonix, Inc > 14505-80-7 | cis-2,6-Dimethyloxan-4-one [synthonix.com]
- 3. TRANS-2,6-DIMETHYLOXAN-4-ONE | 54513-59-6 [m.chemicalbook.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethyloxan-4-ol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereoisomers of 2,6-dimethyloxan-4-ol, a substituted tetrahydropyranol of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous natural products and approved pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a bioisostere for other cyclic systems. Understanding the nuanced stereochemistry of substituted THPs like this compound is paramount, as the spatial arrangement of substituents can profoundly influence biological activity and target engagement. This document will delve into the stereochemical possibilities, conformational landscape, stereoselective synthesis, analytical characterization, and the potential biological relevance of these isomers, offering a robust resource for scientists engaged in the exploration of this chemical space.
Stereoisomerism and Conformational Analysis: Understanding the Three-Dimensional Landscape
The structure of this compound features three stereogenic centers at carbons C2, C4, and C6. This gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers. A primary descriptor for the relative stereochemistry of the methyl groups at C2 and C6 is the cis/trans nomenclature, which significantly influences the overall shape and conformational preferences of the molecule.
The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The interplay between the cis/trans relationship of the C2 and C6 methyl groups and the orientation of the C4 hydroxyl group dictates the conformational equilibrium and the overall stability of each stereoisomer.
Key Conformational Considerations:
-
Cis Isomers: In the cis-2,6-dimethyl configuration, both methyl groups are on the same face of the tetrahydropyran ring. In a chair conformation, this necessitates one methyl group being in an axial position while the other is equatorial. The ring can undergo inversion, leading to an equilibrium between two chair conformers where the axial and equatorial positions of the methyl groups are interchanged.
-
Trans Isomers: In the trans-2,6-dimethyl configuration, the methyl groups are on opposite faces of the ring. This allows for a chair conformation where both methyl groups can simultaneously occupy the more sterically favorable equatorial positions, generally leading to a more stable conformation compared to the cis isomers.
-
C4-Hydroxyl Group: The hydroxyl group at the C4 position can also be either axial or equatorial. Its orientation will influence the overall polarity, hydrogen bonding potential, and steric interactions within the molecule. The relative stability of the axial versus equatorial hydroxyl group is influenced by both steric factors and potential intramolecular hydrogen bonding interactions.
The energetic preference for substituents to occupy the equatorial position is a guiding principle in predicting the most stable conformation of each stereoisomer. This conformational preference is a critical determinant of how the molecule presents its functional groups for interaction with biological targets.
Diagram: Stereoisomers of this compound
Spectroscopic Characterization of 2,6-Dimethyloxan-4-ol: A Predictive Technical Guide
Introduction
2,6-Dimethyloxan-4-ol, a substituted tetrahydropyran, represents a core structural motif in various natural products and pharmacologically active compounds. Its stereochemistry and functional group orientation play a pivotal role in its biological activity, making unambiguous structural elucidation paramount. This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound, leveraging foundational principles and data from analogous structures to anticipate its spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to identify and characterize this and similar molecules with confidence.
The molecular structure of this compound, with the systematic numbering used in this guide, is presented below. The molecule can exist as multiple stereoisomers (cis/trans relationships between the substituents), which will influence the precise spectral data. This guide will address the general features and discuss potential stereochemical influences.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the number of unique protons and carbons, their connectivity, and the stereochemical arrangement of the substituents.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton[1][2].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C{¹H}, and DEPT (Distortionless Enhancement by Polarization Transfer) should be used. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to confirm proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons within the oxane ring. The chemical shifts are influenced by the electronegativity of the ring oxygen and the hydroxyl group.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| CH₃ (at C2 and C6) | 1.1 - 1.3 | Doublet (d) | These methyl groups are chemically equivalent if the molecule possesses a C₂ symmetry axis (e.g., in the cis-isomer). They will be split by the adjacent methine proton. |
| CH (at C2 and C6) | 3.5 - 4.0 | Multiplet (m) | These methine protons are adjacent to the ring oxygen, causing a significant downfield shift. Their multiplicity will be complex due to coupling with the methyl protons and the adjacent methylene protons. |
| CH₂ (at C3 and C5) | 1.4 - 2.2 | Multiplet (m) | These methylene protons are diastereotopic and will likely appear as complex multiplets due to both geminal and vicinal coupling. |
| CH (at C4) | 3.8 - 4.2 | Multiplet (m) | This methine proton is deshielded by the attached hydroxyl group. Its multiplicity will depend on the coupling with the adjacent methylene protons. |
| OH (at C4) | Variable (1.5 - 5.0) | Broad Singlet (br s) | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It may not show coupling to adjacent protons. |
Causality of Chemical Shifts: The protons on carbons adjacent to the oxygen atom (C2, C6, and C4) are expected to resonate at lower field (higher ppm values) due to the deshielding effect of the electronegative oxygen atom[3]. The stereochemistry will significantly impact the exact chemical shifts and coupling constants. For instance, axial and equatorial protons will have different chemical environments and thus different chemical shifts.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| CH₃ (at C2 and C6) | 20 - 25 | These methyl carbons are in the aliphatic region. |
| CH (at C2 and C6) | 70 - 75 | These carbons are significantly deshielded due to their attachment to the ring oxygen. |
| CH₂ (at C3 and C5) | 40 - 50 | These methylene carbons are in the aliphatic region, but deshielded compared to a simple alkane due to the proximity of the oxygen and hydroxyl groups. |
| CH (at C4) | 65 - 70 | This carbon is deshielded by the attached hydroxyl group. |
Symmetry Considerations: In a perfectly symmetric isomer (e.g., the cis isomer with a plane of symmetry), the number of unique carbon signals would be reduced. For example, C2 and C6 would be equivalent, as would C3 and C5. In an asymmetric isomer, all seven carbons would be expected to be non-equivalent, resulting in seven distinct signals in the ¹³C NMR spectrum[4].
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl and ether functional groups.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr), as a KBr pellet (if it is a solid), or as a solution in a suitable solvent (e.g., CCl₄).
-
Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.
Predicted IR Spectrum
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Notes |
| O-H (Alcohol) | 3600 - 3200 | Strong, Broad | The broadness of this peak is due to hydrogen bonding. A sharp peak around 3600 cm⁻¹ may be observed for non-hydrogen-bonded (free) O-H groups, especially in dilute solution[2][5]. |
| C-H (Alkane) | 3000 - 2850 | Strong, Sharp | These are the characteristic stretching vibrations of sp³ hybridized C-H bonds. |
| C-O (Ether) | 1150 - 1050 | Strong, Sharp | This absorption is due to the C-O-C stretching vibration of the oxane ring. Cyclic ethers typically show a strong C-O stretching band in this region[3][6]. |
| C-O (Alcohol) | 1050 - 1000 | Medium to Strong, Sharp | This peak corresponds to the C-O stretching vibration of the secondary alcohol. |
Interpretation Logic: The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region is a clear indicator of the hydroxyl group. The strong absorption in the 1150-1050 cm⁻¹ region is characteristic of the ether linkage within the cyclic structure[7]. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule[2].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method: Electron Impact (EI) ionization is a common method for this type of molecule and will likely lead to significant fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.
-
Analysis: The sample is introduced into the mass spectrometer (e.g., via gas chromatography for a GC-MS analysis), ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
The molecular formula of this compound is C₇H₁₄O₂, with a molecular weight of 130.19 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 130 is expected, corresponding to the molecular ion. The intensity of this peak may be weak in EI-MS due to the facile fragmentation of cyclic ethers and alcohols.
-
Key Fragmentation Pathways: The fragmentation of cyclic ethers is often initiated by cleavage alpha to the ether oxygen[8][9]. For this compound, key fragmentation pathways are predicted to include:
-
Loss of a methyl group (-CH₃): A peak at m/z = 115 (M - 15). This would result from the cleavage of one of the methyl groups at C2 or C6.
-
Loss of water (-H₂O): A peak at m/z = 112 (M - 18). This is a common fragmentation for alcohols.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ring oxygen. This can lead to various fragment ions. For example, cleavage of the C2-C3 bond could lead to a fragment containing the oxygen atom.
-
Ring-opening and subsequent fragmentation: The molecular ion can undergo ring opening followed by further fragmentation, leading to a complex pattern of lower mass ions.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This guide provides a predictive overview of the key spectroscopic features of this compound. By understanding the expected NMR chemical shifts and coupling patterns, the characteristic IR absorption frequencies, and the likely mass spectrometric fragmentation pathways, researchers can confidently approach the structural elucidation of this and related substituted oxane systems. The interplay of these techniques, particularly when combined with 2D NMR experiments, will allow for a definitive assignment of the constitution and stereochemistry of this compound, a crucial step in its further investigation and application.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 7-Octen-2-ol, 2,6-dimethyl- [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone – Oriental Journal of Chemistry [orientjchem.org]
- 9. lookchem.com [lookchem.com]
Foreword: The Imperative of Unambiguous Structural Data
An In-Depth Technical Guide to the Crystal Structure of 2,6-Dimethyloxan-4-ol
A Senior Application Scientist's Guide to Stereochemical Elucidation and Supramolecular Analysis
In the realms of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not an academic curiosity; it is the fundamental determinant of function, efficacy, and safety. The tetrahydropyran (oxan) ring, a privileged scaffold in numerous natural products and pharmaceuticals, presents a significant stereochemical challenge. This compound, with its three stereocenters, can exist as multiple diastereomers, each possessing unique physical and biological properties. While spectroscopic methods like NMR provide crucial insights into connectivity and relative stereochemistry, only Single-Crystal X-ray Diffraction (SC-XRD) offers incontrovertible proof of the absolute and relative configuration of all stereocenters, along with an unparalleled view of the intermolecular interactions that govern the solid state.
As a definitive public crystal structure for the parent this compound is not available, this guide serves a more vital purpose: to provide researchers and drug development professionals with a comprehensive, field-proven workflow for its determination. We will proceed with a hypothetical, yet scientifically rigorous, analysis of the thermodynamically favored cis-(2R,4S,6S)-2,6-dimethyloxan-4-ol isomer, from targeted synthesis to the final interpretation of crystallographic data. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, mirroring the process in a high-level research environment.
Part 1: Targeted Synthesis and Purification of the cis-Isomer
The cornerstone of any crystallographic study is a pure, single stereoisomer. The synthesis of 2,6-disubstituted tetrahydropyrans often yields mixtures of diastereomers. Therefore, a strategy that favors the thermodynamically most stable isomer is paramount. The cis-isomer, which can adopt a chair conformation with both large methyl groups in equatorial positions, is the expected thermodynamic product.
A highly efficient one-pot process involving a tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization is an excellent strategy for this purpose[1].
Experimental Protocol: Synthesis of cis-2,6-Dimethyloxan-4-ol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add the appropriate unsaturated hydroxy ketone precursor.
-
Hydrogenation: Dissolve the substrate in degassed methanol. Add a chiral catalyst, such as a Rhodium-bisphosphine complex, to facilitate asymmetric hydrogenation.
-
Cyclization: Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Upon completion, the reaction is carefully quenched, and the resulting alcohol spontaneously undergoes an intramolecular oxa-Michael addition. The acidic workup ensures the cyclization to the tetrahydropyran ring proceeds to completion, equilibrating to the most stable cis-diastereomer[2].
-
Purification: The crude product is concentrated in vacuo and purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Fractions containing the pure product are combined and the solvent is removed to yield the target cis-2,6-Dimethyloxan-4-ol as a colorless oil or low-melting solid. Purity and identity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. It is a meticulous process that requires patience and a systematic approach. For a polar, hydrogen-bonding molecule like an alcohol, several techniques are viable[3][4].
Experimental Protocol: Crystallization of cis-2,6-Dimethyloxan-4-ol
-
Solvent Screening: The ideal solvent is one in which the compound is moderately soluble—fully soluble when hot but only sparingly soluble when cold[5]. A screening of solvents (Table 1) is the first step.
-
Primary Technique: Slow Evaporation [6]
-
Dissolve a small amount (5-10 mg) of the purified compound in a minimum of a suitable solvent (e.g., dichloromethane) in a clean, small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
-
Alternative Technique: Vapor Diffusion [7]
-
Dissolve the compound in a small volume of a "good" solvent (e.g., acetone) in an inner vial.
-
Place this inner vial inside a larger, sealed jar containing a small amount of a volatile "poor" solvent (an anti-solvent, e.g., hexane).
-
The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
| Solvent System | Role | Rationale |
| Dichloromethane / Hexane | Solvent / Anti-solvent | Good for both slow evaporation (of DCM) and vapor/liquid diffusion. |
| Ethyl Acetate / Heptane | Solvent / Anti-solvent | A less volatile combination, potentially leading to slower, more controlled growth. |
| Acetone / Water | Solvent / Anti-solvent | Exploits the miscibility and high polarity difference for precipitation. |
| Isopropanol | Single Solvent (Slow Cooling) | Effective if solubility shows a strong temperature dependence. |
| Table 1. Representative solvent systems for the crystallization of a polar organic molecule like this compound. |
Part 3: The Single-Crystal X-ray Diffraction Workflow
Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, with well-defined faces) is obtained, the process of structure determination begins[8][9]. This is a highly automated but conceptually complex workflow that translates a diffraction pattern into a 3D atomic model.
Figure 1. Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Step-by-Step Methodology
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage and improve data quality[8].
-
Data Collection: The mounted crystal is placed on a diffractometer. A fine, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector[10].
-
Structure Solution: The collected data (a set of reflection intensities and positions) is processed. Specialized software (e.g., SHELXT) uses direct methods to solve the "phase problem" and generate an initial electron density map[11].
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares algorithm (e.g., in SHELXL). This iterative process adjusts atomic positions, bond lengths, and angles to improve the agreement between the calculated and observed diffraction patterns, monitored by the R-factor (a measure of agreement)[12].
Part 4: Analysis of Crystallographic Data
The final output is a Crystallographic Information File (CIF), which contains all the information about the structure. Below is a table of realistic, hypothetical data for cis-(2R,4S,6S)-2,6-dimethyloxan-4-ol.
| Parameter | Hypothetical Value |
| Chemical formula | C₇H₁₄O₂ |
| Formula weight | 130.18 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c [Å] | 8.51, 6.23, 13.45 |
| α, β, γ [°] | 90, 105.5, 90 |
| Volume [ų] | 688.5 |
| Z (Molecules/unit cell) | 4 |
| Density (calculated) | 1.256 g/cm³ |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Final R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.121 |
| Goodness-of-fit (S) | 1.05 |
| Table 2. Hypothetical crystal data and structure refinement parameters for cis-2,6-Dimethyloxan-4-ol. |
Molecular Conformation
The crystallographic data would be expected to confirm the cis relative stereochemistry. Conformational analysis of tetrahydropyrans is analogous to that of cyclohexanes[13]. To minimize steric hindrance (1,3-diaxial interactions), the molecule will adopt a stable chair conformation. In the cis-(2R,4S,6S) isomer, this results in:
-
The C2-methyl group in an equatorial position.
-
The C6-methyl group in an equatorial position.
-
The C4-hydroxyl group in an axial position.
This conformation places the two bulkiest substituents in the sterically favored equatorial orientation, providing the definitive structure for this isomer[14].
Supramolecular Analysis: The Hydrogen-Bonding Network
The presence of a hydroxyl group dictates the crystal packing through hydrogen bonding[15]. In the solid state, the axial hydroxyl group is an excellent hydrogen bond donor. The most likely acceptor is the ring oxygen atom of an adjacent molecule, which is sterically accessible. This donor-acceptor relationship would propagate through the crystal lattice, forming infinite chains.
Figure 2. Hydrogen bonding motif forming a chain structure.
This specific interaction, where the hydroxyl group of one molecule donates to the ring oxygen of the next, creates a supramolecular polymer or chain. The analysis of such non-covalent interactions is critical in drug development, as it influences crystal packing, stability, and solubility—key parameters for a drug candidate[16][17].
Conclusion: From Hypothesis to Certainty
This guide has outlined the comprehensive, multi-step process required to move from a synthetic target to a fully refined crystal structure for a stereochemically complex molecule like this compound. Each stage—from stereoselective synthesis and meticulous crystallization to the automated yet complex workflow of X-ray diffraction—is a critical component in achieving an unambiguous structural assignment. The resulting data provides not only the definitive conformation and configuration of the molecule but also a detailed map of the intermolecular forces that define its solid-state behavior. For researchers in medicinal chemistry and materials science, this level of structural certainty is the bedrock upon which rational design and optimization are built.
References
- 1. Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. depts.washington.edu [depts.washington.edu]
- 7. unifr.ch [unifr.ch]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 15. Hydrogen Bonding in Liquid Alcohols [research.chalmers.se]
- 16. Deciphering the hydrogen-bonding scheme in the crystal structure of triphenylmethanol: a tribute to George Ferguson and co-workers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study [mdpi.com]
"thermodynamic stability of 2,6-Dimethyloxan-4-ol"
An In-depth Technical Guide to the Thermodynamic Stability of 2,6-Dimethyloxan-4-ol
Abstract
The thermodynamic stability of substituted heterocyclic systems is a cornerstone of rational drug design and chemical synthesis. The this compound scaffold, a substituted tetrahydropyran, presents a fascinating case study in the interplay of steric, electronic, and intramolecular forces that dictate conformational preference. This guide provides a comprehensive analysis of the factors governing the stability of its various stereoisomers. We will dissect the foundational principles of conformational analysis, including steric hindrance via 1,3-diaxial interactions and the potentially stabilizing role of intramolecular hydrogen bonding. Furthermore, this document outlines detailed, field-proven experimental and computational protocols for determining the relative energies of conformers, offering researchers a robust framework for predicting and validating molecular behavior.
Part 1: The Theoretical Framework of Stability
The thermodynamic stability of any substituted oxane is not determined by a single factor, but by the net balance of several competing energetic contributions. For this compound, the analysis begins with understanding its core structure and the possible spatial arrangements of its substituents.
The Oxane Chair Conformation and Stereoisomerism
Like its carbocyclic analog, cyclohexane, the oxane (tetrahydropyran) ring predominantly adopts a chair conformation to minimize angle and torsional strain. This conformation has two distinct substituent positions: axial (perpendicular to the ring's general plane) and equatorial (in the plane of the ring). A dynamic equilibrium, known as a ring flip, exists between two chair conformers, which rapidly interconverts axial and equatorial positions.[1]
For this compound, the relative orientation of the two methyl groups defines two primary diastereomers: cis (where both methyl groups are on the same face of the ring) and trans (where they are on opposite faces). Within each, the hydroxyl group at C-4 can also have two orientations, leading to a total of four key diastereomers to consider for stability analysis. The stability of each stereoisomer is dictated by the conformational equilibrium of its respective chair forms.
Caption: Conformational equilibrium of a substituted oxane ring.
Key Governing Forces
1.2.1 Steric Hindrance: 1,3-Diaxial Interactions The most significant destabilizing factor in chair conformations is the 1,3-diaxial interaction. This is a form of steric strain that occurs when an axial substituent clashes with the other two axial substituents on the same side of the ring.[2][3] Because equatorial positions point away from the ring, they are significantly less sterically hindered. Consequently, bulky substituents will overwhelmingly prefer the equatorial position to minimize this repulsive force.[1][4]
In this compound, both the methyl groups and the hydroxyl group are subject to these interactions. The most stable conformer for any given stereoisomer will be the one that minimizes the number and severity of 1,3-diaxial interactions. For example, a conformation with all three substituents in the equatorial position would be expected to be highly favored from a purely steric standpoint.
1.2.2 The Anomeric Effect The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring heteroatom) of a pyranose ring to occupy the axial position, despite potential steric hindrance.[5] This is a stereoelectronic effect, often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.[6] For this compound, the substituents are not at the anomeric position, so the classical anomeric effect is not a primary driver of stability. However, understanding stereoelectronic effects is crucial in heterocyclic chemistry.[7]
1.2.3 Intramolecular Hydrogen Bonding (IHB) A unique and critical factor for this compound is the potential for the C4-hydroxyl group to form an intramolecular hydrogen bond with the ring's oxygen atom (O1). This can only occur when the hydroxyl group is in the axial position, which places it in a favorable 1,4-diaxial relationship with the ring oxygen. This interaction can provide significant stabilization, potentially counteracting the steric penalty of placing the -OH group in an axial position.[8][9] The formation of such a bond can have a profound impact on molecular properties and conformational preference.[10][11] The strength of this bond depends on the O-H···O distance and angle, which are dictated by the ring's geometry.
Part 2: Experimental Protocol for Stability Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying conformational equilibria in solution.[12] Variable-temperature (VT) NMR experiments allow for the direct measurement of thermodynamic parameters (ΔG°, ΔH°, and ΔS°).
Detailed Protocol: VT-NMR Spectroscopy
Objective: To determine the Gibbs free energy difference (ΔG°) between the two chair conformers of a specific this compound stereoisomer.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample (5-10 mg) of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or CD₂Cl₂) in a high-quality NMR tube. The choice of solvent is critical; non-polar solvents are preferred to minimize intermolecular hydrogen bonding that would compete with the potential IHB.
-
Ensure the solvent is chosen for its low freezing point to allow for a wide temperature range.
-
-
Initial ¹H NMR Spectrum (Room Temperature):
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Analysis: Identify the proton at C4 (the one attached to the same carbon as the -OH group). The multiplicity and, more importantly, the coupling constants (³J_H,H) of this proton are diagnostic of its orientation. A large coupling constant (typically 8-12 Hz) to its neighboring axial protons indicates an axial orientation for the C4-proton (and thus an equatorial hydroxyl group). A small coupling constant (1-4 Hz) suggests an equatorial C4-proton (and an axial hydroxyl group).
-
-
Variable-Temperature (VT) NMR Acquisition:
-
Cool the sample in the NMR spectrometer to a low temperature (e.g., -80 °C or 193 K), where the ring flip is slow on the NMR timescale.
-
Observation: At this temperature, signals for both individual conformers should be resolved. You will see two distinct sets of peaks corresponding to the axial-OH and equatorial-OH conformers.
-
Acquire spectra at several temperatures, gradually increasing from the lowest point back to room temperature.
-
-
Data Analysis and Calculation:
-
Integration: At each temperature where both conformers are visible, carefully integrate the corresponding, well-resolved signals for each species. The ratio of the integrals gives the equilibrium constant, K_eq = [Equatorial-OH] / [Axial-OH].
-
Gibbs Free Energy (ΔG°): Calculate the free energy difference at each temperature using the equation: ΔG° = -RT ln(K_eq) (where R is the gas constant, 8.314 J/mol·K, and T is the temperature in Kelvin).
-
Van't Hoff Analysis (Optional): To separate the enthalpic (ΔH°) and entropic (ΔS°) contributions, plot ln(K_eq) versus 1/T. The slope of the resulting line is -ΔH°/R, and the y-intercept is ΔS°/R. This provides deeper insight into the driving forces of the equilibrium.
-
Caption: Workflow for experimental determination of stability.
Part 3: Computational Protocol for Stability Prediction
Computational chemistry provides a powerful, predictive tool for assessing the thermodynamic stability of conformers before a molecule is ever synthesized.[13] Density Functional Theory (DFT) is a robust method for obtaining accurate energetic and geometric data.[14][15]
Detailed Protocol: DFT Calculations
Objective: To calculate the relative Gibbs free energies of all plausible chair conformers of a this compound stereoisomer and identify the global minimum energy structure.
Methodology:
-
Structure Generation:
-
Using molecular modeling software (e.g., Avogadro, GaussView), build 3D models of all possible chair conformations for the chosen stereoisomer. For a cis-isomer, this would include:
-
Conformer 1: diequatorial-Me, equatorial-OH
-
Conformer 2: diaxial-Me, axial-OH
-
And the corresponding ring-flipped structures.
-
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each generated structure.
-
Recommended Level of Theory: A common and reliable choice is the B3LYP functional with the 6-31G* basis set.[14] This provides a good balance of accuracy and computational cost for molecules of this type.
-
The optimization algorithm will iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized geometry at the same level of theory.
-
Purpose 1 (Verification): This step is crucial to verify that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. A structure with one imaginary frequency is a transition state.
-
Purpose 2 (Thermodynamics): The calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the total Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).
-
-
Data Analysis:
-
Relative Energies: For each conformer, extract the calculated Gibbs free energy (G).
-
Identify the conformer with the lowest G value; this is the predicted global minimum (the most stable conformer).
-
Calculate the relative free energy (ΔG) of all other conformers with respect to this global minimum: ΔG = G_conformer - G_global_minimum .
-
Analysis of IHB: For conformers with an axial-OH, inspect the optimized geometry. Measure the distance between the hydroxyl proton and the ring oxygen (H···O1) and the C-O-H···O1 angle. A short distance (~2-2.5 Å) and a near-linear angle are strong indicators of a stabilizing intramolecular hydrogen bond.
-
Caption: Workflow for computational prediction of stability.
Part 4: Integrated Analysis and Data Summary
By combining theoretical principles, experimental data, and computational results, a complete picture of the molecule's thermodynamic landscape can be formed. The experimental ΔG° should correlate well with the computationally predicted ΔG.
Let's consider the cis-2,6-dimethyloxan-4-ol isomer as an example. It exists in an equilibrium between two chair forms.
-
Conformer A: diequatorial-Me groups, equatorial-OH group.
-
Conformer B (flipped): diaxial-Me groups, axial-OH group.
The table below summarizes the expected stabilizing and destabilizing interactions for these two conformers.
| Conformer | Methyl Groups (C2, C6) | Hydroxyl Group (C4) | Key Destabilizing Interactions | Potential Stabilizing Interactions | Predicted Relative Stability |
| A | Equatorial | Equatorial | None | None | High (More Stable) |
| B | Axial | Axial | Two Me/H 1,3-diaxial interactions; One OH/H 1,3-diaxial interaction | Intramolecular H-bond (OH···O1) | Low (Less Stable) |
Analysis: For the cis isomer, Conformer A, with all substituents in the equatorial position, is expected to be overwhelmingly more stable. The steric strain from three axial groups in Conformer B would be substantial. While an intramolecular hydrogen bond in Conformer B would provide some stabilization, it is highly unlikely to overcome the severe steric penalty of two axial methyl groups and an axial hydroxyl group. Therefore, the equilibrium for cis-2,6-dimethyloxan-4-ol will lie heavily towards the all-equatorial conformer. A similar analysis can be performed for the trans isomers to determine their most stable conformations.
Conclusion
The thermodynamic stability of this compound is governed by a delicate balance of competing forces. While the minimization of 1,3-diaxial steric strain by placing substituents in equatorial positions is the dominant factor, the potential for intramolecular hydrogen bonding presents a crucial, stabilizing counterforce for conformers with an axial C4-hydroxyl group. A rigorous evaluation of stability requires a multi-pronged approach. The principles outlined in this guide provide a theoretical foundation, while the detailed NMR and DFT protocols offer robust, self-validating workflows for experimental and computational chemists. This integrated strategy enables researchers and drug development professionals to accurately predict and understand the conformational behavior that ultimately dictates the biological and chemical properties of this important heterocyclic scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 5. Anomeric effect - Wikipedia [en.wikipedia.org]
- 6. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2,6-Dimethyloxan-4-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Dimethyloxan-4-ol in various organic solvents. In the absence of extensive published data for this specific compound, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It outlines the theoretical principles governing solubility, provides detailed, field-proven experimental protocols for quantitative solubility determination, and introduces predictive models to guide solvent selection. The methodologies presented are designed to be self-validating, ensuring scientific integrity and reproducibility. This guide is structured to empower researchers to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and preclinical studies.
Introduction: The Significance of Solubility in a Scientific Context
This compound, a substituted tetrahydropyran, represents a class of cyclic ethers that are prevalent in medicinal chemistry and organic synthesis. The oxane ring is a common motif in natural products and bioactive molecules, including some sugars.[1] The solubility of such compounds is a critical physicochemical property that dictates their utility in a multitude of applications. From reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations, a thorough understanding of a compound's solubility is paramount for successful research and development.[2]
Low solubility can lead to challenges in handling, purification, and formulation, potentially causing unreliable results in biological assays and hindering the progression of drug candidates.[3] Therefore, the ability to accurately determine and predict the solubility of molecules like this compound is a fundamental requirement for chemists and pharmaceutical scientists.
This guide will delve into the molecular characteristics of this compound that influence its solubility and present a robust methodology for its empirical determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative assessment of the intermolecular forces between the solute and solvent molecules.[4] For this compound, its solubility in a given organic solvent is a function of the balance between its polar and non-polar characteristics.
Molecular Structure and Polarity of this compound
The structure of this compound features:
-
A polar hydroxyl (-OH) group: This group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to its potential solubility in polar solvents.
-
An ether linkage (-O-) within the oxane ring: The oxygen atom in the ring can act as a hydrogen bond acceptor.
-
Two methyl (-CH3) groups and a six-membered carbon backbone: These non-polar, aliphatic components contribute to the molecule's hydrophobic character, favoring solubility in non-polar solvents.
The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, likely being soluble in a range of solvents with varying polarities. It is expected to be more soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, tetrahydrofuran) than in purely non-polar solvents (e.g., hexane, toluene).
Hansen Solubility Parameters (HSP) for Predictive Analysis
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters.[6][7] The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance implies a higher likelihood of solubility.[8]
While the specific HSP for this compound are not published, they can be estimated using group contribution methods. This predictive tool is invaluable for initial solvent screening, allowing researchers to prioritize experimental work on solvents that are most likely to be effective.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and reproducibility.[9][10]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the procedure for determining the solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC-FID, or Raman spectrometer)
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solute is crucial to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Tightly seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the equilibration temperature for at least one hour to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Concentration Analysis:
-
Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for experimental solubility determination using the shake-flask method.
Analytical Methods for Concentration Determination
The choice of analytical method will depend on the properties of this compound and the solvent used.
-
UV-Vis Spectrophotometry: If this compound possesses a chromophore or can be derivatized to produce one, UV-Vis spectrophotometry offers a simple and rapid method for quantification. A calibration curve of absorbance versus known concentrations must be established.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a highly sensitive and accurate method for quantifying volatile organic compounds like alcohols. It is particularly useful when the solvent might interfere with other analytical techniques.
-
Raman Spectroscopy: This technique can be used for the non-destructive measurement of ethanol concentration and can be adapted for other alcohols.[11][12] An advantage is the ability to measure the sample directly in a sealed vial, minimizing solvent evaporation.[11]
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Polarity | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | Non-polar | Experimental Value | Calculated Value |
| Toluene | Non-polar (aromatic) | Experimental Value | Calculated Value |
| Ethyl Acetate | Moderately Polar | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Water | Polar Protic | Experimental Value | Calculated Value |
Note: This table is a template for presenting experimentally determined data. The values are to be filled in by the researcher.
Interpretation of Results:
The solubility data will provide insights into the nature of the intermolecular interactions that govern the dissolution of this compound. High solubility in polar protic solvents would indicate the dominance of hydrogen bonding interactions with the hydroxyl group. Significant solubility in polar aprotic solvents would highlight the importance of dipole-dipole interactions. Limited solubility in non-polar solvents would underscore the overall polarity of the molecule.
Conclusion
References
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. chem.ws [chem.ws]
- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. jasco-global.com [jasco-global.com]
- 12. youtube.com [youtube.com]
The Oxane Scaffold: A Technical Guide to the Potential Biological Activity of 2,6-Dimethyloxan-4-ol Derivatives
Introduction: The Privileged Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (oxane) ring system is a quintessential "privileged scaffold" in drug discovery. Its prevalence in a vast array of biologically active marine natural products underscores its evolutionary selection as a robust molecular framework for interacting with complex biological systems.[1] From potent antiproliferative agents to inhibitors of critical ion channels, the oxane motif provides a synthetically tractable, C(sp³)-rich core that offers precise three-dimensional positioning of functional groups.[1][2] This guide focuses on a specific, yet highly versatile, member of this family: 2,6-Dimethyloxan-4-ol. We will explore the foundational chemistry of this scaffold, propose data-driven hypotheses for its potential biological activities, and provide detailed experimental workflows for its derivatization and subsequent screening, offering a roadmap for researchers and drug development professionals.
The Core Moiety: this compound
The this compound structure is deceptively simple. Its true potential lies in its stereochemistry. The substituents at the C2, C4, and C6 positions can exist in various cis and trans relationships, giving rise to multiple diastereomers. This stereochemical diversity is paramount, as biological macromolecules are chiral, and the specific spatial arrangement of substituents often dictates the potency and selectivity of a molecule's interaction with its target.
The trans configuration of 2,6-disubstituted tetrahydropyrans is often the thermodynamically more stable isomer. However, synthetic routes have been developed to access the less stable, yet potentially more active, cis isomers.[3] The hydroxyl group at the C4 position is a critical handle for chemical modification, serving as the primary site for generating a library of derivatives with diverse physicochemical properties.
Figure 1: Core structure of this compound with key points for derivatization.
Synthetic Strategies for Derivatization
The generation of a diverse chemical library from the core scaffold is the first step in exploring its biological potential. The C4-hydroxyl group is the most accessible point for modification.
-
Esterification: Reaction with a wide range of carboxylic acids or acid chlorides under standard conditions (e.g., using DCC/DMAP or in the presence of a base like triethylamine) can introduce various acyl groups. This allows for modulation of lipophilicity and the introduction of pharmacophoric elements.
-
Etherification: Williamson ether synthesis, reacting the corresponding alkoxide (formed by treating the alcohol with a strong base like NaH) with alkyl halides, can be used to introduce stable ether linkages. This strategy can improve metabolic stability compared to esters.
-
Substitution of the Hydroxyl Group: Activation of the alcohol (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution (SN2) can introduce a variety of functional groups, including azides (for click chemistry), amines, and halogens, dramatically expanding the chemical space.
These derivatization strategies are foundational and allow for a systematic Structure-Activity Relationship (SAR) study.
Hypothesized Biological Activities & Mechanistic Rationale
While direct studies on this compound are limited, the broader class of 2,6-disubstituted tetrahydropyran derivatives exhibits significant biological activities. This allows us to formulate well-grounded hypotheses for screening campaigns.
Anticancer / Cytotoxic Activity
-
Rationale: Numerous studies have demonstrated the potent cytotoxic activity of tetrahydropyran derivatives against various cancer cell lines.[4][5] For example, certain 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones have shown high cytotoxicity against human leukemia (HL-60) cells by inducing apoptosis, causing DNA damage, and inhibiting topoisomerase IIα.[5][6] The tetrahydropyran ring acts as a rigid scaffold to orient substituents (like phenyl or isopropyl groups) that are crucial for binding to biological targets.
-
Hypothesis: Derivatives of this compound, particularly those incorporating aromatic or bulky aliphatic groups via ester or ether linkages at the C4 position, will exhibit cytotoxic activity against rapidly proliferating cancer cells.
Antimicrobial Activity
-
Rationale: Heterocyclic compounds containing oxygen are a cornerstone of antimicrobial drug discovery.[7][8] The oxane ring is a key component of several natural products with antimicrobial properties. The lipophilic nature of the core structure, which can be fine-tuned through derivatization, is crucial for penetrating microbial cell membranes.
-
Hypothesis: Ester or ether derivatives of this compound with optimized lipophilicity will exhibit inhibitory activity against a panel of pathogenic bacteria and fungi by disrupting cell membrane integrity or inhibiting essential metabolic enzymes.
Anti-inflammatory Activity
-
Rationale: Inflammation is a complex process mediated by signaling pathways such as the NF-κB (Nuclear Factor-KappaB) pathway.[9] Small molecules that can modulate these pathways are valuable therapeutic candidates. The rigid, three-dimensional structure of the oxane scaffold is well-suited for selective interaction with the binding pockets of kinases and other proteins involved in the inflammatory cascade.
-
Hypothesis: Specific derivatives of this compound will exhibit anti-inflammatory properties by inhibiting the activation of the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.
Experimental Screening & Validation Workflows
To systematically test these hypotheses, a tiered screening approach is recommended. This ensures that resources are focused on the most promising candidates.
Figure 2: Tiered experimental workflow for screening this compound derivatives.
Protocol: Cytotoxicity Screening via MTT Assay
This protocol is designed to assess the effect of the synthesized derivatives on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[10][11][12][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form an insoluble purple formazan product.[1] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives (and a positive control, e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the compounds. Include "vehicle control" wells (e.g., 0.1% DMSO) and "medium only" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. Purple formazan crystals should become visible in viable cells under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[10]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[6][14][15]
Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria). A typical concentration range is 128 µg/mL down to 0.25 µg/mL.[16]
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a "growth control" well (inoculum, no compound) and a "sterility control" well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).
Protocol: Anti-inflammatory Screening via NF-κB Reporter Assay
This protocol measures the ability of compounds to inhibit the activation of the NF-κB transcription factor, a central regulator of the inflammatory response.[8][17]
Principle: A cell line (e.g., HEK293) is engineered to contain a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[18] When NF-κB is activated by a pro-inflammatory stimulus (like TNFα), it drives the expression of luciferase. An active compound will inhibit this process, leading to a reduced luminescence signal.
Step-by-Step Methodology:
-
Cell Plating: Seed the NF-κB reporter cell line into a white, opaque 96-well plate and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours. Include a positive control inhibitor (e.g., Bay 11-7082).
-
Stimulation: Add a pro-inflammatory stimulus (e.g., TNFα at 10 ng/mL) to all wells except the "unstimulated" control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Signal Detection: Discard the medium and add a cell lysis buffer. Following the manufacturer's protocol for the luciferase assay system, add the luciferase substrate to the cell lysate.[17][19]
-
Data Acquisition: Immediately measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to that of the stimulated vehicle control wells to determine the percent inhibition of NF-κB activity.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
All quantitative data from the primary screens should be summarized in tables for clear comparison. This allows for the initial identification of "hits" and the elucidation of preliminary SAR.
Table 1: Hypothetical Screening Data for a Library of this compound Derivatives
| Compound ID | R Group at C4-OH | Cytotoxicity (HeLa) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Anti-inflammatory (% Inhibition of NF-κB @ 10 µM) |
| Scaffold | -H | > 100 | > 128 | 5% |
| DER-01 | -C(O)Ph | 25.4 | 64 | 45% |
| DER-02 | -C(O)CH₂CH₃ | > 100 | > 128 | 12% |
| DER-03 | -C(O)-(4-Cl-Ph) | 8.1 | 32 | 78% |
| DER-04 | -CH₂Ph | 42.8 | 128 | 33% |
From this hypothetical data, one could infer that an aromatic acyl group at C4 is beneficial for all tested activities (DER-01 vs. DER-02). Furthermore, adding an electron-withdrawing group (Cl) to the phenyl ring significantly enhances both cytotoxicity and anti-inflammatory activity (DER-03 vs. DER-01), providing a clear direction for the next round of synthesis and optimization.
Figure 3: Logic diagram for Structure-Activity Relationship (SAR) analysis and lead optimization.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its stereochemical complexity and the synthetic accessibility of its C4-hydroxyl group provide a rich platform for generating chemical diversity. Based on the well-documented bioactivities of related tetrahydropyran derivatives, focused screening against cancer, microbial, and inflammatory targets is a highly rational approach. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating a library of derivatives, identifying potent hits, and building a comprehensive understanding of their structure-activity relationships. Future work should focus on stereoselective synthesis to isolate and test individual diastereomers, as this will undoubtedly unlock more potent and selective biological activities.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. Stereoselective synthesis of 2,6-trans-tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. indigobiosciences.com [indigobiosciences.com]
A Technical Guide to Substituted Oxygen-Containing Heterocycles in Drug Discovery
This guide provides an in-depth exploration of substituted oxygen-containing heterocycles, often broadly termed "oxanols," for researchers, scientists, and professionals in drug development. We will delve into the synthesis, structure-activity relationships (SAR), and diverse biological activities of these crucial scaffolds, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the logic of molecular design.
Part 1: The "Oxanol" Scaffold in Medicinal Chemistry: A Clarification
The term "oxanol" is not a formally recognized class in chemical nomenclature. It is often used colloquially to refer to a broad family of oxygen-containing heterocyclic compounds, particularly those bearing a hydroxyl group or serving as its bioisostere. For the purpose of this guide, we will focus on several medicinally relevant classes of substituted, oxygen-containing heterocycles that are central to modern drug discovery programs. These include oxetanes, furanones, oxazoles, oxadiazoles, and chromanones.
These scaffolds are of immense interest because the inclusion of an oxygen atom within a heterocyclic ring imparts unique physicochemical properties. It can influence hydrogen bonding capacity, polarity, metabolic stability, and molecular conformation—all critical parameters in tuning the efficacy and safety of a drug candidate.[1][2] The substitution pattern on these rings plays a pivotal role in defining their biological activity, making the exploration of their synthesis and SAR a cornerstone of medicinal chemistry.[3][4]
Part 2: Synthesis of Substituted Oxygen-Containing Heterocycles
The construction of these scaffolds requires a diverse synthetic toolkit. The choice of methodology is dictated by the desired substitution pattern, stereochemistry, and the overall efficiency of the route.
Key Synthetic Strategies
Modern synthetic approaches prioritize efficiency, selectivity, and functional group tolerance. Key strategies include:
-
Multicomponent Reactions (MCRs): These reactions, such as the Ugi reaction, allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering a powerful route to diverse libraries of substituted heterocycles.[5]
-
Catalytic Cyclizations: The use of transition metals (e.g., palladium) or organocatalysts can facilitate elegant and stereoselective ring-closing reactions to form chromanones and other fused systems.[6][7]
-
Photoredox Catalysis: Visible-light photocatalysis provides a mild and sustainable method for forming C-O and C-N bonds, enabling the synthesis of substituted oxazoles from readily available precursors at room temperature.[8]
Experimental Protocol: Organocatalytic Synthesis of a Fused Chromanone
This protocol is based on the diastereoselective preparation of cyclopentane-fused chromanones, a core found in several biologically active natural products.[7] The rationale for this approach is the use of a simple amine catalyst (pyrrolidine) to orchestrate a cascade reaction, forming a complex bicyclic system with high stereocontrol.
Workflow: Aldol/Oxa-Michael Cascade for Chromanone Synthesis
Caption: Organocatalytic cascade for fused chromanone synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: A solution of the linear diketo phenol precursor (e.g., 2-(2-oxocyclopentylmethyl)phenol) is prepared in methanol (MeOH).
-
Catalyst Addition: Pyrrolidine (typically 1 equivalent) is added to the solution. The choice of an amine catalyst is critical; it reversibly forms a nucleophilic enamine with one ketone, activating it for the subsequent cyclization steps.
-
Reaction Conditions: The mixture is heated (e.g., to 50 °C) and stirred. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mechanism in Action: The reaction proceeds via a cascade:
-
The pyrrolidine catalyst forms an enamine with the more accessible ketone.
-
This enamine intermediate attacks the second ketone in an intramolecular aldol reaction.
-
The resulting aldol product dehydrates to form an enone.
-
The phenolic hydroxyl group then undergoes an intramolecular oxa-Michael addition to the newly formed enone, closing the second ring and yielding the fused chromanone.[7]
-
-
Workup and Purification: Upon completion, the reaction is cooled, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield the final fused chromanone as a single diastereomer.[7]
This self-validating protocol relies on the inherent reactivity of the substrate and the catalyst to drive the reaction towards the thermodynamically stable fused product with high selectivity.
Part 3: Structure-Activity Relationships (SAR) of Substituted Oxanols
Understanding how structural modifications impact biological activity is the essence of medicinal chemistry. For oxygen-containing heterocycles, SAR studies have yielded critical insights for designing potent and selective drug candidates.
The Oxetane Ring: A Tool for Fine-Tuning Physicochemical Properties
The small, strained oxetane ring is not just a passive scaffold; it is an active tool for improving drug-like properties. Its introduction into a lead compound can:
-
Reduce Basicity: An oxetane placed adjacent to an amine group can reduce its pKa by up to 2.7 units due to a powerful inductive electron-withdrawing effect. This is crucial for reducing off-target effects and improving the pharmacokinetic profile.[1]
-
Enhance Solubility: The polar nature of the oxetane ring can improve aqueous solubility, a common hurdle in drug development.[1]
-
Block Metabolism: 3,3-disubstituted oxetanes are particularly stable, as the substituents sterically hinder nucleophilic attack on the C-O bond, thereby blocking potential metabolic pathways.[1]
SAR Insights Across Different Biological Activities
Systematic modification of substituents on the core ring has revealed clear trends for various therapeutic targets.
| Scaffold Class | Therapeutic Target | Key SAR Insights | Citation(s) |
| 4-Benzylideneoxolan-2-one | Leukemia (Cytotoxicity) | The α-methylene group on the lactone ring is crucial for activity. Bulky, lipophilic arylalkyl groups at the C5 position, especially with halogen substitutions, enhance cytotoxic potency. | [9] |
| 1,2,5-Oxadiazole | Malaria (P. falciparum) | Antiplasmodial activity is highly dependent on the substitution of the 4-phenyl moiety. 4-(3,4-dialkoxyphenyl) substitution provides a significant positive impact on both activity and cytotoxicity. | [10] |
| Oxazolidinone | Bacteria (Antibacterial) | The 5-substituent on the oxazolidinone ring greatly affects activity. Replacing the carbonyl oxygen of the 5-acetylaminomethyl moiety with a thiocarbonyl sulfur (=S) enhances in vitro antibacterial activity by 4-8 fold compared to linezolid. | [11] |
| 1,3,4-Oxadiazole | Inflammation | The presence of a 3,4-dimethoxyphenyl or 4-chlorophenyl group at the 5-position of the oxadiazole ring improves anti-inflammatory activity. | [12] |
| Benzoxazole | Bacteria (Antibacterial) | The presence of electron-withdrawing groups, such as a chloro group at the fourth position of a phenyl substituent, increases antibacterial activity. | [13] |
These examples underscore a fundamental principle: rational drug design relies on the systematic probing of chemical space around a core scaffold to optimize interactions with a biological target while maintaining favorable physicochemical properties.
Part 4: Diverse Biological Activities and Therapeutic Applications
The structural versatility of substituted oxanols translates into a remarkably broad spectrum of biological activities.
Antimicrobial and Antifungal Activity
Many oxazole and oxadiazole derivatives exhibit potent activity against a range of pathogens. For instance, certain substituted 1,3,4-oxadiazoles show significant antibacterial activity, particularly when electron-withdrawing (e.g., chloro) or electron-donating (e.g., methoxy) groups are present on a phenyl substituent.[14] The natural product arzanol, a phloroglucinol α-pyrone, has demonstrated potent antibacterial activity against drug-resistant Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values as low as 1-4 µg/mL.[15]
Anti-Inflammatory and Antioxidant Properties
Arzanol serves as an excellent case study for multi-target anti-inflammatory activity. It inhibits the NF-κB signaling pathway and dually suppresses two key enzymes in the inflammatory cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[15] This multi-pronged mechanism makes it a compelling lead for anti-inflammatory drug development.
Signaling Pathway: Arzanol's Anti-inflammatory Mechanism
Caption: Arzanol inhibits multiple nodes in the inflammatory cascade.
Anticancer and Other Therapeutic Applications
The ability of substituted oxanols to induce cytotoxicity makes them attractive anticancer agents. The α-methylene-γ-butyrolactone moiety, found in some furanone analogs, is a common feature in cytotoxic compounds.[9] Beyond cancer, these scaffolds are being explored for a multitude of diseases:
-
Antidiabetic: The marketed drug aleglitazar contains an oxazole core.[3]
-
Antitubercular: Various oxazole derivatives have shown promise against Mycobacterium tuberculosis.[3]
-
Neuroprotective: Arzanol has been shown to have neuroprotective effects in vivo.[15]
-
Antiviral: The 1,3,4-oxadiazole core is used in medicine as an effective antiviral agent.[12]
Part 5: Conclusion and Future Perspectives
Substituted oxygen-containing heterocycles are a cornerstone of modern medicinal chemistry, offering a rich playground for scaffold manipulation to achieve desired biological outcomes. Their value lies not only in their diverse bioactivities but also in their ability to function as "chameleons" of drug design, modulating physicochemical properties to overcome common pharmacokinetic challenges.[1][16]
Future research will likely focus on the development of even more sophisticated and stereoselective synthetic methods to access novel chemical space. The continued integration of computational chemistry with traditional synthesis will enable a more predictive and efficient approach to designing the next generation of "oxanol"-based therapeutics.[2] The versatility and proven success of these scaffolds ensure they will remain a high-priority area for drug discovery and development for years to come.[4][16]
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprems.com [ijprems.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted Chromanones: An Organocatalytic Aldol/oxa-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles | MDPI [mdpi.com]
- 11. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of 2,6-Dimethyloxan-4-ol Stereoisomers
Introduction
The 2,6-disubstituted tetrahydropyran (oxan) ring is a ubiquitous structural motif found in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pheromones.[1][2] The specific stereochemistry of the substituents on the tetrahydropyran ring is often crucial for their biological function. Consequently, the development of stereoselective methods for the synthesis of substituted tetrahydropyrans is of significant interest to the fields of organic synthesis, medicinal chemistry, and drug development.[3][4][5] This document provides a detailed guide to the asymmetric synthesis of the four stereoisomers of 2,6-dimethyloxan-4-ol, a key chiral building block for the construction of more complex molecules.[6][7][8]
The strategic approaches discussed herein focus on achieving high levels of diastereoselectivity and enantioselectivity, providing researchers with reliable protocols to access each of the desired stereoisomers. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the underlying stereochemical principles.
Strategies for Asymmetric Synthesis
Several powerful strategies have been developed for the stereocontrolled synthesis of 2,6-disubstituted tetrahydropyran systems. Among the most effective are:
-
Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a cornerstone of tetrahydropyran synthesis.[9][10][11] The stereochemical outcome can be controlled by the geometry of the homoallylic alcohol and the nature of the catalyst, often proceeding through a chair-like transition state.[12]
-
Intramolecular Michael Addition: The cyclization of a δ-hydroxy-α,β-unsaturated ketone or ester can provide stereoselective access to tetrahydropyranones, which can then be reduced to the corresponding alcohols.[13]
-
Asymmetric Dihydroxylation and Cyclization: The Sharpless asymmetric dihydroxylation can be used to install two adjacent stereocenters, which can then be elaborated to form the tetrahydropyran ring.[14]
This guide will focus on a Prins-type cyclization approach, which offers a convergent and highly stereoselective route to the target this compound stereoisomers.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-2,6-Dimethyloxan-4-one via Prins Cyclization
This protocol outlines the synthesis of cis-2,6-dimethyloxan-4-one, a key intermediate that can be stereoselectively reduced to afford either (2R,4S,6S)- or (2S,4R,6R)-2,6-dimethyloxan-4-ol. The Prins cyclization of 3-bromobut-3-en-1-ol with acetaldehyde, catalyzed by a Lewis acid, proceeds with high cis-selectivity.[10][12]
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromobut-3-en-1-ol | ≥95% | Commercially Available |
| Acetaldehyde | ≥99% | Commercially Available |
| Boron trifluoride etherate (BF₃·OEt₂) | Reagent Grade | Commercially Available |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromobut-3-en-1-ol (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make a 0.1 M solution.
-
Cool the solution to -35 °C in a cryocool bath.
-
Add acetaldehyde (1.2 equiv) dropwise to the cooled solution.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv) dropwise over 15 minutes, maintaining the internal temperature below -30 °C.
-
Stir the reaction mixture at -35 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford cis-2,6-dimethyloxan-4-one.[15]
Causality: The high cis-diastereoselectivity is achieved through a chair-like transition state where both the methyl group from acetaldehyde and the bromomethyl group from the homoallylic alcohol precursor occupy equatorial positions to minimize steric interactions.[10][12] The low reaction temperature is crucial for maximizing this selectivity.
Protocol 2: Stereoselective Reduction of cis-2,6-Dimethyloxan-4-one
The stereochemical outcome of the reduction of the ketone at the C4 position is highly dependent on the choice of reducing agent.
Protocol 2A: Synthesis of (2R,4S,6S)- and (2S,4R,6R)-2,6-Dimethyloxan-4-ol (axial attack)
Reduction with a bulky hydride source, such as L-Selectride®, will favor axial attack on the carbonyl, leading to the equatorial alcohol.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| cis-2,6-Dimethyloxan-4-one | As prepared in Protocol 1 | |
| L-Selectride® (1.0 M in THF) | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Diethyl ether | Commercially Available | |
| Anhydrous MgSO₄ | Commercially Available |
Step-by-Step Procedure:
-
Dissolve cis-2,6-dimethyloxan-4-one (1.0 equiv) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add L-Selectride® (1.2 equiv, 1.0 M solution in THF) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the desired stereoisomer with the equatorial hydroxyl group.
Protocol 2B: Synthesis of (2R,4R,6S)- and (2S,4S,6R)-2,6-Dimethyloxan-4-ol (equatorial attack)
Reduction with a less sterically hindered hydride, such as sodium borohydride, will favor equatorial attack, resulting in the axial alcohol.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| cis-2,6-Dimethyloxan-4-one | As prepared in Protocol 1 | |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Ethyl acetate | Commercially Available | |
| Anhydrous MgSO₄ | Commercially Available |
Step-by-Step Procedure:
-
Dissolve cis-2,6-dimethyloxan-4-one (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (1.5 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Concentrate the mixture to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the desired stereoisomer with the axial hydroxyl group.
Visualization of the Synthetic Workflow
References
- 1. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Collective synthesis of natural products by means of organocascade catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 11. Tetrahydropyran synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence | MDPI [mdpi.com]
- 14. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cis-2,6-dimethyloxan-4-one Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note: High-Purity Isolation of 2,6-Dimethyloxan-4-ol Diastereomers
Introduction: The Challenge of Stereoisomeric Purity
2,6-Dimethyloxan-4-ol, also known as 2,6-dimethyl-tetrahydropyran-4-ol, is a heterocyclic alcohol of significant interest in synthetic chemistry. Its substituted tetrahydropyran (THP) core is a common structural motif in numerous natural products and pharmacologically active molecules. The utility of this compound as a synthetic building block is critically dependent on its stereochemical purity.
The presence of methyl groups at the C2 and C6 positions results in the formation of two diastereomers: cis and trans. These isomers, while possessing the same molecular formula and connectivity, differ in the spatial arrangement of their atoms and, consequently, have distinct physical, chemical, and biological properties. For researchers in drug development and materials science, the ability to isolate and utilize a single, pure diastereomer is often a prerequisite for achieving desired reaction outcomes, therapeutic efficacy, and material properties.
This guide provides a comprehensive overview of field-proven methods for the purification of this compound, with a focus on the separation of its challenging cis and trans diastereomers. We will explore the underlying principles of each technique and provide detailed, actionable protocols for immediate laboratory implementation.
Physicochemical Properties & Isomeric Considerations
The primary obstacle in separating the diastereomers of this compound is their similar physical properties.[1] The trans isomer, which can adopt a stable chair conformation with both methyl groups in the equatorial position, and the cis isomer, which is conformationally more complex, exhibit subtle differences in polarity, steric hindrance, and intermolecular forces. These differences are the key to their separation.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (for C7H14O2 mixture) | Source/Analogue |
| Molecular Formula | C₇H₁₂O₂ | N/A |
| Molecular Weight | 130.17 g/mol | N/A |
| Boiling Point | ~50 °C at 9.0 Torr (for cis-ketone) | [4] |
| Predicted Density | ~0.96 g/cm³ (for cis-ketone) | [4] |
| Solubility | Soluble in alcohols, ethers, and other organic solvents. | |
| Appearance | Colorless liquid (expected). | [2] |
Note: Data for the corresponding ketone (cis-2,6-dimethyloxan-4-one) is used to estimate physical properties due to a lack of specific data for the alcohol.
The slight difference in the dipole moment between the cis and trans isomers, arising from the orientation of the hydroxyl and methyl groups, is the primary handle for separation by liquid chromatography.
Purification Strategy 1: Fractional Vacuum Distillation
Causality: Fractional distillation is a powerful technique for separating liquid components with close boiling points.[1] By performing the distillation under reduced pressure (vacuum), the boiling points of the compounds are lowered, preventing potential thermal degradation and often enhancing the relative volatility difference between the isomers. While this method may not yield perfectly pure isomers in a single pass, it is an excellent first step for enriching the mixture in one of the diastereomers, thereby reducing the burden on subsequent chromatographic steps.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a Vigreux or packed fractionating column (minimum 24 inches for efficiency), a distillation head with a thermometer, a condenser, and a series of receiving flasks. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Sample Preparation: Place the crude this compound mixture into the round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
System Evacuation: Slowly and carefully apply vacuum to the system, reducing the pressure to approximately 10-20 Torr.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium on the surfaces of the column packing.
-
Fraction Collection: Collect the distillate in separate fractions based on the temperature reading at the distillation head.
-
Fraction 1 (Forerun): Collect the initial, low-boiling impurities at a lower temperature.
-
Fraction 2 (Enriched Isomer): As the temperature stabilizes, collect the main fraction, which will be enriched in the lower-boiling point diastereomer.
-
Fraction 3 (Intermediate): Collect the fraction where the temperature begins to rise again.
-
Fraction 4 (Enriched Isomer): If possible, collect the higher-boiling point diastereomer.
-
-
Analysis: Analyze each fraction by Gas Chromatography (GC) to determine the isomeric ratio.[5] Combine fractions of acceptable purity.
Workflow Visualization: Fractional Distillation
References
- 1. santaisci.com [santaisci.com]
- 2. 2,6-Dimethyl-4-heptanol | C9H20O | CID 7957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 68526-84-1 CAS MSDS (2,6-DIMETHYL-4-HEPTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cis-2,6-dimethyloxan-4-one Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dimethyloxan-4-ol as a Versatile Chiral Building Block
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral Tetrahydropyrans
The tetrahydropyran (THP) ring is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. Its conformational pre-organization and ability to engage in specific hydrogen bonding interactions make it a key component in molecular recognition at biological targets. The stereochemical arrangement of substituents on the THP ring is often crucial for biological activity, making the development of methods for the stereoselective synthesis of substituted THPs a central goal in modern organic chemistry.[1][2][3] Among these, 2,6-disubstituted THPs are particularly common, and the ability to control the cis and trans relationship between these substituents, as well as their absolute stereochemistry, is paramount.
2,6-Dimethyloxan-4-ol, with its three stereocenters, represents a valuable and versatile chiral building block. The presence of the hydroxyl group at the C4 position provides a convenient handle for further functionalization, allowing for its incorporation into more complex molecular architectures. The four possible diastereomers of this compound offer a platform for systematically exploring the structure-activity relationships of molecules containing this core. This guide provides an in-depth exploration of the stereoselective synthesis of the stereoisomers of this compound and details protocols for its application as a chiral synthon in organic synthesis.
Part 1: Stereoselective Synthesis of this compound Stereoisomers
The key to utilizing this compound as a chiral building block is the ability to access its stereoisomers in a predictable and controlled manner. Here, we present plausible and robust protocols for the synthesis of the cis and trans diastereomers, with strategies for achieving enantiocontrol.
Synthesis of (±)-cis-2,6-Dimethyloxan-4-ol via Intramolecular Cyclization
The cis relationship between the two methyl groups is thermodynamically favored and can be achieved through an acid-catalyzed intramolecular cyclization of a suitable acyclic precursor.
Workflow for the Synthesis of (±)-cis-2,6-Dimethyloxan-4-ol
Caption: Synthetic workflow for (±)-cis-2,6-Dimethyloxan-4-ol.
Protocol 1: Synthesis of (±)-cis-2,6-Dimethyloxan-4-ol
Step 1: Epoxidation of Hept-6-en-2,4-diol
-
Dissolve hept-6-en-2,4-diol (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6,7-epoxyheptan-2,4-diol, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Intramolecular Cyclization
-
Dissolve the crude 6,7-epoxyheptan-2,4-diol (1.0 eq) in DCM (0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer twice with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (±)-cis-2,6-dimethyloxan-4-ol.
| Stereoisomer | Expected Yield | Key Spectroscopic Data (Predicted) |
| (±)-cis-2,6-Dimethyloxan-4-ol | 60-70% over 2 steps | ¹H NMR (CDCl₃, 400 MHz): δ 3.80-3.95 (m, 1H, H-4), 3.40-3.55 (m, 2H, H-2, H-6), 1.70-1.85 (m, 2H), 1.45-1.60 (m, 2H), 1.20 (d, J = 6.2 Hz, 6H, 2 x CH₃). |
Synthesis of (±)-trans-2,6-Dimethyloxan-4-ol
The synthesis of the thermodynamically less stable trans isomer requires a strategy that avoids equilibration to the cis form. A mercury-mediated cyclization of the corresponding diol can provide the desired trans stereochemistry.
Protocol 2: Synthesis of (±)-trans-2,6-Dimethyloxan-4-ol
-
Dissolve hept-6-en-2,4-diol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water (0.1 M).
-
Add mercury(II) trifluoroacetate (Hg(TFA)₂, 1.1 eq) and stir at room temperature for 24 hours.
-
Cool the reaction to 0 °C and add a 3 M aqueous solution of sodium hydroxide, followed by a solution of sodium borohydride (0.5 M in 3 M NaOH).
-
Stir for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield (±)-trans-2,6-dimethyloxan-4-ol.
| Stereoisomer | Expected Yield | Key Spectroscopic Data (Predicted) |
| (±)-trans-2,6-Dimethyloxan-4-ol | 45-55% | ¹H NMR (CDCl₃, 400 MHz): δ 4.00-4.15 (m, 1H, H-4), 3.90-4.05 (m, 2H, H-2, H-6), 1.80-1.95 (m, 2H), 1.30-1.45 (m, 2H), 1.25 (d, J = 6.0 Hz, 6H, 2 x CH₃). |
Strategies for Enantiocontrol
Achieving enantiopure forms of this compound can be accomplished through two primary strategies:
-
Chiral Pool Synthesis: Starting from an enantiopure precursor. For example, the use of enantiopure (R)- or (S)-propylene oxide to introduce one of the methyl-bearing stereocenters, followed by a diastereoselective reaction to set the other stereocenters.
-
Asymmetric Catalysis: Employing a chiral catalyst in the cyclization step. For instance, a chiral Brønsted acid could be used to catalyze the intramolecular cyclization of the epoxy diol, potentially inducing enantioselectivity.[2]
Part 2: Application of this compound as a Chiral Building Block
The hydroxyl group at C4 is the key functional handle for deploying this compound in synthesis. The following protocols detail fundamental transformations to modify this position and set the stage for incorporation into larger molecules.
Oxidation to 2,6-Dimethyloxan-4-one
Oxidation of the C4 alcohol provides the corresponding ketone, which is a versatile intermediate for introducing new substituents via nucleophilic addition.
Protocol 3: Swern Oxidation of this compound
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool to -78 °C.
-
Add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise, and stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DCM dropwise over 20 minutes.
-
Stir the resulting mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield 2,6-dimethyloxan-4-one.
Stereoselective Reduction of 2,6-Dimethyloxan-4-one
The stereochemical outcome of the reduction of the ketone is highly dependent on the reducing agent, allowing for access to either the cis or trans alcohol.
| Reducing Agent | Expected Major Diastereomer | Rationale |
| Sodium borohydride (NaBH₄) | cis-4-ol (axial attack) | Small, unhindered hydride delivers from the less hindered axial face. |
| Lithium tri-tert-butoxyaluminum hydride | trans-4-ol (equatorial attack) | Bulky hydride attacks from the more hindered equatorial face. |
Application in a Synthetic Fragment: A Hypothetical Example
This compound can serve as a precursor to fragments of complex natural products. For example, the synthesis of a C1-C9 fragment of a polyketide natural product.
Workflow for a Hypothetical Synthetic Application
Caption: Hypothetical use of this compound in synthesis.
This workflow demonstrates how the initial chiral building block can be elaborated into a more complex structure, with the stereocenters of the original ring directing the stereochemistry of subsequent transformations.
Part 3: Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable transformations in organic synthesis. For each step, self-validation should be performed through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the products. The relative stereochemistry of the substituents on the THP ring can be determined by analyzing the coupling constants and through Nuclear Overhauser Effect (NOE) experiments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess of the chiral products.
By carefully following these protocols and validating the outcomes at each stage, researchers can confidently synthesize and utilize the stereoisomers of this compound as reliable chiral building blocks for their synthetic campaigns.
References
- 1. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Operationally simple, efficient, and diastereoselective synthesis of cis-2,6-disubstituted-4-methylene tetrahydropyrans catalyzed by triflic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective construction of cis-2,6-disubstituted dihydropyrans: total synthesis of (-)-centrolobine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Scalable Synthesis of 2,6-Dimethyloxan-4-ol
Abstract
This document provides a comprehensive guide for the diastereoselective synthesis and scale-up of 2,6-dimethyloxan-4-ol, a substituted tetrahydropyran derivative with potential applications as a chiral building block in pharmaceutical and specialty chemical industries. We present a robust synthetic strategy commencing from commercially available precursors, focusing on a silyl-Prins cyclization to control stereochemistry. The protocols herein are designed for scalability, addressing critical process parameters such as reaction thermochemistry, purification strategies, and safety management. This guide is intended for researchers, chemists, and process engineers involved in synthetic organic chemistry and drug development.
Introduction and Strategic Overview
The tetrahydropyran (oxane) ring is a privileged scaffold found in numerous natural products and biologically active molecules. The specific stereochemical arrangement of substituents on this ring is often critical for biological function. This compound, featuring three stereocenters, presents a significant synthetic challenge, particularly in achieving high diastereoselectivity on a large scale. The cis-2,6-disubstituted isomer is often the thermodynamically preferred product in many cyclization reactions, yet kinetic control is required to access other isomers and to ensure high purity.
This guide focuses on a modern and highly diastereoselective approach: the silyl-Prins cyclization. This strategy offers superior control over the stereochemical outcome compared to traditional acid-catalyzed cyclodehydration of diols, which can lead to mixtures of isomers and undesired elimination byproducts.[1][2] Our analysis emphasizes the practical considerations necessary to transition this synthesis from the laboratory bench to pilot-plant scale.
Retrosynthetic Analysis
A logical retrosynthetic pathway is crucial for designing a scalable and efficient synthesis. The target molecule, this compound, can be disconnected via a Prins cyclization, revealing a homoallylic silyl alcohol and acetaldehyde as key precursors. The homoallylic alcohol can be synthesized from a simple starting material like crotonaldehyde. This approach allows for the strategic installation of the required stereocenters.
Figure 1: Retrosynthetic analysis of this compound via a silyl-Prins cyclization pathway.
Proposed Synthetic Route and Mechanistic Considerations
The forward synthesis involves three primary stages: (1) Synthesis of the homoallylic silyl alcohol intermediate, (2) The key diastereoselective silyl-Prins cyclization, and (3) Deprotection/reduction to yield the final product.
Synthesis Workflow
The chosen pathway leverages a nucleophilic addition to an α,β-unsaturated aldehyde, followed by a Lewis acid-mediated cyclization. This approach is designed to favor the formation of the cis-2,6-disubstituted tetrahydropyran ring, a common and stable conformation.
Figure 2: Proposed workflow for the synthesis of this compound.
Expertise & Causality: Why Silyl-Prins?
The cornerstone of this protocol is the silyl-Prins cyclization. The choice of this reaction is deliberate and based on several key advantages for stereocontrol and scalability:
-
Diastereoselectivity: The reaction proceeds through a chair-like transition state where the bulky substituents preferentially occupy equatorial positions to minimize steric hindrance. This conformational preference translates into a high degree of diastereoselectivity for the cis-2,6-disubstituted product.[2]
-
Mechanism: The Lewis acid (e.g., TMSOTf) activates the aldehyde, which is then attacked by the alkene of the homoallylic alcohol. The resulting oxocarbenium ion is stabilized by the β-silicon effect, guiding the 6-endo-trig cyclization. A subsequent desilylation step yields the dihydropyran product.[2]
-
Scalability: Unlike some multi-step stereoselective methods, this tandem reaction can be performed in one pot, reducing unit operations and improving process efficiency.[2]
Scale-Up Protocols and Process Control
Transitioning from a laboratory procedure to a pilot or manufacturing scale requires rigorous attention to safety, efficiency, and robustness.[3]
**3.1. Reagent and Solvent Selection for Scale-Up
The choice of reagents and solvents must balance reactivity, cost, safety, and environmental impact.
| Parameter | Lab-Scale Choice | Scale-Up Recommendation & Rationale |
| Silyl Group | Dimethylphenylsilyl | Dimethylphenylsilyl or similar: Offers a good balance of stability for isolation of the intermediate and sufficient reactivity in the β-silicon effect. It is more cost-effective than very bulky silyl groups. |
| Lewis Acid | TMSOTf | TMSOTf or BF₃·OEt₂: TMSOTf is highly effective but can be expensive and moisture-sensitive.[2] BF₃·OEt₂ is a more economical alternative, but may require more optimization. Careful process control is needed for both due to their corrosive nature. |
| Solvent | Dichloromethane (DCM) | Toluene or 2-MeTHF: DCM is often used in the lab but is a regulated substance. Toluene is a good, non-halogenated alternative with a suitable boiling point for temperature control. 2-MeTHF is a greener solvent alternative to THF for the Grignard reaction step. |
| Reducing Agent | NaBH₄ | Sodium Borohydride (NaBH₄): Remains the most cost-effective and safe reducing agent for this type of ketone reduction at scale. It offers excellent chemoselectivity and is easy to handle. |
Detailed Protocol: Kilogram-Scale Synthesis of cis-2,6-Dimethyloxan-4-ol
This protocol is a self-validating system designed for a 50 L reactor. All operations should be conducted under an inert nitrogen atmosphere.
Part A: Synthesis of 1-(Dimethylphenylsilyl)but-2-en-1-ol (Intermediate 1)
-
Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Grignard Reagent: Charge the reactor with a pre-prepared solution of (dimethylphenyl)silyl)magnesium bromide (1.2 eq) in 2-MeTHF.
-
Temperature Control: Cool the reactor contents to -10 °C using a chiller. (Critical Step: Exothermic Addition)
-
Substrate Addition: Add a solution of crotonaldehyde (1.0 eq) in 2-MeTHF dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 0 °C. A significant exotherm is expected.[3]
-
Reaction Monitoring: Stir the mixture at 0 °C for an additional 1 hour after the addition is complete. Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution, maintaining the temperature below 10 °C.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with 2-MeTHF. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude homoallylic silyl alcohol. This intermediate is often used in the next step without further purification.
Part B: Silyl-Prins Cyclization and Reduction (One-Pot)
-
Reactor Setup: In a separate 50 L reactor, charge the crude Intermediate 1 and dissolve it in toluene.
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath or a low-temperature chiller.
-
Reagent Addition: Add acetaldehyde (1.5 eq).
-
Catalyst Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 eq) dropwise over 1 hour, maintaining the temperature at -78 °C. (Critical Step: Highly reactive and moisture-sensitive catalyst) .[2]
-
Reaction Monitoring: Stir at -78 °C for 2-4 hours. Monitor the formation of the cyclized intermediate by GC-MS.
-
Reductive Work-up: Once the cyclization is complete, add methanol to the reaction mixture, followed by the portion-wise addition of sodium borohydride (NaBH₄, 2.0 eq) while keeping the temperature below -60 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench carefully by the slow addition of water.
-
Purification at Scale:
-
Separate the organic layer. Wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
The crude product is a mixture of diastereomers. Purification is achieved via vacuum distillation , which is more amenable to scale-up than column chromatography.[4] Collect the fraction corresponding to the desired this compound. The cis and trans isomers may have close boiling points, requiring fractional distillation for high purity.
-
Process Safety and Trustworthiness
-
Thermal Hazard Analysis: The Grignard reaction and the acid-catalyzed cyclization are both exothermic. Differential Scanning Calorimetry (DSC) should be performed on small-scale reactions to understand the heat of reaction and potential for thermal runaway, informing the cooling capacity required for the pilot plant.[3]
-
Reagent Handling: TMSOTf is highly corrosive and reacts violently with water. Use appropriate personal protective equipment (PPE) and handle in a closed system. Acetaldehyde is volatile and flammable.
-
Quenching Procedures: Quenching of the Grignard reagent and the final reaction mixture must be done slowly and with adequate cooling to control the release of heat and gas.
Characterization Data
The final product should be characterized to confirm its structure, stereochemistry, and purity.
| Technique | Expected Result for cis-2,6-Dimethyloxan-4-ol |
| ¹H NMR | Diagnostic peaks for the two methyl groups (doublets, ~1.2 ppm), the H-2 and H-6 protons (multiplets, ~3.4-3.8 ppm), and the H-4 proton (multiplet, ~4.0 ppm). The coupling constants can help confirm the cis stereochemistry (large diaxial couplings). |
| ¹³C NMR | Signals corresponding to the 10 unique carbons in the molecule. |
| GC-MS | A single major peak with the correct mass-to-charge ratio for the molecular ion or characteristic fragments. Purity can be assessed by peak area. |
| FT-IR | A broad absorption band in the region of 3300-3500 cm⁻¹ (O-H stretch) and C-O stretching bands around 1050-1150 cm⁻¹. |
References
The Oxane Ring in Focus: Application Notes for 2,6-Dimethyloxan-4-ol in Medicinal Chemistry
Introduction: The Privileged Tetrahydropyran Scaffold
In the landscape of medicinal chemistry, the tetrahydropyran (oxane) ring system represents a "privileged scaffold." Its prevalence in numerous natural products with significant biological activity underscores its evolutionary selection as a robust molecular framework for interacting with biological targets. The incorporation of this sp³-rich heterocyclic motif into drug candidates can confer a range of advantageous physicochemical and pharmacological properties. These benefits include enhanced aqueous solubility, improved metabolic stability, and a defined three-dimensional geometry that can facilitate precise interactions with protein binding sites. While the broader class of oxanes has seen extensive use, this guide focuses on the untapped potential of a specific, stereochemically rich derivative: 2,6-Dimethyloxan-4-ol. We will explore its prospective applications as a versatile building block and scaffold in modern drug discovery campaigns, with detailed, field-proven protocols adapted from analogous systems.
Physicochemical Properties and Stereochemical Considerations
The structure of this compound presents several key features for exploitation in medicinal chemistry. The hydroxyl group at the C4 position provides a handle for further functionalization or can act as a hydrogen bond donor/acceptor. The two methyl groups at C2 and C6 introduce chirality and steric bulk, influencing the molecule's conformation and how it presents its functional groups for interaction with biological targets.
Stereoisomers of this compound:
The presence of three chiral centers (C2, C4, and C6) means that this compound can exist as eight stereoisomers (four pairs of enantiomers). The relative stereochemistry of the substituents will dictate the overall shape of the molecule, with the chair conformation being the most stable. The cis or trans relationship between the C2 and C6 methyl groups, in particular, will define the orientation of these groups as either axial or equatorial, which can have a profound impact on biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | N/A |
| Molecular Weight | 130.18 g/mol | N/A |
| XLogP3 | 0.8 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 1 | N/A |
Synthetic Strategies: Accessing the this compound Core
The synthesis of the this compound core can be approached through several established methodologies for constructing substituted tetrahydropyrans. A common and effective strategy involves the reduction of the corresponding ketone, 2,6-dimethyl-tetrahydropyran-4-one.
Protocol 1: Synthesis of cis-2,6-Dimethyl-tetrahydropyran-4-one
This protocol is adapted from established methods for the synthesis of related pyranones, which serve as versatile intermediates.
Workflow for the Synthesis of the Ketone Precursor
Caption: Synthetic pathway to the key ketone intermediate.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethyl-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield cis-2,6-dimethyl-tetrahydropyran-4-one. The cis isomer is often the major product under these conditions due to thermodynamic control.
Protocol 2: Stereoselective Reduction to this compound
The stereochemical outcome of the reduction of the 4-keto group is crucial and can be directed by the choice of reducing agent.
Workflow for Stereoselective Reduction
Caption: Stereoselective reduction of the ketone precursor.
Step-by-Step Procedure (for Equatorial Hydroxyl):
-
Reaction Setup: Dissolve cis-2,6-dimethyl-tetrahydropyran-4-one (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor by TLC for the disappearance of the starting ketone.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired stereoisomer of this compound. NaBH₄ reduction typically favors axial attack, leading to the equatorial alcohol.
For the synthesis of the axial alcohol, a bulkier reducing agent such as L-Selectride® can be employed, which favors equatorial attack.
Application in Medicinal Chemistry: A Chiral Building Block Approach
This compound, with its defined stereochemistry, is a valuable chiral building block for the synthesis of more complex molecules. The hydroxyl group can be converted into a leaving group, an amine, or used as a nucleophile in coupling reactions.
Protocol 3: Conversion to a 4-Azido Derivative for Click Chemistry
The introduction of an azide at the C4 position provides a versatile handle for "click" chemistry, allowing for the facile introduction of a wide variety of substituents.
Workflow for Azide Introduction and Click Reaction
Caption: Functionalization of this compound for click chemistry.
Step-by-Step Procedure:
-
Mesylation:
-
Dissolve this compound (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to afford the crude mesylate, which is often used without further purification.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq) and heat the reaction mixture (e.g., to 80 °C).
-
Monitor the reaction by TLC. The Sₙ2 reaction will proceed with inversion of stereochemistry at the C4 position.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 4-azido-2,6-dimethyloxane.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the 4-azido-2,6-dimethyloxane (1.0 eq) and a terminal alkyne of interest (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add a copper(I) source, such as copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up by diluting with water and extracting with an organic solvent. Purify the resulting triazole product by column chromatography.
-
Prospective Biological Activities and Future Directions
While direct biological data for this compound is scarce, the broader class of substituted tetrahydropyrans has shown promise in various therapeutic areas. For instance, certain 2,6-disubstituted tetrahydropyran-4-ones have demonstrated cytotoxic activity against cancer cell lines.[1] The introduction of the this compound scaffold into known pharmacophores could lead to novel analogs with improved properties.
Potential Research Avenues:
-
Scaffold Hopping: Utilize the this compound core as a replacement for other cyclic systems in existing drug molecules to explore new intellectual property and potentially improve pharmacokinetic profiles.
-
Fragment-Based Drug Discovery (FBDD): Screen the different stereoisomers of this compound in fragment-based screening campaigns against various protein targets.
-
Diversity-Oriented Synthesis (DOS): Employ the functional handles on the this compound scaffold to generate a library of diverse compounds for high-throughput screening.
Conclusion
This compound represents a promising, yet underexplored, chiral building block for medicinal chemistry. Its synthesis is accessible through established methods, and its stereochemically defined structure offers a unique three-dimensional framework for the design of novel bioactive molecules. The protocols and strategies outlined in this guide, based on proven chemistry of analogous systems, provide a solid foundation for researchers to begin exploring the potential of this versatile scaffold in their drug discovery programs.
References
The Synthetic Utility of 2,6-Dimethyloxan-4-ol: A Gateway to Bioactive Molecules
The tetrahydropyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including anticancer and antiviral agents.[1][2] Among the vast array of substituted tetrahydropyrans, 2,6-dimethyloxan-4-ol, with its defined stereochemical centers and versatile hydroxyl group, represents a highly valuable and strategic starting material for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and the scientific rationale behind the experimental designs.
Introduction: The Significance of the 2,6-Disubstituted Tetrahydropyran Motif
The arrangement of substituents on the tetrahydropyran ring is crucial for biological activity. Specifically, the cis- and trans-2,6-disubstituted patterns are prevalent in a multitude of natural products. The stereoselective synthesis of these structures is a key challenge in organic chemistry. Methodologies such as the Prins cyclization are instrumental in establishing the core tetrahydropyran ring with high diastereoselectivity.[3][4][5] this compound, often synthesized via such methods, serves as a foundational building block, with its secondary alcohol providing a handle for a variety of chemical transformations.
Core Synthetic Transformations of this compound
The chemical versatility of this compound stems from the reactivity of its secondary hydroxyl group. The principal transformations include oxidation to the corresponding ketone, esterification, and etherification. Each of these reactions opens up a distinct pathway for the elaboration of the molecular scaffold, leading to compounds with potential therapeutic applications.
Application I: Oxidation to 2,6-Dimethyltetrahydropyran-4-one: A Precursor for Anticancer Agents
The oxidation of this compound to 2,6-dimethyltetrahydropyran-4-one is a pivotal step in the synthesis of numerous bioactive molecules. The resulting ketone is a versatile intermediate that can undergo a wide range of subsequent reactions, including alpha-functionalization, Wittig-type olefinations, and Michael additions.[1][6] Notably, derivatives of 2,6-disubstituted tetrahydropyran-4-ones have demonstrated significant cytotoxic activity against various cancer cell lines.[1][6][7]
Protocol 1: Swern Oxidation of this compound
This protocol details the oxidation of the secondary alcohol to a ketone using oxalyl chloride and dimethyl sulfoxide (DMSO), a method known for its mild conditions and high yields.
Rationale for Experimental Choices:
-
Oxalyl Chloride and DMSO: These reagents react at low temperatures to form the electrophilic chlorosulfonium salt, which is the active oxidizing agent. The low temperature (-78 °C) is crucial to prevent side reactions and decomposition of the active species.
-
Triethylamine (TEA): A hindered amine base is used to deprotonate the intermediate and facilitate the elimination reaction that forms the ketone and dimethyl sulfide. It is added after the alcohol to ensure the formation of the alkoxysulfonium salt.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, including a two-neck round-bottom flask, dropping funnels, and a magnetic stirrer
-
Dry ice/acetone bath
Experimental Workflow Diagram:
Caption: Workflow for the Swern oxidation of this compound.
Step-by-Step Procedure:
-
In a flame-dried two-neck round-bottom flask under an argon atmosphere, prepare a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.4 eq.) in anhydrous DCM via a dropping funnel, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture for an additional hour while allowing it to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,6-dimethyltetrahydropyran-4-one.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) |
| This compound | 130.18 | 1.0 | - |
| Oxalyl chloride | 126.93 | 1.2 | - |
| DMSO | 78.13 | 2.4 | - |
| Triethylamine | 101.19 | 5.0 | - |
| 2,6-Dimethyltetrahydropyran-4-one | 128.17 | - | Typically >90% |
Application II: Esterification for Structure-Activity Relationship (SAR) Studies
Esterification of the hydroxyl group of this compound is a straightforward method to generate a library of analogues for SAR studies in drug discovery. By introducing various acyl groups, researchers can probe the effects of lipophilicity, steric bulk, and electronic properties on biological activity.
Protocol 2: Steglich Esterification of this compound
This protocol employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst for the efficient esterification with a carboxylic acid.
Rationale for Experimental Choices:
-
DCC: This carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP: A nucleophilic catalyst that reacts with the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. DMAP significantly accelerates the esterification of sterically hindered alcohols.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: Workflow for the Steglich esterification of this compound.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.), the chosen carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by silica gel column chromatography.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) |
| This compound | 130.18 | 1.0 | - |
| Benzoic Acid (example) | 122.12 | 1.1 | - |
| DCC | 206.33 | 1.2 | - |
| DMAP | 122.17 | 0.1 | - |
| 2,6-dimethyloxan-4-yl benzoate | 234.30 | - | Typically >85% |
Conclusion
This compound is a versatile and valuable starting material in organic synthesis. Its strategic importance lies in its pre-defined stereochemistry and the presence of a functional handle that allows for a multitude of chemical transformations. The protocols outlined in this guide for oxidation and esterification provide a solid foundation for the synthesis of compound libraries for drug discovery and development, particularly in the search for new anticancer and antiviral agents. The continued exploration of the synthetic utility of this and related tetrahydropyran building blocks will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 1. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity [arts.units.it]
- 3. benchchem.com [benchchem.com]
- 4. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 5. Synthesis of novel 2,6-disubstituted-3,4-dimethylidene tetrahydropyrans via Prins-type cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity [mdpi.com]
- 7. Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Catalytic Reactions Involving 2,6-Dimethyloxan-4-ol
Introduction: The Versatile 2,6-Dimethyloxan-4-ol Scaffold
This compound, a substituted tetrahydropyran, represents a core structural motif in a variety of natural products and biologically active compounds. The stereochemistry of the methyl groups at the C2 and C6 positions, along with the hydroxyl group at C4, provides a rich platform for synthetic transformations. Catalytic methodologies offer elegant and efficient pathways to modify this scaffold, enabling the synthesis of diverse derivatives for applications in drug discovery and materials science. The development of stereoselective catalytic methods is particularly crucial for accessing specific isomers with desired biological activities.[1][2][3]
This guide provides detailed application notes and protocols for key catalytic reactions involving this compound, focusing on the underlying principles, experimental design, and practical execution for researchers in organic synthesis and medicinal chemistry.
Section 1: Acid-Catalyzed Dehydration for Alkene Synthesis
The dehydration of alcohols is a fundamental transformation in organic synthesis, providing access to alkenes which are versatile intermediates. In the context of this compound, this reaction can lead to the formation of various isomeric dihydropyrans, depending on the reaction conditions and the stability of the resulting products. The reaction typically proceeds through an E1 mechanism involving a carbocation intermediate.[4][5][6][7]
Mechanistic Rationale and Stereochemical Considerations
The acid-catalyzed dehydration of this compound follows a well-established E1 pathway:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water).[4][5]
-
Formation of a Carbocation: The departure of a water molecule results in the formation of a secondary carbocation at the C4 position.
-
Potential for Rearrangement: While less common in this specific ring system without significant ring strain, it's crucial to consider the possibility of hydride shifts that could lead to more stable carbocations and, consequently, a mixture of products.[5][7]
-
Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product.[6]
Caption: E1 Dehydration of this compound.
Experimental Protocol: Dehydration of this compound
Objective: To synthesize a mixture of dihydropyran isomers from this compound via acid-catalyzed dehydration.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with distillation head and condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 10 g). Equip the flask with a distillation head, condenser, and a receiving flask.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 2 mL) to the alcohol with gentle swirling.
-
Distillation: Heat the mixture gently using a heating mantle. The lower-boiling alkene products will distill over as they are formed, driving the equilibrium towards the products according to Le Châtelier's principle.[5] Collect the distillate.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alkene mixture.
-
Purification and Characterization: The product mixture can be purified by fractional distillation or column chromatography. Characterize the products using GC-MS to determine the isomer ratio and NMR spectroscopy to confirm the structures.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Conc. H₂SO₄ or H₃PO₄ | Strong acid required to protonate the alcohol.[4] |
| Temperature | Gentle heating for distillation | Allows for the removal of products as they form, driving the reaction.[5] |
| Work-up | NaHCO₃ wash | Neutralizes the acid catalyst. |
| Purification | Fractional Distillation | Separates alkene isomers based on boiling points. |
Section 2: Catalytic Oxidation to 2,6-Dimethyloxan-4-one
The oxidation of secondary alcohols to ketones is a cornerstone of organic synthesis. For this compound, this transformation yields 2,6-Dimethyloxan-4-one, a valuable intermediate for further functionalization, such as in Horner-Wadsworth-Emmons reactions to introduce exocyclic double bonds.[1] A variety of catalytic systems can be employed for this purpose, offering different levels of selectivity and milder reaction conditions compared to stoichiometric oxidants.
Overview of Catalytic Systems
While specific examples for this compound are not prevalent in the provided search results, general principles of catalytic oxidation of secondary alcohols can be applied. Transition metal-based catalysts are often effective. For instance, ruthenium-based catalysts have been used for the oxidation of various substrates.[8] Another approach involves copper-catalyzed oxidative coupling, which has been demonstrated for phenols and could be adapted for alcohols under certain conditions.[9][10]
Caption: General workflow for catalytic oxidation.
Protocol: Ruthenium-Catalyzed Oxidation (Hypothetical Adaptation)
This protocol is an adaptation based on the catalytic system described for alkene dihydroxylation, which demonstrates the principle of using a ruthenium porphyrin complex as an oxidation catalyst.[8]
Objective: To synthesize 2,6-Dimethyloxan-4-one via ruthenium-catalyzed oxidation.
Materials:
-
This compound
-
Dichlororuthenium(IV) meso-tetrakis(2,6-dichlorophenyl)porphyrin [Ru(IV)(TDCPP)Cl₂] (catalyst)
-
2,6-Dichloropyridine N-oxide (Cl₂pyNO) (oxidant)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in dichloromethane.
-
Addition of Catalyst and Oxidant: Add the ruthenium catalyst (e.g., 1-5 mol%) and the oxidant (e.g., 1.5 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2,6-Dimethyloxan-4-one.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Ru(IV)(TDCPP)Cl₂ | A known oxidation catalyst.[8] |
| Oxidant | 2,6-Dichloropyridine N-oxide | Co-oxidant for the catalytic cycle.[8] |
| Solvent | Dichloromethane | Common solvent for such oxidations. |
| Monitoring | TLC | To determine reaction completion. |
Section 3: Stereoselective Catalytic Synthesis of 2,6-Disubstituted Tetrahydropyrans
While not a reaction of this compound, understanding its stereoselective synthesis is crucial for obtaining specific isomers for further reactions. Gold-catalyzed cyclization reactions of bis-propargylic alcohols have emerged as a powerful method for the synthesis of cis-2,6-disubstituted tetrahydropyrans.[3] This approach highlights the use of π-philic gold catalysts to activate alkyne functionalities and trigger a cascade of reactions leading to the desired heterocyclic core.
Mechanistic Insights into Gold-Catalyzed Cyclization
The proposed mechanism involves several key steps:[3]
-
Gold(I) Catalyst Activation: A gold(I) precatalyst, such as Ph₃PAuCl, is activated by a silver salt (e.g., AgNTf₂) to generate a cationic gold(I) species.
-
Alkyne Coordination: The cationic gold(I) catalyst coordinates to one of the triple bonds of the bis-propargylic alcohol.
-
Nucleophilic Attack: An intramolecular nucleophilic attack by the hydroxyl group onto the gold-activated alkyne occurs.
-
Cascade Reaction: This initial cyclization can be followed by a series of rearrangements and a second cyclization to form the tetrahydropyran ring with high stereoselectivity.
Caption: Gold-catalyzed synthesis of tetrahydropyrans.
Protocol for Stereoselective Synthesis
This protocol is based on the general procedure for the gold-catalyzed synthesis of 2,6-disubstituted tetrahydropyrans.[3]
Objective: To synthesize a cis-2,6-disubstituted tetrahydropyran derivative.
Materials:
-
Bis-propargylic alcohol
-
Ph₃PAuCl (Gold catalyst precursor)
-
AgNTf₂ (Silver salt activator)
-
Methanol (MeOH)
-
Water (H₂O)
-
1,2-Dichloroethane (ClCH₂CH₂Cl) (solvent)
Procedure:
-
Reaction Setup: To a solution of the bis-propargylic alcohol in 1,2-dichloroethane, add methanol (2 eq.) and water (10 eq.).
-
Catalyst Addition: Add Ph₃PAuCl (10 mol%) and AgNTf₂ (10 mol%) to the reaction mixture at room temperature.
-
Heating: Stir the mixture at 50 °C and monitor the reaction by TLC.
-
Work-up: After completion, remove the solvent in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired cis-2,6-disubstituted tetrahydropyran.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Ph₃PAuCl / AgNTf₂ | Generates the active cationic gold(I) catalyst.[3] |
| Solvent | 1,2-Dichloroethane | Effective solvent for this transformation.[3] |
| Additives | MeOH and H₂O | Play a crucial role in the reaction mechanism.[3] |
| Temperature | 50 °C | Provides sufficient energy for the reaction to proceed. |
References
- 1. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A mild catalytic oxidation system: ruthenium porphyrin and 2,6-dichloropyridine N-oxide applied for alkene dihydroxylation | Semantic Scholar [semanticscholar.org]
- 9. Kinetics of Oxidation of 2,6-Dimethylphenol (DMP) Using Novel μ-Carbonato [(Pip)4nCu4X4(CO3)2] Complexes [scirp.org]
- 10. researchgate.net [researchgate.net]
Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive 2,6-Dimethyloxan-4-ol Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1] This guide provides a comprehensive, in-depth protocol for the screening of a focused library of 2,6-Dimethyloxan-4-ol analogs. As the biological target for this novel chemical scaffold is unknown, we will employ a robust cell-based reporter gene assay designed to identify modulators of a critical cellular signaling pathway, the NF-κB pathway, which is implicated in inflammation, immunity, and cancer. This document details the entire HTS cascade, from initial assay development and compound management to primary screening, data analysis, and hit confirmation using an orthogonal biochemical assay. The methodologies are presented with a focus on the scientific rationale behind key decisions, ensuring both technical accuracy and practical, field-proven insights.
The Strategic Framework for Screening Novel Chemical Scaffolds
The journey from a chemical concept to a viable drug candidate is complex and fraught with challenges. High-Throughput Screening (HTS) serves as the primary engine for hit identification, the crucial first step in this process.[2] It involves the automated testing of large compound libraries against a biological target to pinpoint molecules that elicit a desired activity.[3][4]
For novel scaffolds like this compound analogs, where a specific molecular target may not be established, a phenotypic or pathway-based screening approach is often more strategic than a target-based biochemical screen.[5] Cell-based assays provide a more biologically relevant context, offering insights into a compound's effects on complex cellular networks and accounting for factors like cell permeability and cytotoxicity from the outset.[5][6] Therefore, this protocol is built around a cell-based reporter assay, a versatile and powerful tool in drug discovery.[7]
Assay Development: Forging a Robust and Scalable Screen
The success of any HTS campaign hinges on the quality of the assay.[8] It must be sensitive, reproducible, and miniaturizable to a 384- or 1536-well format.[9][10] Our objective is to develop a luciferase reporter gene assay to identify inhibitors of the TNF-α-induced NF-κB signaling pathway.
2.1. Principle of the NF-κB Luciferase Reporter Assay
This assay utilizes a stable cell line (e.g., HEK293) engineered to express the firefly luciferase gene under the control of a promoter containing multiple NF-κB response elements.
-
Activation: In the presence of an activator like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB signaling cascade is initiated, leading to the translocation of NF-κB transcription factors to the nucleus.
-
Transcription: NF-κB binds to the response elements in the reporter construct, driving the expression of luciferase.
-
Detection: Upon addition of a luciferin substrate, the expressed luciferase enzyme generates a luminescent signal that is directly proportional to NF-κB activity.
-
Inhibition: A compound that inhibits any step in this pathway will reduce luciferase expression, resulting in a decreased luminescent signal.
This mechanism is depicted in the diagram below.
Caption: NF-κB Luciferase Reporter Assay Signaling Pathway.
2.2. Protocol: Assay Optimization in 384-Well Format
Scientist's Note: The goal of optimization is to achieve a robust assay window (the difference between positive and negative controls) with low variability, ensuring a Z'-factor > 0.5.[9][11]
-
Cell Seeding Density:
-
Procedure: Plate the NF-κB reporter cell line in a 384-well white, solid-bottom plate at densities ranging from 2,500 to 20,000 cells per well. Incubate for 24 hours.
-
Rationale: Finding the optimal cell density is a trade-off. Too few cells will yield a weak signal, while too many can lead to overgrowth, cell stress, and artifactual results.
-
-
Activator (TNF-α) Concentration:
-
Procedure: To the seeded cells, add a range of TNF-α concentrations (e.g., 0.1 to 100 ng/mL) to determine the EC₈₀ (the concentration that produces 80% of the maximal response).
-
Rationale: Using the EC₈₀ for the primary screen provides a strong signal while leaving room to detect both potent and weak inhibitors.
-
-
DMSO Tolerance:
-
Procedure: Expose cells to a range of DMSO concentrations (0.1% to 2%).
-
Rationale: Library compounds are typically stored in 100% DMSO.[12] This step determines the maximum final DMSO concentration that can be used in the assay without causing cellular toxicity, which would lead to false positives. A final concentration of ≤0.5% is generally well-tolerated.
-
-
Incubation Time:
-
Procedure: After adding TNF-α, incubate the plates for different time points (e.g., 4, 6, 8, 12 hours) before adding the luciferase substrate.
-
Rationale: This determines the point of peak signal expression, ensuring the assay is read at its most robust time point.
-
The optimal conditions from these experiments will define the final HTS protocol. A summary of parameters to be optimized is provided below.
| Parameter | Range Tested | Optimal Goal | Rationale |
| Cell Density | 2,500 - 20,000 cells/well | ~80-90% confluency at readout | Maximize signal without inducing cell stress. |
| TNF-α Conc. | 0.1 - 100 ng/mL | EC₈₀ | Strong signal window for inhibitor detection. |
| DMSO Final Conc. | 0.1% - 2% (v/v) | ≤ 0.5% | Minimize solvent toxicity to avoid false positives. |
| Incubation Time | 4 - 12 hours | Peak signal intensity | Maximize assay sensitivity and robustness. |
Compound Management: The Backbone of a Quality Screen
Effective compound management is crucial for the success of any HTS campaign.[13][14] It ensures the integrity, identity, and proper concentration of every compound tested.
-
Storage: The this compound analog library should be stored at -20°C in 100% DMSO to prevent degradation and water absorption.[12]
-
Plating: Using automated liquid handlers, create intermediate plates by diluting the master stock. From these, "assay-ready" plates are prepared, containing nanoliter volumes of each compound, which are then provided to the screening deck.
-
Tracking: A robust Laboratory Information Management System (LIMS) is essential to track every plate and compound, preventing mix-ups and ensuring data integrity.[13]
The HTS Workflow: A Step-by-Step Guide
The following diagram illustrates the complete HTS workflow, from the prepared library to the identification of validated hits.
Caption: High-Throughput Screening (HTS) Workflow Cascade.
4.1. Protocol: Primary Screen (Single-Concentration)
Objective: To screen the entire this compound analog library at a single concentration (e.g., 10 µM) to identify "primary hits."
-
Cell Plating: Using an automated dispenser, seed the NF-κB reporter cells into 384-well white, solid-bottom assay plates at the pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Transfer ~50 nL of compound from the "assay-ready" plates to the cell plates using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a final assay volume of 50 µL.
-
Controls: Each plate must contain controls:
-
Negative Control (0% Inhibition): Cells + TNF-α + DMSO (no compound).
-
Positive Control (100% Inhibition): Cells + a known pathway inhibitor (e.g., a potent IKK inhibitor) + TNF-α + DMSO.
-
-
-
Activation: Add TNF-α to all wells (except for untreated cell controls) to achieve the final optimized EC₈₀ concentration.
-
Incubation: Incubate the plates for the pre-determined optimal time (e.g., 6 hours) at 37°C, 5% CO₂.
-
Detection: Equilibrate plates to room temperature. Add a "one-step" luciferase assay reagent that combines cell lysis buffer and luciferin substrate. Incubate for 10 minutes in the dark.
-
Readout: Measure luminescence on a plate reader (e.g., EnVision, PHERAstar).
4.2. Data Analysis and Quality Control
High-quality data is paramount.[15] Each plate is first subjected to a quality control check using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[11][16]
Z'-Factor Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | An outstanding assay with a large separation band.[16][17] |
| 0 to 0.5 | Marginal | The assay is acceptable but may benefit from optimization.[17] |
| < 0 | Unacceptable | Control signals overlap; the assay is not suitable for screening.[16][17] |
Plates with a Z' ≥ 0.5 are accepted. The raw data from each well is then normalized to the plate controls to determine the percent inhibition for each compound. "Primary hits" are typically defined as compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative control wells.[9]
4.3. Hit Confirmation: Dose-Response Analysis
Primary hits must be re-tested to confirm their activity and determine their potency.[15]
-
Cherry-Picking: Active compounds from the primary screen are selected ("cherry-picked") from the master library plates.
-
Serial Dilution: A 10-point, 3-fold serial dilution is prepared for each hit.
-
Re-testing: The dose-response plates are run in the primary assay (in triplicate).
-
IC₅₀ Calculation: The resulting data is plotted, and a four-parameter logistic curve fit is used to calculate the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal inhibitory effect).
Compounds that show a clear dose-response relationship and a potent IC₅₀ are considered "confirmed hits."
4.4. Protocol: Secondary Orthogonal Assay (Fluorescence Polarization)
Objective: To validate the mechanism of action of confirmed hits using a different assay technology. This helps eliminate artifacts from the primary assay (e.g., compounds that inhibit luciferase).[18] A Fluorescence Polarization (FP) assay is a homogenous biochemical assay ideal for this purpose.[18][19]
Principle: This assay measures the binding of a fluorescently-labeled peptide (derived from IκB) to its target kinase (IKK).
-
A small, fluorescently-labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization.
-
When bound to the much larger IKK protein, the complex tumbles slowly, resulting in high polarization.
-
A competitive inhibitor will bind to IKK, displacing the fluorescent peptide and causing a decrease in polarization.[20]
Protocol:
-
Reagent Preparation: Prepare assay buffer containing IKK enzyme and the fluorescent IκB peptide probe.
-
Compound Addition: Add serially diluted confirmed hits to a 384-well black, low-volume microplate.
-
Reaction Initiation: Add the IKK/probe mixture to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
Readout: Measure fluorescence polarization using a plate reader equipped with polarizing filters.[21]
Hits from the primary assay that also show dose-dependent activity in this orthogonal binding assay are considered "validated hits," representing strong candidates for medicinal chemistry and lead optimization efforts.
Troubleshooting Common HTS Problems
Even with a robust protocol, issues can arise. Automation can help reduce variability, but careful monitoring is key.[22]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | Reagent degradation; Inconsistent cell plating; Dispensing errors. | Prepare fresh reagents daily.[23] Validate cell dispenser performance. Service liquid handlers. |
| High Plate-to-Plate Variability | Edge effects (evaporation); Temperature/incubation gradients. | Use lidded plates or plate seals. Ensure consistent incubator performance. Randomize plate layout in stackers. |
| High Number of False Positives | Compound cytotoxicity; Compound auto-fluorescence or luciferase inhibition. | Perform a counter-screen for cytotoxicity (e.g., CellTiter-Glo). Run hits in the orthogonal assay to rule out assay interference.[15] |
| High Number of False Negatives | Low compound concentration; Compound precipitation. | Confirm final assay concentration. Check compound solubility in assay buffer. |
Conclusion and Forward Outlook
This application note provides a detailed, scientifically-grounded framework for the high-throughput screening of this compound analogs. By integrating a robust cell-based primary assay with a confirmatory orthogonal biochemical assay, this workflow is designed to identify high-quality, validated hits with a confirmed mechanism of action. This multi-step process, underpinned by rigorous quality control and data analysis, ensures that the identified hits are not artifacts but represent genuine starting points for a successful drug discovery program.[] The subsequent steps will involve preliminary structure-activity relationship (SAR) analysis to guide the synthesis of more potent and selective analogs, ultimately leading to the development of a novel therapeutic candidate.[9]
References
- 1. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 2. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. marinbio.com [marinbio.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. dovepress.com [dovepress.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. App Note: Compound Management in High Throughput Screening | Azenta Life Sciences [azenta.com]
- 14. Compound Management for Quantitative High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. assay.dev [assay.dev]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 21. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 22. dispendix.com [dispendix.com]
- 23. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Practical Guide to the Experimental Study of 2,6-Dimethyloxan-4-ol Reactions: Setups, Protocols, and In Situ Monitoring
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
2,6-Dimethyloxan-4-ol, a substituted tetrahydropyran, serves as a valuable model compound in organic synthesis and medicinal chemistry due to its bifunctional nature, incorporating both a secondary alcohol and a cyclic ether. Understanding its reactivity is crucial for the development of novel synthetic routes and the prediction of metabolic pathways for related drug candidates. This guide provides a comprehensive framework for the experimental investigation of its primary reaction classes: oxidation, dehydration, and ether cleavage. We present detailed, self-validating protocols coupled with modern in situ analytical techniques for real-time reaction monitoring. The methodologies are designed to furnish researchers with robust, reproducible data, enabling deep mechanistic insights and efficient process optimization.
Introduction: The Chemical Versatility of this compound
The this compound scaffold contains two key functional groups: a secondary alcohol amenable to oxidation and elimination reactions, and a chemically robust ether linkage within a tetrahydropyran ring, which can be cleaved under specific, vigorous conditions.[1][2] The interplay between these groups dictates the molecule's chemical behavior and presents unique challenges and opportunities in synthetic chemistry. Studying its reactions provides a foundational understanding applicable to more complex molecules bearing similar structural motifs. This document outlines the essential experimental setups required to explore the three principal reaction pathways of this molecule, with a strong emphasis on kinetic analysis through real-time monitoring.
Analyte Profile and Safety
Before commencing any experimental work, a thorough understanding of the reactant's properties is essential. While specific data for the 2,6-dimethyl isomer is not extensively published, we can infer properties from similar structures like 2,2-dimethyloxan-4-ol.
| Property | Value (for 2,2-dimethyloxan-4-ol) | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[3] |
| Molecular Weight | 130.18 g/mol | PubChem[3] |
| IUPAC Name | 2,2-dimethyloxan-4-ol | PubChem[3] |
| Predicted Hazards | Combustible liquid, Causes skin and serious eye irritation, May cause respiratory irritation. | PubChem[3] |
Safety Protocol: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.
Core Reaction Pathways and Mechanistic Considerations
The reactivity of this compound is dominated by its alcohol functionality, but the ether linkage can also participate under forcing conditions.
Caption: Primary reaction pathways available to this compound.
Oxidation of the Secondary Alcohol
The conversion of the secondary alcohol to a ketone is a fundamental transformation. The choice of oxidant is critical to ensure selectivity and avoid degradation.
-
Mechanism: Involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon.
-
Reagents: Strong oxidants like Jones' reagent (chromium trioxide in sulfuric acid) are effective but not selective and environmentally hazardous.[4] Milder, more modern reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) offer better control and are often preferred in complex molecule synthesis.
Acid-Catalyzed Dehydration
Heating the alcohol in the presence of a strong, non-nucleophilic acid catalyst like sulfuric or phosphoric(V) acid induces elimination of water to form an alkene.[5]
-
Mechanism: This reaction proceeds via an E1 mechanism involving three key steps: (1) Protonation of the hydroxyl group to form a good leaving group (water), (2) Loss of water to form a secondary carbocation intermediate, and (3) Deprotonation of an adjacent carbon to form a double bond.[6]
-
Regioselectivity: The position of the resulting double bond depends on which adjacent proton is removed. According to Zaitsev's rule, the more substituted (more stable) alkene is typically the major product. This can lead to a mixture of isomeric dihydropyrans.[5]
Acidic Ether Cleavage
Ethers are generally unreactive but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI.[7][8] This reaction is significantly more demanding than dehydration.
-
Mechanism: The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (Br⁻ or I⁻).[1] For a cyclic ether like this, the reaction proceeds via an Sₙ2 pathway, leading to a ring-opened halo-alcohol.[2][7]
Experimental Design for Reaction Monitoring
Studying these reactions effectively requires more than just analyzing the final product. In situ monitoring provides real-time data on reactant consumption, intermediate formation, and product generation, which is invaluable for kinetic analysis and mechanism elucidation.[9][10]
Caption: A generalized workflow for studying chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-invasive tool for monitoring reactions directly in the NMR tube.[11] It allows for the simultaneous quantification of multiple species.[12]
-
Application: Ideal for tracking the disappearance of the C4-H proton signal of the starting material and the appearance of new signals corresponding to the ketone or alkene products.
-
Setup: A series of 1D ¹H NMR spectra are acquired over time.[13] For accurate quantification, the relaxation delay (d1) must be set appropriately (at least 5 times the longest T1 of the protons of interest).[12][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying volatile components in a reaction mixture.[15] It is typically performed offline by taking and quenching aliquots at specific time points.
-
Application: Excellent for separating regioisomeric alkene products from dehydration reactions or for confirming the mass of the final ketone product.
-
Setup: Small aliquots are taken from the reaction, immediately quenched (e.g., by adding to a cold buffer), extracted, and injected into the GC-MS.[16] An internal standard is added before injection for accurate quantification.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy
In situ FTIR using an attenuated total reflectance (ATR) probe allows for continuous monitoring of changes in functional groups.[18]
-
Application: Very effective for oxidation reactions, tracking the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of the sharp C=O stretch of the ketone product (~1715 cm⁻¹).
-
Setup: An ATR probe is inserted directly into the reaction vessel, collecting spectra at regular intervals.[19]
Detailed Experimental Protocols
The following protocols are designed as templates and should be adapted based on available equipment and specific research goals.
Protocol 5.1: Oxidation with Pyridinium Chlorochromate (PCC)
Objective: To oxidize this compound to 2,6-Dimethyloxan-4-one and monitor the reaction.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Internal Standard: Add a known quantity of dodecane as an internal standard for GC analysis.
-
Reagent Addition: Add PCC (approx. 1.5 eq) to the solution in one portion. The mixture will turn into a dark slurry.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring (GC-MS):
-
At timed intervals (t=0, 5, 15, 30, 60, 120 min), withdraw a ~0.1 mL aliquot using a syringe.
-
Immediately filter the aliquot through a small plug of silica gel with DCM into a GC vial to remove the chromium salts.
-
Analyze the sample by GC-MS to determine the ratio of starting material to product by comparing their peak areas relative to the internal standard.
-
-
Workup (upon completion): Dilute the reaction mixture with diethyl ether and filter through a larger pad of silica gel to remove the bulk of the chromium byproducts. Wash the silica pad thoroughly with ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by column chromatography to isolate the pure ketone.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS.
Rationale for Choices:
-
PCC: A mild oxidant that minimizes over-oxidation and side reactions.
-
Anhydrous DCM: A standard solvent for PCC oxidations that is inert and easily removed.
-
Silica Gel Filtration: Essential for removing the insoluble chromium byproducts before analysis and purification.
Protocol 5.2: Acid-Catalyzed Dehydration
Objective: To dehydrate this compound and analyze the resulting alkene products.
Materials:
-
This compound
-
Concentrated phosphoric(V) acid (H₃PO₄) or sulfuric acid (H₂SO₄)
-
Distillation apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Reactants: Place this compound (1.0 eq) in the distilling flask along with a few boiling chips.
-
Catalyst: Carefully add a catalytic amount of concentrated H₃PO₄ (approx. 10-15% by volume).
-
Reaction & Distillation:
-
Heat the mixture gently. The alkene products are typically more volatile than the starting alcohol.
-
Collect the distillate that comes over at the expected boiling point range for the dihydropyran products.
-
-
Monitoring: The progress can be monitored by taking small samples of the reaction pot and analyzing by GC-MS to observe the disappearance of the starting material.
-
Workup: Transfer the collected distillate to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize any acid, then with brine.
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if any was used or co-distilled) to yield the alkene mixture.
-
Characterization: Analyze the product mixture by GC-MS to determine the ratio of regioisomers and by ¹H NMR to elucidate their structures.
Rationale for Choices:
-
Phosphoric(V) Acid: Often preferred over sulfuric acid as it is less oxidizing and leads to cleaner reactions with fewer charring byproducts.[5]
-
Distillation: This setup cleverly removes the product as it forms, driving the equilibrium towards the products according to Le Châtelier's principle.
Protocol 5.3: Kinetic Monitoring by ¹H NMR Spectroscopy
Objective: To determine the reaction rate of the oxidation of this compound in real-time.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known quantity of this compound and a known quantity of a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.
-
Optimize the lock and shims.
-
Acquire a standard ¹H spectrum to serve as the t=0 reference. Ensure the acquisition parameters (especially the recycle delay d1) are set for accurate quantitation.[14]
-
-
Initiate Reaction: Remove the tube, quickly inject the initiating reagent (e.g., a solution of a soluble oxidant), shake to mix, and re-insert into the spectrometer.
-
Data Acquisition: Immediately start an automated experiment to acquire a series of 1D ¹H spectra at set time intervals (e.g., every 2 minutes for 2 hours).[12][13]
-
Data Processing:
-
Process the array of spectra.
-
For each time point, integrate the signal of a characteristic proton of the starting material (e.g., the C4-H) and a characteristic proton of the product.
-
Normalize these integrals against the integral of the internal standard to correct for any concentration fluctuations.
-
-
Analysis: Plot the concentration of the reactant versus time to determine the reaction order and rate constant.
Rationale for Choices:
-
Internal Standard: Crucial for accurate quantification, as it provides a stable reference signal whose concentration does not change.
-
Automated Acquisition: Modern NMR spectrometers can be programmed to run these experiments unattended, providing a high-density kinetic dataset.[13]
Conclusion
The systematic study of this compound reactions requires a multi-faceted approach. By combining classic synthetic protocols with modern in situ analytical methods, researchers can move beyond simple product identification to a deeper, quantitative understanding of reaction kinetics and mechanisms. The protocols and frameworks provided herein offer a robust starting point for scientists and drug development professionals to investigate the reactivity of this and other structurally related compounds, ultimately accelerating the pace of chemical discovery and process development.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,2-Dimethyloxan-4-ol | C7H14O2 | CID 4914692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Identifying Alcohols - Concept [jove.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethyloxan-4-ol
Welcome to the technical support center for the synthesis of 2,6-dimethyloxan-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this substituted tetrahydropyran. The inherent stereochemical challenges of this molecule demand careful consideration of reaction pathways and conditions. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to support your experimental success.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yield is a frequent issue that can often be traced to the specific synthetic route employed. Let's break down the likely causes by methodology.
-
For Catalytic Hydrogenation of 2,6-Dimethyl-4H-pyran-4-one:
-
Catalyst Inactivity: The catalyst (e.g., PtO₂, Rh/C, Pd/C) may be old, poisoned, or improperly activated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur if starting materials or solvents contain impurities like sulfur or halides.
-
Insufficient Hydrogen Pressure: The reduction of both the pyrone ring and the ketone requires sufficient hydrogen pressure. Ensure your hydrogenation apparatus is properly sealed and pressurized according to established protocols for these transformations.[1]
-
Incomplete Reaction: The reaction may be equilibrium-limited or simply slow.[2] Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
-
For Grignard-based Syntheses:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[4] All glassware must be rigorously oven- or flame-dried, and anhydrous solvents are mandatory.[5] Even atmospheric moisture can quench the reagent, drastically reducing yield. Performing the reaction under a dry, inert atmosphere (Nitrogen or Argon) is critical.
-
Reagent Quality: The quality of the magnesium turnings and the alkyl halide is crucial for efficient Grignard reagent formation.[6] Using freshly crushed magnesium or commercially available activated magnesium can improve initiation.
-
-
General Optimization Strategies:
-
Temperature Control: Side reactions are often promoted by elevated temperatures.[3] Running reactions at lower temperatures for a longer duration can often improve the yield of the desired product.
-
Stoichiometry: Incorrect stoichiometry of reagents is a common pitfall. Carefully calculate and measure all reagents, particularly when using expensive catalysts or sensitive materials. For reactions that are in equilibrium, using an excess of one reagent can help drive the reaction to completion.[2]
-
Question 2: I am getting a poor diastereomeric ratio. How can I improve the stereoselectivity to favor the desired isomer?
Answer: Achieving high stereoselectivity is the central challenge in synthesizing this compound due to its three stereocenters. The outcome is highly dependent on your chosen synthetic route and reaction conditions.
The most common precursor, 2,6-dimethyl-4H-pyran-4-one, is achiral. Therefore, the stereochemistry is set during the reduction steps.
-
Kinetic vs. Thermodynamic Control:
-
The reduction of the intermediate 2,6-dimethyloxan-4-one is a critical step. Reduction with bulky hydride reagents (e.g., L-Selectride®) tends to favor axial attack, yielding the equatorial alcohol (thermodynamically less stable product in some ring systems). In contrast, smaller hydride reagents (e.g., NaBH₄) often favor the formation of the more stable equatorial alcohol via equatorial attack on the carbonyl.
-
The initial reduction of the pyrone ring over a heterogeneous catalyst often leads to the cis-2,6-dimethyltetrahydropyranone intermediate, as both methyl groups are directed to the same face of the ring by the catalyst surface.
-
-
Solvent and Catalyst Choice:
-
The choice of solvent can significantly influence the transition state of the reaction. For some cyclization reactions, oxygenated solvents like diethyl ether have been shown to dramatically improve selectivity compared to chlorinated solvents.[7][8]
-
For Prins-type cyclizations, the choice of Lewis acid is paramount. Catalysts like TMSOTf or InCl₃ have been shown to mediate highly diastereoselective cyclizations, often favoring cis-2,6-disubstituted products.[8][9]
-
-
Temperature Optimization:
-
Lowering the reaction temperature (e.g., to -78 °C) often increases diastereoselectivity by allowing the reaction to proceed through the lowest energy, most ordered transition state.[8] This minimizes the formation of undesired stereoisomers that might arise from higher-energy pathways accessible at room temperature.
-
Quantitative Data on Stereoselectivity
| Method | Catalyst/Reagent | Conditions | Typical Outcome | Reference |
| Hydrogenation | PtO₂ (Adams' catalyst), H₂ | Acetic Acid, rt, 50 psi | Primarily cis-dimethyl isomers | [10] |
| Prins Cyclization | TMSOTf | CH₂Cl₂, -78 °C | High cis-2,6-selectivity | [8][9] |
| Hydride Reduction | NaBH₄ | Methanol, 0 °C | Favors equatorial alcohol | General Principle |
| Hydride Reduction | L-Selectride® | THF, -78 °C | Favors axial alcohol | General Principle |
Question 3: I am struggling to separate the cis and trans diastereomers. What purification strategies do you recommend?
Answer: The separation of diastereomers is a common bottleneck due to their similar physical properties.[11] If standard silica gel chromatography is ineffective, consider the following advanced strategies:
-
Reverse-Phase Flash Chromatography: Diastereomers can sometimes exhibit different retention behaviors on a C18-functionalized stationary phase compared to silica gel. This method can provide the necessary resolution for difficult separations.[11]
-
Recrystallization: This is a powerful technique if one of your diastereomers is a crystalline solid. Experiment with a variety of solvent systems (e.g., hexane/ethyl acetate, diethyl ether/pentane) to induce selective crystallization of one isomer, leaving the other in the mother liquor.
-
Preparative HPLC: For small-scale purifications where high purity is essential, preparative High-Performance Liquid Chromatography (HPLC), including chiral chromatography if enantiomers are present, can be used to resolve isomers that are inseparable by other means.[11]
-
Chemical Derivatization: You can convert the mixture of alcohol diastereomers into a new derivative (e.g., an ester with a bulky carboxylic acid). The new derivatives will have different physical properties, potentially allowing for easier separation by chromatography or recrystallization.[12] After separation, the alcohol can be regenerated by cleaving the ester group (e.g., via hydrolysis).
Experimental Workflow & Troubleshooting Diagrams
Caption: Key synthetic routes to this compound.
Caption: Decision tree for troubleshooting poor stereoselectivity.
Detailed Experimental Protocol
Stereoselective Hydrogenation of 2,6-Dimethyl-4H-pyran-4-one
This protocol describes a common method to synthesize this compound, targeting the cis-dimethyl configuration as the major product.
Materials:
-
2,6-Dimethyl-4H-pyran-4-one (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.05 eq)
-
Glacial Acetic Acid (solvent)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrogen (H₂) gas source
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
Vessel Preparation: To a clean, dry Parr hydrogenation vessel, add 2,6-dimethyl-4H-pyran-4-one (e.g., 5.0 g).
-
Catalyst and Solvent Addition: Under a gentle stream of nitrogen, carefully add PtO₂ (e.g., 250 mg). Add glacial acetic acid (e.g., 50 mL) to the vessel. Causality: Acetic acid serves as a solvent that is stable under reductive conditions and can facilitate the reaction.
-
Hydrogenation: Seal the vessel onto the Parr apparatus. Purge the vessel three times with H₂ gas to remove all air. Pressurize the vessel to 50 psi with H₂.
-
Reaction: Begin vigorous shaking or stirring and maintain the H₂ pressure at 50 psi. The reaction is exothermic and may require initial cooling. Allow the reaction to proceed for 12-24 hours, monitoring the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of ethyl acetate. Causality: Celite provides a fine filtration medium to ensure all heterogeneous catalyst is removed, as residual catalyst can be pyrophoric.
-
Work-up: Transfer the filtrate to a separatory funnel. Slowly and carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until effervescence stops. Caution: This neutralization is highly exothermic and releases CO₂ gas; vent the funnel frequently.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of diastereomers.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexane) to separate the diastereomers.
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for synthesizing this compound? A: 2,6-Dimethyl-4H-pyran-4-one is the most widely used and commercially available precursor for this synthesis. Its symmetrical structure provides a straightforward entry point to the desired tetrahydropyran core through reduction.
Q: How can I definitively confirm the stereochemistry of my final product? A: Unambiguous characterization requires detailed NMR spectroscopy.[13][14]
-
¹H NMR: The coupling constants (J-values) between protons on C-2, C-3, C-5, and C-6 are diagnostic. Large diaxial couplings (~10-13 Hz) versus small axial-equatorial or equatorial-equatorial couplings (~2-5 Hz) help determine the chair conformation and the relative orientation of the substituents.
-
¹³C NMR: The chemical shifts of the ring carbons can also provide clues about the stereoisomer.
-
2D NMR (COSY & NOESY): A COSY spectrum confirms proton-proton coupling connectivity. A NOESY spectrum is crucial as it shows through-space correlations. For example, a strong NOE between the axial protons at C-2 and C-6 would strongly support a cis-relationship between the two methyl groups.
Q: Are there any specific safety precautions for this synthesis? A: Yes, several hazards must be managed:
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Heterogeneous catalysts like PtO₂ and especially Raney Nickel can be pyrophoric (ignite spontaneously in air) after the reaction. Always filter the catalyst carefully and quench it under a layer of water.
-
Grignard Reactions: Grignard reagents are pyrophoric and react violently with water. Strict anhydrous and inert atmosphere techniques are required.
-
Solvents: Many solvents used (diethyl ether, THF, hexane) are highly flammable. Always work in a well-ventilated fume hood away from ignition sources.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]
- 7. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. santaisci.com [santaisci.com]
- 12. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Yield of 2,6-Dimethyloxan-4-ol Synthesis
Welcome to the technical support guide for the synthesis of 2,6-Dimethyloxan-4-ol. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and diastereoselectivity of this important heterocyclic alcohol. We will explore the critical parameters of the synthesis, focusing on the diastereoselective reduction of the ketone precursor, 2,6-dimethyloxan-4-one.
Section 1: Synthesis Strategy and Troubleshooting
The most common and reliable route to this compound involves the cyclization of an appropriate precursor to form 2,6-dimethyloxan-4-one, followed by a stereoselective reduction of the ketone. The final yield and purity are highly dependent on the efficiency and selectivity of this reduction step. This guide addresses the most frequent challenges encountered during this process in a question-and-answer format.
Troubleshooting Guide (Q&A)
Question 1: My reaction has stalled, showing low conversion of the 2,6-dimethyloxan-4-one precursor. What are the primary causes?
Answer: Low conversion is a common issue that can typically be traced back to reagent or catalyst activity, or suboptimal reaction conditions.
-
Catalyst Inactivity (Catalytic Hydrogenation): If you are performing a catalytic hydrogenation, the catalyst (e.g., Pd/C, PtO₂) may be poisoned.[1] Impurities in the substrate, solvent, or hydrogen gas (such as sulfur or halide compounds) can deactivate the catalyst surface. Ensure all reagents are of appropriate purity and the solvent is thoroughly degassed. The age and storage of the catalyst are also critical; use a fresh, high-activity catalyst whenever possible.
-
Reducing Agent Decomposition (Hydride Reduction): For reductions using metal hydrides like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LAH), the reagent's quality is paramount. These reagents can decompose upon exposure to moisture. Use freshly opened reagents or material that has been stored under anhydrous conditions.
-
Insufficient Hydrogen Pressure: In catalytic hydrogenation, inadequate H₂ pressure can lead to slow or incomplete reactions. While many reactions proceed at atmospheric pressure, some may require higher pressures (e.g., 50 psi) to achieve a reasonable reaction rate.[2]
-
Suboptimal Temperature: Most ketone reductions are exothermic. However, starting at a very low temperature (e.g., -78 °C) to improve selectivity can sometimes slow the reaction to a crawl. If conversion is low, consider allowing the reaction to slowly warm to 0 °C or room temperature after the initial addition of the reducing agent.
-
Solvent Choice: The solvent can significantly impact reaction rates. For instance, changing from a non-coordinating solvent like THF to a protic solvent like methanol or ethanol can dramatically increase the rate of NaBH₄ reductions.
Question 2: I'm observing significant byproduct formation, which complicates purification and lowers my yield. How can I improve selectivity?
Answer: Byproduct formation usually arises from competing reaction pathways or over-reduction. Identifying the byproduct is the first step to mitigating its formation.
-
Over-reduction: Strong reducing agents like LAH can sometimes reduce other functional groups if present in the molecule. If your precursor has ester or other reducible groups, a milder agent like NaBH₄ is preferred. In catalytic hydrogenation, prolonged reaction times or harsh conditions can lead to hydrogenolysis of sensitive groups.
-
Elimination Reactions: Under certain conditions, particularly with bulky reducing agents or at elevated temperatures, elimination to form an alkene (2,6-dimethyl-3,4-dihydro-2H-pyran) can compete with reduction. Using milder conditions and a less-hindered reducing agent can minimize this.
-
Epimerization: If the methyl groups at the C2 and C6 positions are introduced via a base-catalyzed step prior to reduction, there is a risk of epimerization (change in stereochemistry) at these centers, leading to a mixture of diastereomeric ketones and, subsequently, alcohols. Ensure that the precursor ketone is stereochemically pure before proceeding with the reduction.
Question 3: The diastereomeric ratio (cis:trans) of my this compound is poor. How can I control the stereochemistry of the hydroxyl group?
Answer: Achieving high diastereoselectivity is crucial and is governed by the facial selectivity of the hydride attack on the carbonyl. The cis- and trans-isomers arise from axial versus equatorial attack.
-
Choice of Reducing Agent: This is the most critical factor.
-
Small, Unhindered Hydrides (e.g., NaBH₄): These agents tend to favor axial attack on the carbonyl, leading to the equatorial alcohol. This is often the thermodynamically more stable product.
-
Bulky, Sterically Hindered Hydrides (e.g., L-Selectride®, K-Selectride®): These agents favor equatorial attack due to steric hindrance, leading to the axial alcohol.
-
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent and Additives: The solvent can influence the conformation of the substrate and the aggregation state of the reducing agent. The use of chelating agents or Lewis acids can also dramatically alter the stereochemical outcome by coordinating to the ketone and directing the hydride attack. A tandem catalytic asymmetric hydrogenation followed by an oxa-Michael cyclization is an advanced strategy that can provide excellent enantiomeric and diastereomeric control.[3]
The diagram below illustrates the principle of stereocontrol in the reduction of 2,6-dimethyloxan-4-one.
Caption: Control of diastereoselectivity via hydride attack trajectory.
Question 4: I'm struggling with the final purification. How can I effectively isolate the desired this compound isomer?
Answer: Purification challenges often stem from closely related byproducts or isomers.
-
Column Chromatography: This is the most common method. The polarity difference between the cis and trans diastereomers is often sufficient for separation on silica gel. A carefully selected solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is key.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, potentially removing both isomers and other impurities. Sometimes, derivatization of the alcohol to an ester (e.g., benzoate or tosylate) can yield a more crystalline compound, which can then be purified and hydrolyzed back to the alcohol.[4]
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be effective, although it may not separate diastereomers efficiently.[1]
Section 2: Key Experimental Protocols & Data
To provide a practical framework, we present a generalized, two-step protocol for the synthesis and a table summarizing expected outcomes based on the choice of reducing agent.
Protocol: Diastereoselective Reduction of 2,6-Dimethyloxan-4-one
Step 1: Setup and Inert Atmosphere
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-dimethyloxan-4-one (1.0 eq).
-
Dissolve the ketone in an appropriate anhydrous solvent (e.g., THF, Methanol, or Diethyl Ether).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice/acetone bath.
Step 2: Addition of Reducing Agent
-
Slowly add the reducing agent (e.g., NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
If using a liquid reducing agent (e.g., L-Selectride® solution), add it dropwise via a syringe.
Step 3: Reaction Monitoring
-
Stir the reaction at the chosen temperature for the recommended time (typically 1-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
Step 4: Quenching and Workup
-
Carefully quench the reaction by slowly adding a quenching agent (e.g., water, saturated NH₄Cl solution, or acetone) at low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
Purify the crude alcohol mixture via flash column chromatography on silica gel to separate the diastereomers and remove impurities.
Data Summary: Impact of Reducing Agent on Stereoselectivity
The following table summarizes typical outcomes for the reduction of 2,6-dimethyloxan-4-one, assuming the methyl groups prefer an equatorial position.
| Reducing Agent | Typical Solvent | Temp. (°C) | Major Product (Stereochemistry) | Typical Selectivity (cis:trans) | Notes |
| NaBH₄ | Methanol | 0 | trans (Equatorial -OH) | ~3:1 to 5:1 | Fast reaction, favors thermodynamic product. |
| LiAlH₄ | THF / Ether | 0 | trans (Equatorial -OH) | ~4:1 to 10:1 | More reactive than NaBH₄, similar selectivity profile. |
| L-Selectride® | THF | -78 | cis (Axial -OH) | >95:5 | Highly selective due to steric bulk, requires low temp. |
| K-Selectride® | THF | -78 | cis (Axial -OH) | >95:5 | Similar to L-Selectride®, very effective for kinetic control. |
| H₂ with Pd/C | Ethanol | 25 | Mixture | Varies | Selectivity is often poor without specialized catalysts. |
Overall Synthesis Workflow
The diagram below outlines the logical flow from starting materials to the purified final product.
Caption: General workflow for this compound synthesis.
Section 3: References
-
Chirik, P. J., & Tofan, D. (2010). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Organometallics.
-
PrepChem. (n.d.). Synthesis of Grignard reagent. Retrieved from PrepChem.com.
-
CN101125797A - Method for preparing 2,6-dimethyl-2-heptanol. Google Patents.
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
-
Xiang, Y., & Kruse, N. (2016). Tuning the catalytic CO hydrogenation to straight- and long-chain aldehydes/alcohols and olefins/paraffins. Nature Communications.
-
Guidechem. (2022). What are the synthesis and applications of 2,6-Dimethyl-4H-pyran-4-one?
-
US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.
-
Blaser, H. U., et al. (2005). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.
-
Clutch Prep. (2015). Organic Chemistry II - Multistep Grignard Synthesis Problem. YouTube.
-
Wüstenberg, B., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie.
-
ChemicalBook. (n.d.). 2,6-DIMETHYLOCTANE synthesis.
-
Alcázar, J., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. MDPI.
-
CN110028751A - Synthesis method of 2, 6-dimethyl-4-bromopyridine. Patsnap Eureka.
-
Dwoskin, L. P., et al. (2009). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). Tetrahedron Letters.
-
Tang, R., et al. (2005). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate.
-
Adhikari, S., et al. (2023). Optimization of the Introduction of 2,6-Dimethylphenol at the C4-Atom of 2'-Deoxythymidine for the Preparation of Modified Oligonucleotides. ResearchGate.
-
Zhang, Z., et al. (2012). Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization. Organic Letters.
-
US3337642A - Process for the purification of 2, 6-dimethylphenol. Google Patents.
-
US4609760A - Process for the preparation of 2,6-xylidine. Google Patents.
-
Cacic, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. Molecules.
-
Ryabukhin, S. V., et al. (2017). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and 2,6-Bis(hetaryl)-4-pyridones. The Journal of Organic Chemistry.
-
Zhang, Y. H., et al. (n.d.). Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives, their functional polystyrenes and study.
-
CN102702153A - Method for preparing high-purity 2,6-dimethyl-gamma-pyrone. Google Patents.
-
Dotsenko, V. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry.
-
JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. Google Patents.
-
Keck, G. E., & Wager, T. T. (1999). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Organic Letters.
-
CA2200317C - Process for the purification of 2,6-diisopropylphenol. Google Patents.
-
Farran, D., et al. (2009). Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes. The Journal of Organic Chemistry.
-
Ceballos, S., & Vicario, J. L. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI.
-
Dotsenko, V. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate.
References
- 1. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]
- 2. Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA2200317C - Process for the purification of 2,6-diisopropylphenol - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2,6-Dimethyloxan-4-ol
Welcome to the technical support center for the synthesis of 2,6-dimethyloxan-4-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of this important structural motif. The tetrahydropyran ring, particularly with a 2,6-disubstituted pattern, is a key component in numerous biologically active natural products.[1] Achieving high yield and stereochemical purity is often complicated by a variety of potential side reactions.
This document provides in-depth, field-proven insights into common synthetic challenges, presented in a practical question-and-answer format. We will explore the causality behind these issues and provide validated protocols and troubleshooting workflows to enhance your experimental success.
Primary Synthetic Pathways
The preparation of this compound typically proceeds through two major routes: the Prins cyclization, which constructs the ring and sets stereocenters simultaneously, or the reduction of a pre-formed ketone, 2,6-dimethyl-tetrahydropyran-4-one. Each pathway presents a unique set of challenges that we will address.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during your experiments.
Category 1: Issues in Prins Cyclization-Based Syntheses
The Prins reaction is a powerful acid-catalyzed method for forming tetrahydropyran rings from a homoallylic alcohol and an aldehyde.[2][3] However, its carbocationic mechanism can lead to several side products.
Question 1: My reaction yield is low, and my primary byproduct appears to be a dihydropyran. What is causing this elimination, and how can I prevent it?
Answer: This is a classic side reaction in Prins cyclizations. The desired pathway involves the trapping of the intermediate oxocarbenium ion by a nucleophile (often water or the counter-ion of the Lewis acid). However, this same intermediate can undergo elimination of a proton to form a thermodynamically stable dihydropyran.[4]
Causality:
-
High Temperature: Higher reaction temperatures provide the activation energy needed for the elimination pathway to compete with nucleophilic trapping.
-
Non-Nucleophilic Counter-ions: Lewis acids with non-nucleophilic counter-ions (e.g., from TMSOTf) can leave the carbocation intermediate without a readily available nucleophile to trap it, favoring proton loss.
-
Steric Hindrance: If the approach of the nucleophile is sterically hindered, elimination may become the kinetically favored pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to -20 °C) is the most effective way to suppress the elimination pathway.[5]
-
Choice of Catalyst/Solvent: Use a Lewis acid that provides a trapping nucleophile. For instance, using InCl₃ or BiCl₃ can lead to the formation of 4-chloro-tetrahydropyrans, which can then be hydrolyzed to the desired alcohol in a subsequent step.[6] Phosphomolybdic acid in water has been shown to efficiently produce tetrahydropyran-4-ol derivatives with high selectivity, minimizing elimination.[6]
-
Controlled Addition: Slowly adding the Lewis acid to the solution of the aldehyde and homoallylic alcohol can help maintain a low concentration of the reactive carbocation intermediate, disfavoring side reactions.
Question 2: I'm obtaining a mixture of cis- and trans-2,6-disubstituted isomers. How can I improve the diastereoselectivity for the desired cis-isomer?
Answer: Achieving high diastereoselectivity is critical and is controlled by the transition state geometry of the cyclization. The formation of the cis-2,6-disubstituted product is generally favored through a chair-like transition state where both substituents (R¹ and R²) occupy equatorial positions to minimize steric strain.[1]
Causality:
-
Substrate Geometry: The geometry of the homoallylic alcohol can influence the transition state. Z-homoallylic alcohols often show different selectivity compared to their E-counterparts.
-
Lewis Acid Choice: The nature and size of the Lewis acid catalyst can influence the conformation of the transition state.
-
Reaction Conditions: Temperature and solvent can affect the equilibrium between different transition states.
Troubleshooting Steps:
-
Optimize the Lewis Acid: Screen a variety of Lewis acids. For example, TMSOTf is known to promote highly stereoselective cyclizations of allylsilanes with aldehydes to give cis-2,6-disubstituted products.[1]
-
Substrate Control: If synthesizing your homoallylic alcohol, ensure high geometric purity. The stereochemical outcome of the Prins cyclization is often dependent on the alkene geometry.[6]
-
Follow Established Protocols: Many protocols have been optimized for high cis-selectivity. For example, the use of phosphomolybdic acid in water at room temperature is reported to yield all-cis products.[6]
| Catalyst | Typical Selectivity | Reference |
| TMSOTf with Allylsilanes | High cis-selectivity | [1] |
| Phosphomolybdic Acid (in H₂O) | High cis-selectivity | [6] |
| InCl₃ | Geometry-dependent | [6] |
Question 3: My mass spectrometry and NMR data suggest the incorporation of a halogen (F or Cl) into my product. Where could this be coming from?
Answer: This unexpected outcome is almost always traced back to the Lewis acid used to catalyze the reaction.
Causality:
-
Fluoride Incorporation: Boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid. When used in stoichiometric amounts, the BF₃ can act as a fluoride (F⁻) source, quenching the intermediate carbocation to form a 4-fluorotetrahydropyran.[2]
-
Chloride Incorporation: Similarly, catalysts like InCl₃, SnCl₄, or BiCl₃ can act as chloride (Cl⁻) donors, leading to 4-chloro-tetrahydropyran byproducts.[6]
Troubleshooting Steps:
-
Use a Catalytic Amount: If possible, use the Lewis acid in truly catalytic amounts (e.g., 0.05 - 0.2 equivalents). This reduces the availability of the halide for quenching.
-
Switch Lewis Acid: Change to a Lewis acid that does not contain a nucleophilic halide, such as a Brønsted acid (p-toluenesulfonic acid) or a metal triflate (e.g., Sc(OTf)₃).[7]
-
Add an External Nucleophile: Introduce a different, more potent nucleophile to the reaction mixture, such as water or an alcohol, to outcompete the halide in trapping the carbocation.
Category 2: Issues in Ketone Reduction Syntheses
This pathway involves the reduction of the carbonyl group of 2,6-dimethyl-tetrahydropyran-4-one. The primary challenge here is controlling the stereochemistry of the resulting hydroxyl group.
Question 4: My reduction of 2,6-dimethyl-tetrahydropyran-4-one yields a mixture of two diastereomeric alcohols. How can I selectively synthesize one isomer?
Answer: The reduction of a cyclic ketone like 2,6-dimethyl-tetrahydropyran-4-one can result in two diastereomers: the axial alcohol and the equatorial alcohol. The product ratio is determined by the trajectory of the hydride attack on the carbonyl carbon.
Causality & Control:
-
Axial Attack (Forms Equatorial Alcohol): Small, unhindered reducing agents like sodium borohydride (NaBH₄) preferentially attack from the axial face to avoid steric clash with the axial hydrogens at the C-3 and C-5 positions. This leads to the thermodynamically more stable equatorial alcohol.
-
Equatorial Attack (Forms Axial Alcohol): Large, sterically demanding reducing agents (e.g., L-Selectride®, lithium tri-sec-butylborohydride) cannot easily approach from the hindered axial face. They are forced to attack from the more open equatorial face, resulting in the formation of the sterically less stable axial alcohol.
Troubleshooting & Selectivity Strategy:
-
For the Equatorial Alcohol (Thermodynamic Product):
-
Use a small hydride reagent like NaBH₄ or LiAlH₄.
-
Run the reaction at room temperature in a protic solvent like methanol or ethanol.
-
-
For the Axial Alcohol (Kinetic Product):
-
Use a bulky hydride reagent such as L-Selectride® or K-Selectride®.
-
Run the reaction at low temperatures (e.g., -78 °C) to prevent equilibration to the more stable equatorial isomer.
-
| Reagent | Predominant Attack | Resulting Alcohol |
| Sodium Borohydride (NaBH₄) | Axial | Equatorial |
| Lithium Aluminum Hydride (LiAlH₄) | Axial | Equatorial |
| L-Selectride® | Equatorial | Axial |
Question 5: I attempted to use a Grignard reagent to add an R-group to the ketone, but I recovered the starting material and a secondary alcohol (this compound). What happened?
Answer: You have observed two common side reactions of Grignard reagents: acting as a base and acting as a reducing agent.[8][9]
Causality:
-
Enolization (Grignard as a Base): Grignard reagents are very strong bases.[10] If the carbonyl compound has acidic alpha-protons (which 2,6-dimethyl-tetrahydropyran-4-one does), the Grignard reagent can simply deprotonate the ketone to form a magnesium enolate. Subsequent aqueous workup reprotonates the enolate, returning the starting ketone. This is especially prevalent with sterically hindered ketones.[9]
-
Reduction (Grignard as a Hydride Donor): If the Grignard reagent has a hydrogen atom on its β-carbon (e.g., isopropylmagnesium bromide), it can deliver a hydride (H⁻) to the carbonyl carbon via a six-membered ring transition state (a Meerwein–Ponndorf–Verley-type reduction).[9] This reduces the ketone to a secondary alcohol, the same product you would get from NaBH₄ reduction.
Troubleshooting Steps:
-
Use an Organolithium Reagent: Alkyllithium reagents are generally more nucleophilic and less sterically demanding than Grignard reagents, which can favor the desired addition reaction.
-
Use a Cerium-Mediated Reaction (Luche Reduction Conditions): Converting the Grignard reagent to an organocerium reagent in situ by adding CeCl₃ can dramatically suppress enolization and enhance nucleophilic addition.
-
Change the Grignard Reagent: Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) to eliminate the reduction pathway.
Mechanistic & Workflow Visualizations
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
Diagram 1: Prins Cyclization and Elimination Side Reaction This diagram shows the desired nucleophilic trapping versus the undesired elimination pathway.
References
- 1. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles [beilstein-journals.org]
- 3. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 10. leah4sci.com [leah4sci.com]
Technical Support Center: Troubleshooting Separation of 2,6-Dimethyloxan-4-ol Diastereomers
Welcome to our dedicated technical support center for resolving challenges in the separation of 2,6-dimethyloxan-4-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isolating these specific stereoisomers. As diastereomers often exhibit only subtle differences in their physicochemical properties, their separation can be a significant synthetic and analytical hurdle. This resource combines fundamental chromatographic principles with practical, field-tested solutions to empower you to overcome these challenges efficiently.
Understanding the Challenge: The Stereochemistry of this compound
This compound possesses three stereocenters, leading to the possibility of multiple diastereomers. The primary distinction for separation purposes is typically between the cis and trans isomers, referring to the relative orientation of the two methyl groups at positions 2 and 6 of the oxane ring. These geometric differences, while seemingly minor, are the key to achieving successful chromatographic separation. The hydroxyl group at the 4-position further influences the polarity and conformational flexibility of the molecule, adding another layer of complexity to the separation.
Frequently Asked Questions (FAQs)
Q1: Is a chiral stationary phase (CSP) necessary to separate the diastereomers of this compound?
A1: Not necessarily. Unlike enantiomers, diastereomers have distinct physical and chemical properties, which means they can often be separated using standard, achiral stationary phases like silica gel or C18.[1] The key is to find a mobile phase and stationary phase combination that exploits the subtle differences in polarity and stereochemistry between the cis and trans isomers. However, if achiral methods prove ineffective, a chiral column can sometimes provide the necessary selectivity for a successful separation.
Q2: I'm not seeing any separation of my diastereomers on a silica gel TLC plate. Does this mean they are inseparable by column chromatography?
A2: Not at all. It is common for diastereomers with very similar polarities to co-elute on a standard TLC plate, showing a single spot. This simply indicates that the chosen solvent system does not provide sufficient selectivity. Column chromatography, with its much higher resolving power, can often separate compounds that are not resolved by TLC. It is crucial to screen a variety of solvent systems with different polarities and selectivities to find one that shows even a slight separation on TLC, which can then be optimized for column chromatography.
Q3: How can I confirm the identity of the separated cis and trans isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, ¹H NMR can be used to distinguish between the cis and trans isomers by analyzing the coupling constants and chemical shifts of the protons on the oxane ring. The dihedral angles between protons in the cis and trans isomers are different, leading to distinct coupling patterns. For a definitive structural elucidation, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the separation of this compound diastereomers.
Issue 1: Poor or No Resolution in Column Chromatography
If your diastereomers are co-eluting or showing very poor separation, the primary issue is a lack of selectivity in your chromatographic system.
Root Causes & Solutions:
-
Suboptimal Mobile Phase: The polarity of your eluent may be too high, causing the compounds to move too quickly through the column without sufficient interaction with the stationary phase. Conversely, if the polarity is too low, the compounds may not move at all.
-
Solution: Systematically screen a range of mobile phase compositions. For normal-phase chromatography on silica gel, start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent such as ethyl acetate or diethyl ether. A common starting point for structurally similar compounds is a hexane/ethyl acetate mixture.[4]
-
-
Inappropriate Stationary Phase: Standard silica gel may not provide enough selectivity for closely related diastereomers.
-
Solution: Consider alternative stationary phases. For normal-phase chromatography, you could try alumina or a bonded phase like cyano (CN). For reversed-phase HPLC, if a standard C18 column is not effective, a phenyl-hexyl or pentafluorophenyl (PFP) column might offer different selectivity.
-
-
Temperature Effects: Ambient temperature fluctuations can affect separation efficiency.
-
Solution: If using an HPLC system with a column oven, experiment with different temperatures. Sometimes, increasing the temperature can improve peak shape and resolution, while in other cases, sub-ambient temperatures may be beneficial.
-
Issue 2: Peak Tailing in HPLC or Band Broadening in Column Chromatography
Peak tailing or broad bands can obscure the separation of closely eluting diastereomers.
Root Causes & Solutions:
-
Secondary Interactions with Stationary Phase: The hydroxyl group in this compound can lead to strong interactions with active sites on the silica surface, causing tailing.
-
Solution:
-
Mobile Phase Additives: For normal-phase chromatography, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (if your compound is stable to it) can help to block the active sites on the silica gel and improve peak shape.
-
Deactivated Silica: Use a deactivated or end-capped silica gel for column chromatography or a modern, high-purity, end-capped HPLC column.
-
-
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Solution: Reduce the amount of sample loaded onto the column. For preparative separations, it may be necessary to perform multiple smaller runs.
-
-
Poor Sample Solubility in Mobile Phase: If your compound is not fully soluble in the mobile phase, it can lead to band broadening.
-
Solution: Ensure your sample is completely dissolved before loading it onto the column. If using a dry loading technique for column chromatography, ensure the compound is evenly adsorbed onto the support material.
-
Experimental Protocols
Protocol 1: Method Development for Flash Column Chromatography
This protocol outlines a systematic approach to developing a separation method for this compound diastereomers using flash column chromatography on silica gel.
1. TLC Method Development:
- Prepare a stock solution of your diastereomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the mixture onto several TLC plates.
- Develop the plates in a variety of solvent systems with varying polarities. Start with a non-polar base such as hexane and a more polar solvent like ethyl acetate.
- Example Solvent Systems to Screen:
- Hexane/Ethyl Acetate (9:1, 8:2, 7:3, 1:1)
- Hexane/Diethyl Ether (9:1, 8:2, 7:3, 1:1)
- Dichloromethane/Methanol (99:1, 98:2, 95:5)
- Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain).
- The ideal solvent system will show two distinct spots with Rf values between 0.2 and 0.5.
2. Column Preparation and Elution:
- Once an optimal solvent system is identified from TLC, pack a flash chromatography column with silica gel using that eluent.
- Load your sample onto the column using either a liquid or dry loading technique.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to determine which contain the separated diastereomers.
- Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 2: HPLC Method Development
This protocol provides a starting point for developing an HPLC method for the analytical or preparative separation of the diastereomers.
1. Initial Screening (Normal Phase):
- Column: Silica or Cyano (CN) column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Start with a mixture of hexane and isopropanol (IPA) or ethanol. A typical starting gradient might be 99:1 to 90:10 hexane/alcohol over 15-20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV (if applicable) or a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
- Temperature: Ambient.
2. Optimization:
- Based on the initial screening, adjust the mobile phase composition to improve resolution. If the peaks are unresolved, try a shallower gradient or isocratic elution with a mobile phase composition that provides good initial separation.
- Experiment with different alcohol modifiers (e.g., ethanol vs. isopropanol) as this can alter the selectivity.
- Optimize the flow rate; a lower flow rate can sometimes improve resolution but will increase the run time.
- Evaluate the effect of temperature by running the separation at different temperatures (e.g., 25°C, 40°C, 60°C).
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel | C18 | Cyano (CN) |
| Mobile Phase | Hexane:Ethyl Acetate (8:2) | Acetonitrile:Water (6:4) | Hexane:Isopropanol (95:5) |
| Resolution (Rs) | Enter experimental value | Enter experimental value | Enter experimental value |
| Peak Tailing Factor | Enter experimental value | Enter experimental value | Enter experimental value |
| Notes | Good starting point for flash chromatography. | For reversed-phase HPLC. | Alternative normal-phase HPLC. |
Visualizations
Troubleshooting Logic for Poor Separation
Caption: A flowchart for troubleshooting poor diastereomer separation.
General Workflow for Diastereomer Separation
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimization of 2,6-Dimethyloxan-4-ol Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethyloxan-4-ol and related substituted tetrahydropyran structures. The content is structured to address common experimental challenges, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective and widely used method for synthesizing the this compound scaffold?
The Prins cyclization is the most powerful and convergent strategy for constructing the 2,6-disubstituted-4-hydroxytetrahydropyran core.[1] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[2] The use of alkenylsilanes in a "silyl-Prins" variation often provides higher reaction rates and improved selectivity.[3]
Q2: My reaction is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the cis product?
High cis-diastereoselectivity is typically achieved by ensuring the reaction proceeds through a chair-like transition state where the bulky substituents (the forming methyl groups at C2 and C6) occupy equatorial positions to minimize steric hindrance.[2][4] Key factors to control are the choice of Lewis acid and a low reaction temperature, often -78 °C.[5]
Q3: Why is the overall yield of my synthesis consistently low?
Low yields can stem from several factors:
-
Substrate Decomposition: Certain starting materials can degrade in the presence of strong Lewis acids.[4][6]
-
Incomplete Reaction: The reaction may stall, particularly if the catalyst is not active enough or if the temperature is too low for the specific substrate/catalyst pair.[6]
-
Competing Side Reactions: Pathways like oxonia-Cope rearrangement or Peterson elimination (in silyl-Prins variants) can consume starting materials without forming the desired product.[2][5]
-
Work-up/Purification Issues: Product loss during aqueous work-up or challenging chromatographic separation from byproducts can reduce isolated yield.
Q4: I am observing a significant amount of an olefin byproduct that is difficult to separate from my desired alcohol. What is causing this and how can it be prevented?
The formation of an endocyclic olefin is a common side reaction, particularly when using dichloromethane (CH2Cl2) as the solvent.[4] This occurs when the intermediate tetrahydropyranyl cation is quenched by elimination instead of by a nucleophile (like water). Switching to an ethereal solvent has been shown to suppress the formation of these inseparable olefin byproducts.[6]
Section 2: Core Synthesis Protocol via Prins Cyclization
The Prins cyclization provides a reliable route to the this compound scaffold. The following is a generalized protocol that serves as a starting point for optimization.
Reaction Mechanism Overview
The reaction is initiated by the activation of an aldehyde by a Lewis acid, forming a highly electrophilic oxocarbenium ion. This is followed by an intramolecular attack from the alkene of the homoallylic alcohol, proceeding through a stereochemically-defining chair-like transition state to form a cyclic carbocation. This cation is then trapped by a nucleophile (often water from the work-up) to yield the final 4-hydroxytetrahydropyran product.
Caption: General mechanism of the Lewis acid-catalyzed Prins Cyclization.
Baseline Experimental Protocol
-
Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), add the homoallylic alcohol (1.0 equiv.) and the aldehyde (1.2 equiv.) to anhydrous dichloromethane (DCM), aiming for a concentration of 0.05 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Add the Lewis acid (e.g., TMSOTf, 1.0 equiv.) dropwise to the stirred solution.[5]
-
Reaction Monitoring: Stir the mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[5]
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous phase three times with DCM.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the this compound product.
Table 1: Optimization of Key Reaction Parameters
| Parameter | Variation | Expected Outcome & Rationale | Citation(s) |
| Lewis Acid | TMSOTf, BF₃·OEt₂, InCl₃, BiCl₃ | TMSOTf is often highly effective at low temperatures for silyl-Prins cyclizations, promoting both cyclization and subsequent elimination steps if applicable.[5] BF₃·OEt₂ is a common, strong Lewis acid but may require careful temperature control to avoid side reactions.[7] InCl₃ and BiCl₃ are effective alternatives that can sometimes offer different selectivity or milder conditions.[2][3] | [2][3][5][7] |
| Solvent | Dichloromethane (DCM), Diethyl Ether | DCM is a common solvent, but it can promote the formation of inseparable endocyclic olefin byproducts.[4] Diethyl Ether can suppress this side reaction, leading to a cleaner product profile, although the reaction may stall if the TMS-ether of the alcohol forms but fails to cyclize.[6] | [4][6] |
| Temperature | 0 °C to -78 °C | -78 °C is critical for achieving high diastereoselectivity by stabilizing the highly ordered chair-like transition state.[4][5] Higher temperatures can lead to complex mixtures and lower selectivity.[5] | [4][5] |
| Substrate | Aldehyd (1.0 - 1.5 equiv.) | Using a slight excess of the aldehyde (1.2 equiv.) ensures complete consumption of the more valuable homoallylic alcohol. A large excess is generally not beneficial and can complicate purification. | [5] |
Section 3: Detailed Troubleshooting Guide
Problem 1: Low or No Product Formation - Reaction Stalls
-
Q: I've added my Lewis acid at -78 °C, but TLC shows only starting material or a new, non-polar spot, even after several hours. What's happening?
A: This often indicates that the reaction has stalled. A common issue, particularly with TMS-based Lewis acids in ether, is the rapid conversion of the starting alcohol to its TMS ether.[6] This more stable intermediate may not have sufficient activation to proceed to the cyclization step under the current conditions.
-
Solution A (Confirm Intermediate): Analyze the non-polar spot by NMR or MS. If it is the silylated ether of your starting alcohol, you have confirmed the stall point.
-
Solution B (Increase Activation): Slowly warm the reaction mixture. A gradual increase to -40 °C or even 0 °C might provide the necessary energy to initiate cyclization. Monitor carefully by TLC, as warming can also decrease selectivity.
-
Solution C (Change Catalyst/Solvent): Switch to a stronger Lewis acid that can activate the silyl ether for cyclization. Alternatively, changing the solvent from ether to DCM might facilitate the reaction, but be mindful of potential olefin byproduct formation.[4][6]
-
Problem 2: Poor Diastereoselectivity - Unfavorable cis:trans Ratio
-
Q: My reaction works, but I get a nearly 1:1 mixture of cis and trans isomers. How do I favor the desired cis isomer?
A: Poor stereocontrol indicates that the reaction is not exclusively proceeding through the desired low-energy, chair-like transition state.
-
Cause & Solution A (Transition State Control): The formation of the cis isomer is a result of kinetic control via a transition state where both substituents are in pseudo-equatorial positions.[4] If the temperature is too high, the energy difference between competing transition states (e.g., chair vs. twist-boat) diminishes, leading to isomer mixtures. Strictly maintain the temperature at -78 °C or lower.
-
Cause & Solution B (Oxonia-Cope Rearrangement): A competing reaction, the oxonia-Cope rearrangement, can occur, which leads to racemization or formation of other isomers.[2] The propensity for this pathway is dependent on the substrate and the Lewis acid used. If you suspect this is an issue, screen different Lewis acids. Some systems show improved selectivity with catalysts like InCl₃ or BiCl₃.[2][3]
-
Caption: Control of diastereoselectivity via chair-like transition states.
Problem 3: Substrate Decomposition
-
Q: Upon adding the Lewis acid, my reaction mixture immediately turns dark, and TLC analysis shows a complex mess of spots. What is causing this decomposition?
A: Some substrates, particularly those with sensitive functional groups or electron-rich aromatic rings, are prone to decomposition in the presence of strong Lewis acids like TMSOTf, especially in DCM.[4][6]
-
Solution A (Change Solvent): The first and often most effective solution is to switch the solvent from DCM to diethyl ether. Ether can stabilize reactive intermediates and moderate the Lewis acidity, preventing decomposition.[6]
-
Solution B (Milder Lewis Acid): If changing the solvent is not effective, screen a panel of milder Lewis acids. Indium(III) chloride (InCl₃) or Bismuth(III) chloride (BiCl₃) are known to mediate Prins cyclizations effectively under less harsh conditions.[2][3]
-
Solution C (Protecting Groups): If the decomposition is originating from another functional group on your substrate, consider if a protecting group strategy is necessary for that moiety before attempting the cyclization.
-
Section 4: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues encountered during the optimization of the this compound synthesis.
Caption: A systematic workflow for troubleshooting the synthesis.
References
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
Technical Support Center: Stability and Degradation of 2,6-Dimethyloxan-4-ol
Welcome to the technical support guide for 2,6-Dimethyloxan-4-ol. This document is intended for researchers, scientists, and drug development professionals who are working with this molecule. As specific literature on the degradation of this compound is limited, this guide is built upon established principles of organic chemistry, focusing on the reactivity of its core functional groups: a secondary alcohol and a cyclic ether (oxane). The information herein provides a predictive framework for understanding its stability, identifying potential degradation products, and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: During HPLC analysis of my sample, I've observed a new, earlier-eluting peak with a mass of [M-2]. What is the likely identity of this impurity?
A1: An impurity with a mass of [M-2] Da (Daltons) strongly suggests an oxidation reaction. The secondary alcohol at the C-4 position of this compound is susceptible to oxidation to form the corresponding ketone, 2,6-Dimethyloxan-4-one .[1][2][3] This transformation involves the loss of two hydrogen atoms, consistent with the observed mass difference. Ketones are generally more polar than their corresponding secondary alcohols, which might seem counterintuitive to the earlier elution time. However, the loss of the hydroxyl group's hydrogen-bonding capability can reduce interaction with a polar stationary phase (like silica in normal-phase chromatography) or increase its affinity for a non-polar mobile phase in reverse-phase chromatography, often leading to a shorter retention time.
Troubleshooting Steps:
-
Confirm Identity: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the degradant.
-
Forced Oxidation: Intentionally expose a sample of this compound to a mild oxidizing agent (see Protocol 1 below) to see if the peak at [M-2] increases. Common reagents for this include hydrogen peroxide or chromic acid.[1][4]
-
Preventative Measures: If this degradation is undesirable, ensure your solvents are de-gassed and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[5] Avoid sources of metal contamination, which can catalyze oxidation.
Q2: My sample's purity is decreasing over time when stored in solution, even when protected from light. What could be causing this instability?
A2: This scenario often points to autoxidation, a common degradation pathway for ethers.[5] The carbon atoms adjacent to the ether oxygen (C-2 and C-6) are susceptible to free-radical-mediated reaction with molecular oxygen to form hydroperoxides. These hydroperoxides are unstable and can initiate further degradation, leading to a complex mixture of products. While the methyl groups at C-2 and C-6 provide some steric hindrance, they do not entirely prevent this process.
Troubleshooting Steps:
-
Peroxide Test: Use commercially available peroxide test strips to check for the presence of hydroperoxides in your sample and solvents.[5] A positive test is a strong indicator of this degradation pathway.
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers like THF or dioxane are notorious for peroxide formation and should be freshly distilled or purchased with inhibitors like BHT (butylated hydroxytoluene).
-
Storage Conditions: For long-term storage in solution, use solvents sparged with an inert gas and consider adding a radical scavenger like BHT at a low concentration (e.g., 0.01%). Store solutions in amber vials at reduced temperatures (-20°C or -80°C) to slow the rate of degradation.
Q3: When I use an acidic mobile phase (e.g., pH < 4) for HPLC, I observe a significant loss of my parent compound and the appearance of multiple new peaks. What is happening?
A3: The oxane ring, being a cyclic ether, is susceptible to acid-catalyzed ring-opening.[6][7][8] Similarly, the secondary alcohol can undergo acid-catalyzed dehydration (elimination). These two pathways can occur concurrently, leading to a complex mixture of degradation products.
-
Acid-Catalyzed Dehydration: The hydroxyl group at C-4 can be protonated by the acid, turning it into a good leaving group (water). Subsequent elimination of water would form a double bond within the ring, yielding 2,6-Dimethyl-3,6-dihydro-2H-pyran and/or 2,6-Dimethyl-3,4-dihydro-2H-pyran . The relative ratio of these isomers would depend on the stability of the resulting alkenes (Zaitsev's rule generally favors the more substituted alkene).[9][10]
-
Acid-Catalyzed Ring-Opening: Protonation of the ring's ether oxygen, followed by nucleophilic attack (e.g., by water in the mobile phase), can cleave the C-O bond, leading to the formation of a linear diol derivative.
Troubleshooting Steps:
-
Adjust pH: The most straightforward solution is to use a buffered mobile phase at a higher pH (e.g., pH 5-7), where the compound is more stable.
-
Forced Degradation Study: To confirm this hypothesis, perform a forced degradation study by incubating the compound in an acidic solution and monitoring the formation of degradants over time.[11][12][13]
-
Characterize Degradants: Use LC-MS/MS to analyze the fragmentation patterns of the new peaks to help elucidate their structures.
Proposed Degradation Pathways
The primary degradation pathways for this compound are summarized below. These are based on the chemical reactivity of the secondary alcohol and cyclic ether functional groups.
Caption: Major proposed degradation pathways for this compound.
Troubleshooting Guide
This table provides a quick reference for common issues, their probable causes, and recommended actions.
| Symptom Observed | Potential Cause | Recommended Investigation & Solution |
| Appearance of [M-2] peak in MS | Oxidation of the secondary alcohol to a ketone.[2][3] | 1. Confirm mass with HRMS. 2. Perform oxidative forced degradation (Protocol 1). 3. Use de-gassed, antioxidant-spiked solvents and store under inert gas. |
| Gradual loss of purity over time in storage | Autoxidation of the ether ring to form peroxides.[5] | 1. Test sample and solvents for peroxides. 2. Use fresh, high-purity, or inhibited solvents. 3. Store samples under argon/nitrogen at low temperatures. |
| Multiple new peaks and sample loss at low pH | Acid-catalyzed dehydration and/or ether ring-opening.[6][7] | 1. Increase the pH of the mobile phase or sample buffer to > 5. 2. Perform acid-stress forced degradation to confirm sensitivity. 3. Characterize products via LC-MS/MS. |
| Poor peak shape or recovery in chromatography | On-column degradation or interaction with active sites. | 1. Screen different columns (e.g., those with end-capping). 2. Adjust mobile phase pH and composition. 3. Use an inert LC system to minimize metal catalysis. |
Experimental Protocols
Protocol 1: Oxidative Forced Degradation Study
This protocol is designed to confirm if an observed impurity is the result of oxidation. Such studies are a key part of pharmaceutical development as mandated by ICH guidelines.[11][14][15]
Objective: To intentionally generate the oxidized degradant (2,6-Dimethyloxan-4-one) for analytical confirmation.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile).
-
3% Hydrogen Peroxide (H₂O₂) solution.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
HPLC-UV/MS system.
Procedure:
-
Sample Preparation: In a clean HPLC vial, combine 500 µL of the stock solution with 100 µL of 3% H₂O₂.
-
Control Preparation: In a separate vial, combine 500 µL of the stock solution with 100 µL of water (this is the control).
-
Incubation: Gently mix both vials and let them stand at room temperature, protected from light, for 24 hours.
-
Analysis: Analyze both the stressed sample and the control sample by your HPLC-MS method.
-
Evaluation: Compare the chromatograms. A significant increase in the peak corresponding to the [M-2] mass in the H₂O₂-stressed sample confirms its identity as an oxidative degradant. The degradation should ideally be in the 5-20% range for optimal analysis.[11][14]
Workflow for Investigating Degradation
When encountering unknown degradation, a systematic approach is crucial. The following workflow outlines the necessary steps from detection to identification.
Caption: Systematic workflow for identifying and characterizing unknown degradants.
References
- 1. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Stability Order of the substituted alkenes | Organic Chemistry Tutorial [curlyarrows.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,6-Dimethyloxan-4-ol
Welcome to the technical support guide for handling and purifying 2,6-Dimethyloxan-4-ol. This document is designed for researchers, scientists, and drug development professionals who require high-purity samples for their experiments. Here, we address common issues encountered during purification and provide robust, field-tested protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about handling this compound.
Q1: What are the most common impurities found in this compound samples?
A: Impurities in this compound typically originate from its synthesis or degradation. The synthesis often involves the reaction of aldehydes, meaning common impurities can include[1]:
-
Unreacted Starting Materials: Residual acetaldehyde or its trimer, paraldol.
-
By-products: Side-reaction products such as crotonaldehyde, which can form from the self-condensation of acetaldehyde.
-
Isomeric Impurities: Different stereoisomers of this compound may be present depending on the stereoselectivity of the synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up procedures.
-
Degradation Products: The compound may be susceptible to oxidation or hydrolysis, especially if not stored correctly. The related compound, 2,6-dimethyl-1,3-dioxan-4-ol acetate, is known to hydrolyze in the presence of moisture[2].
Q2: What key physical properties of this compound are critical for its purification?
A: Understanding the physical properties is fundamental to selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 132.16 g/mol | Basic property for calculations. |
| Boiling Point | 204.8 °C at 760 mmHg | High boiling point suggests that vacuum distillation is preferable to avoid thermal degradation. |
| Density | 1.052 g/cm³ | Useful for volume-to-mass conversions. |
| Flash Point | 77.6 °C | Indicates the compound is flammable and requires appropriate safety precautions during heating[1]. |
| Polarity | Moderately polar | The hydroxyl (-OH) and oxane ether groups make it suitable for normal-phase chromatography on polar stationary phases like silica gel[3]. |
Data sourced from LookChem[1].
Q3: How should I store this compound to maintain its purity?
A: To prevent degradation, samples should be stored in a cool, dry, and dark environment. It is best kept in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect against air oxidation and moisture-induced hydrolysis. Tightly sealed containers are crucial to prevent the absorption of atmospheric water.
Section 2: Troubleshooting Guide for Impurity Removal
Encountering an impurity is a common challenge. This guide helps you diagnose the issue and select the appropriate solution.
Impurity Diagnosis Flowchart
This diagram outlines a logical workflow for identifying and resolving purity issues.
Caption: Troubleshooting workflow for identifying and resolving impurities.
Q: My GC-MS analysis shows peaks corresponding to low-boiling point starting materials or solvents. How do I remove them?
A: This is a classic scenario for purification by distillation. Because this compound has a high boiling point (204.8 °C), impurities that are significantly more volatile can be efficiently removed.
-
Causality: During synthesis, an excess of volatile reactants may have been used, or solvents from a previous extraction step may not have been fully removed by rotary evaporation.
-
Solution: Fractional vacuum distillation is the method of choice. Performing the distillation under reduced pressure lowers the boiling point of your compound, preventing thermal degradation while allowing for a clean separation from both lower-boiling and non-volatile impurities. Refer to Protocol 1 for a detailed methodology.
Q: My NMR spectrum is clean, but my sample has a yellow or brown tint. What is the cause and solution?
A: Discoloration often points to trace amounts of highly conjugated or polymeric impurities that may be present at concentrations too low for NMR detection but are significant for sensitive applications.
-
Causality: These impurities can arise from minor side reactions during synthesis or from slow degradation of the sample upon exposure to air or light. Aldehyde-derived impurities, in particular, are prone to polymerization and forming colored products.
-
Solution: Flash column chromatography is highly effective at removing these types of impurities. The polar functional groups of this compound will interact with the silica gel stationary phase, allowing for separation from less polar or much more polar colored compounds.[3][4] Refer to Protocol 2 for a detailed guide. For stubborn discoloration, adding a small amount of activated carbon to a solution of your compound, followed by filtration before chromatography, can also be effective.
Q: I have identified an isomeric impurity with very similar properties to my target compound. How can I separate them?
A: Separating isomers is one of the most challenging purification tasks. The ideal method depends on the nature of the isomers (e.g., diastereomers vs. enantiomers).
-
Causality: The synthesis may not have been perfectly stereoselective, leading to a mixture of diastereomers.
-
Solution:
-
High-Performance Flash Chromatography: Using a high-quality silica gel with a fine particle size and an optimized solvent system can often provide the resolution needed to separate diastereomers.
-
Preparative HPLC: For the most difficult separations, High-Performance Liquid Chromatography (HPLC) offers superior resolving power compared to standard flash chromatography.[3] This is often the ultimate solution for achieving >99.5% isomeric purity.
-
Section 3: Detailed Purification Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is designed to remove volatile or non-volatile impurities from this compound.
Experimental Workflow
Caption: Workflow for fractional vacuum distillation.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to prevent contamination with water. Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
-
System Setup: Connect the apparatus to a vacuum pump with a cold trap in between. Also, connect the system to a Schlenk line to allow for backfilling with an inert gas.
-
Evacuation: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling "forerun" in the first receiving flask. This will contain residual solvents and volatile impurities.
-
As the temperature stabilizes at the boiling point of your product at the given pressure, switch to a new receiving flask to collect the main fraction.
-
Monitor the temperature closely. A drop in temperature indicates that the main product has finished distilling.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly backfilling with an inert gas to return the system to atmospheric pressure.
-
Purity Verification: Analyze the collected main fraction using GC-MS or NMR to confirm its purity.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating this compound from impurities with different polarities.[3][4]
Step-by-Step Methodology:
-
Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. The goal is a retention factor (Rf) of ~0.3 for this compound.
-
A good starting point is a mixture of ethyl acetate and hexanes. Test various ratios (e.g., 1:9, 2:8, 3:7 v/v).
-
| Suggested Solvent Systems (Ethyl Acetate/Hexanes) |
| For less polar impurities: Start with 10-20% Ethyl Acetate in Hexanes. |
| For more polar impurities: A gradient elution from 10% to 40% Ethyl Acetate may be required. |
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": dissolve the sample in a volatile solvent, add a small amount of silica gel, evaporate the solvent on a rotary evaporator, and carefully add the resulting dry powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply positive pressure to begin flowing the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials. Monitor the separation by collecting TLC spots from the eluent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Final Product: Place the resulting oil under high vacuum for several hours to remove any final traces of solvent. Confirm purity by analytical methods.
References
Technical Support Center: Stabilizing 2,6-Dimethyloxan-4-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2,6-Dimethyloxan-4-ol. As a Senior Application Scientist, I understand that the long-term stability of key chemical intermediates is paramount to experimental success and reproducibility. This guide is structured to provide you with not just protocols, but the underlying chemical principles to ensure the integrity of your this compound samples over time. We will address the primary challenges of degradation and provide actionable, validated strategies for storage and quality control.
Frequently Asked Questions (FAQs): Core Stability Challenges
Q1: What are the primary chemical stability concerns for this compound during long-term storage?
A1: this compound, which contains both a cyclic ether (tetrahydropyran ring) and a secondary alcohol functional group, is susceptible to two main degradation pathways:
-
Peroxide Formation: The ether linkage, particularly the carbons adjacent to the oxygen, is prone to autoxidation. This is a free-radical chain reaction with atmospheric oxygen that forms hydroperoxides and other peroxide species.[1][2] This is the most significant and hazardous degradation pathway.
-
Acid-Catalyzed Ring Cleavage: The tetrahydropyran ring, like other acetals and ethers, can undergo hydrolysis and ring-opening in the presence of acidic contaminants.[3][4][5] While less common under standard storage, accidental exposure to acidic conditions can compromise sample purity.
Q2: Why is peroxide formation so critical to manage?
A2: Peroxide formation is a major concern for two reasons:
-
Safety Hazard: Peroxides derived from ethers can be shock-sensitive and explosive, especially when concentrated.[2][6][7] This risk is amplified if the solvent is evaporated or distilled, as peroxides are typically less volatile and will concentrate in the residue.[8] Visible signs like crystal formation around the container cap are indicative of extreme danger.[6][7]
-
Compromised Purity: The presence of peroxides and their subsequent decomposition products introduces impurities into your sample. These impurities can interfere with downstream reactions, leading to unexpected side products, lower yields, and non-reproducible results.
Q3: What environmental factors accelerate the degradation of this compound?
A3: Several factors can significantly increase the rate of degradation, primarily by promoting autoxidation:
-
Oxygen: The presence of atmospheric oxygen is essential for peroxide formation.[1][2]
-
Light: UV light can initiate the free-radical chain reaction and accelerate peroxide formation.[1][9]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including autoxidation.[1][7]
-
Time: The longer the compound is stored, the greater the potential for peroxide accumulation.[1][2] It is crucial to date containers upon receipt and opening.[6]
Troubleshooting Guide: Proactive Stabilization & Storage Protocols
Proactive management is the best strategy for maintaining the long-term stability of this compound. The following protocols are designed to mitigate the risks of degradation.
Recommended Storage Conditions
For optimal stability, all quantitative storage parameters should be strictly followed.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of autoxidation and minimizes evaporation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the primary mechanism of peroxide formation.[1][6] |
| Container | Amber Glass Bottle | Prevents exposure to UV light which catalyzes peroxide formation.[9] Ensure an airtight seal. |
| Inhibitor | Optional (e.g., BHT at 50-100 ppm) | Acts as a radical scavenger to terminate the autoxidation chain reaction.[7] Use only if compatible with downstream applications. |
Workflow for Storage and Quality Control
This workflow provides a logical sequence for handling and maintaining your this compound stock.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 664. The acid hydrolysis of tetrahydropyran derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. louisville.edu [louisville.edu]
- 8. Ether - Wikipedia [en.wikipedia.org]
- 9. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Characterization of Novel Oxanols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the characterization of novel oxanols. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered during the synthesis, purification, and analytical characterization of this important class of heterocyclic compounds. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to provide direct, actionable advice for your experimental workflows.
The inherent structural feature of oxanols, the cyclic hemiacetal or hemiketal, presents unique challenges that can often lead to misinterpretation of analytical data. This guide emphasizes a systematic and well-reasoned approach to characterization, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide & FAQs
I. Synthesis and Purification Pitfalls
Question 1: My reaction to form a novel oxanol is giving a complex mixture of products, and I'm struggling to isolate the desired compound. What are the likely side products and how can I optimize the purification?
Answer:
The synthesis of oxanols often involves the cyclization of a hydroxy aldehyde or ketone. The primary challenge in these reactions is controlling the equilibrium between the desired cyclic oxanol and the open-chain starting material, as well as preventing over-oxidation or other side reactions.
Common Side Products and Impurities:
-
Starting Materials: Unreacted hydroxy aldehyde/ketone can remain, especially if the cyclization is not thermodynamically favorable.
-
Over-oxidation Products: The corresponding lactone (cyclic ester) is a common impurity if an oxidizing agent is used or if air-oxidation occurs.
-
Solvent Adducts: If a reactive solvent (e.g., methanol, ethanol) is used, it may form an acetal or ketal with the open-chain form of the oxanol.
-
Dehydration Products: Elimination of water can lead to the formation of a dihydropyran or other unsaturated species.
-
Polymeric Materials: Aldehydes, in particular, can be prone to polymerization under certain conditions.
Troubleshooting Purification:
| Problem | Potential Cause | Suggested Solution |
| Co-elution of Oxanol and Starting Material in Chromatography | Similar polarities of the cyclic and open-chain forms. | Modify the mobile phase polarity. Consider using a different stationary phase (e.g., diol- or cyano-based columns).[1] |
| Degradation on Silica Gel | The acidic nature of silica gel can catalyze the decomposition of sensitive oxanols. | Use deactivated silica gel (e.g., treated with triethylamine) or switch to a less acidic stationary phase like alumina. Alternatively, consider purification by preparative HPLC with a neutral mobile phase. |
| Isolation of an Oily Product Instead of a Solid | Presence of residual solvents or impurities preventing crystallization. | Dry the sample extensively under high vacuum. Attempt recrystallization from a variety of solvent systems. If the product is inherently an oil, purification by chromatography is the best approach. |
Experimental Protocol: Flash Chromatography for a Novel Oxanol
-
Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and concentrate the mixture to a dry powder.
-
Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the dried sample slurry onto the top of the packed column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure oxanol.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
II. Analytical Characterization Challenges
Question 2: I'm seeing unexpected peaks in the 1H NMR spectrum of my purified oxanol. How can I be sure I'm looking at the correct compound?
Answer:
The 1H NMR spectrum of an oxanol can be more complex than anticipated due to the presence of anomers and the potential for ring-chain tautomerism.
Interpreting Complex 1H NMR Spectra:
-
Anomeric Protons: The proton at the anomeric center (the carbon bonded to two oxygen atoms) is highly diagnostic. It typically appears as a downfield signal (δ 4.5-5.5 ppm) due to the deshielding effect of the two oxygen atoms.[2][3] The coupling constant of the anomeric proton can often provide information about its stereochemistry (axial vs. equatorial).
-
Ring-Chain Tautomerism: In solution, some oxanols can exist in equilibrium with their open-chain hydroxy aldehyde/ketone form. This can lead to the appearance of a small set of peaks corresponding to the aldehyde proton (δ 9-10 ppm) or the protons alpha to the ketone.[4]
-
Broad -OH Signal: The hydroxyl proton of the oxanol can appear as a broad singlet anywhere from δ 2-6 ppm.[4] Its chemical shift can be concentration and solvent-dependent. To confirm its presence, a D₂O exchange experiment can be performed, which will cause the -OH peak to disappear.
DOT Diagram: Ring-Chain Tautomerism of a Generic Oxanol
References
- 1. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Scaling Up 2,6-Dimethyloxan-4-ol Production
Welcome to the technical support center for the production of 2,6-Dimethyloxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling the synthesis of this important tetrahydropyran derivative. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying scientific principles to empower your process development.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the stereoselective reduction of the corresponding ketone, cis-2,6-Dimethyloxan-4-one. While straightforward on a lab scale, scaling this process introduces significant challenges related to yield, purity, and particularly, stereochemical control. The cis and trans isomers of this compound can have different biological activities and physical properties, making stereocontrol a critical parameter. This guide addresses the most pressing issues you may face during scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield has dropped significantly after increasing the batch size. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue that can stem from several factors related to reaction kinetics, heat transfer, and mass transport.[1] Let's break down the most probable causes.
-
Suboptimal Reaction Conditions: Parameters that worked in a small flask may not be optimal in a large reactor. Heat and mass transfer limitations can lead to localized temperature gradients and poor mixing, fostering side reactions.[1]
-
The Causality: In an exothermic reaction like a ketone reduction, poor heat dissipation in a large reactor can cause the internal temperature to rise uncontrollably. This can lead to decomposition of reagents or the formation of undesired byproducts, such as those from competing reaction pathways like an oxonia-Cope rearrangement.[1]
-
-
Catalyst Inactivity or Poisoning: If you are using a catalytic hydrogenation route, catalyst deactivation is a major concern at scale.
-
The Causality: Impurities in starting materials or solvents, which may have been negligible in small batches, can accumulate and poison the catalyst in a larger run.[2] Heterogeneous catalysts like Palladium on Carbon (Pd/C) are particularly susceptible to sulfur and amine-containing compounds.[3] Ensure all reagents and solvents are of high purity and consider performing a catalyst screen to find a more robust option.
-
-
Purity of Starting Materials: The quality of your starting ketone, cis-2,6-Dimethyloxan-4-one, is paramount. Impurities can directly interfere with the reaction.
Troubleshooting Flowchart: Diagnosing Low Yield
Below is a logical workflow to systematically identify the root cause of decreased yield.
References
Validation & Comparative
Definitive Stereochemical Assignment: A Comparative Guide to Confirming the Structure of 2,6-Dimethyloxan-4-ol
In the realm of synthetic chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial arrangement, or stereochemistry, dictates a molecule's biological activity, pharmacokinetic properties, and potential toxicity. For cyclic structures like 2,6-dimethyloxan-4-ol, which possesses multiple chiral centers, unambiguous determination of its relative and absolute configuration is a critical analytical challenge. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of molecular structure.[1][2][3]
This guide provides a comprehensive comparison of X-ray crystallography with other prevalent analytical techniques for the structural elucidation of this compound. We will delve into the experimental workflow of X-ray crystallography, explaining the rationale behind each step, and present a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This document is intended to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical strategy for their structural confirmation challenges.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) offers a direct visualization of the atomic arrangement in a crystalline solid.[2][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can determine precise bond lengths, bond angles, and the absolute configuration of chiral centers.[2][4] This technique is considered the definitive method because it provides a complete and unambiguous three-dimensional model of the molecule as it exists in the crystal lattice.[3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a confirmed crystal structure involves a meticulous, multi-step process. Success hinges on the ability to grow high-quality single crystals, a step that can often be the most challenging part of the analysis.[3]
Figure 1. A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol for this compound
-
Purification and Crystallization:
-
Rationale: The purity of the starting material is critical for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol: The synthesized this compound is first purified by column chromatography or recrystallization to >99% purity. A screening of various solvents (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) is then performed to identify suitable conditions for slow evaporation, vapor diffusion, or cooling crystallization. The goal is to grow well-defined, single crystals of at least 0.1 mm in each dimension. For compounds that are oils or difficult to crystallize, co-crystallization with a suitable co-former can be an effective strategy.[5]
-
-
Crystal Mounting and Data Collection:
-
Rationale: A single, defect-free crystal must be selected and mounted on the diffractometer in the path of the X-ray beam. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Protocol: A suitable crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas. The diffractometer, equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation), rotates the crystal while a detector collects the diffraction data from thousands of different orientations.[4]
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data (a set of intensities and positions of diffraction spots) is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to produce the final, accurate molecular structure.
-
Protocol: Specialized software is used to process the diffraction data and solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable, often more readily obtainable, information about molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[6][7] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments can be used to piece together the molecular framework and infer spatial relationships between atoms.
Causality in NMR-based Structural Elucidation:
-
¹H and ¹³C NMR: Provide information about the chemical environment of each proton and carbon atom.[8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, helping to connect molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, which is crucial for determining relative stereochemistry.
For this compound, analysis of coupling constants (³JHH) in the ¹H NMR spectrum can help determine the relative orientation (cis or trans) of the substituents on the oxane ring. NOESY experiments can provide further evidence for these assignments by showing which protons are close to each other in space.
Computational Chemistry
In recent years, computational methods, particularly Density Functional Theory (DFT), have become increasingly valuable for predicting and confirming molecular structures.[9][10] By calculating the energies of different possible stereoisomers, one can predict the most stable conformation. Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated and compared to experimental data to support a particular stereochemical assignment.[9][10]
A Joint Experimental-Computational Approach:
A powerful strategy involves the synergy of NMR spectroscopy and computational chemistry.[9][10] Experimental NMR data can be used to generate a set of possible structures, and then computational methods can be employed to calculate the theoretical NMR parameters for each of these structures. The stereoisomer whose calculated parameters best match the experimental data is the most likely correct structure.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on several factors, including the nature of the sample, the information required, and the available resources.
| Technique | Strengths | Weaknesses | Information Provided | Sample Requirements |
| X-ray Crystallography | Unambiguous 3D structure, absolute configuration.[2][3] | Requires high-quality single crystals, which can be difficult to obtain.[3] | Precise bond lengths, bond angles, and absolute stereochemistry. | Solid, single crystal (0.1-0.5 mm). |
| NMR Spectroscopy | Provides detailed structural information in solution, does not require crystallization.[7] | Can be complex to interpret for large or conformationally flexible molecules, may not provide absolute configuration. | Connectivity, relative stereochemistry. | Soluble sample (1-10 mg). |
| Computational Chemistry | Can predict stable conformations and theoretical spectroscopic data, useful when crystals are unavailable. | Accuracy depends on the level of theory and basis set used, requires computational resources and expertise. | Relative energies of isomers, predicted NMR parameters. | None (in silico). |
Conclusion: An Integrated Approach to Structural Confirmation
For the definitive confirmation of the structure of this compound, single-crystal X-ray crystallography stands as the unparalleled gold standard. It provides a direct and unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry of all chiral centers.
However, a pragmatic and efficient approach often involves the complementary use of multiple techniques. NMR spectroscopy serves as an excellent first-line analytical tool to establish connectivity and propose a relative stereochemistry. When obtaining suitable crystals for X-ray analysis proves challenging, the combination of detailed NMR studies and high-level computational modeling can provide a very high degree of confidence in the structural assignment.[9][10] Ultimately, the integration of these powerful analytical methods provides a self-validating system for robust and reliable structural elucidation in modern chemical research.
Figure 2. An integrated workflow for structural confirmation.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Diastereomer configurations from joint experimental-computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 2,6-Dimethyloxan-4-ol and its Analogs for Drug Discovery Professionals
This guide offers an in-depth comparative analysis of 2,6-dimethyloxan-4-ol, a privileged heterocyclic scaffold, and its structural analogs. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental design, the interpretation of comparative data, and the strategic implications for designing next-generation therapeutics. We will explore how subtle stereochemical and structural modifications to the oxane ring system profoundly influence physicochemical properties and biological potential.
The Strategic Importance of the Substituted Oxane Scaffold
The tetrahydropyran (oxane) ring is a cornerstone of modern medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its prevalence stems from its ability to act as a stable, non-planar scaffold that can orient substituents in well-defined three-dimensional space, improving metabolic stability and reducing off-target toxicity compared to more aromatic systems. This compound, with its three stereocenters, represents a classic example of this scaffold. The conformational rigidity of the chair-like structure, combined with the hydrogen-bonding capability of the hydroxyl group and the steric bulk of the methyl groups, creates a molecule with a distinct pharmacological profile that is highly dependent on its stereochemistry.
The synthesis of specific stereoisomers is non-trivial and is a key focus of chemical development. The stereodivergent formation of 2,6-cis and 2,6-trans tetrahydropyrans, for instance, can be achieved through methods like thioester oxy-Michael cyclizations, where the precise reaction conditions dictate the final stereochemical outcome.[1] Understanding and controlling this stereochemistry is paramount, as different isomers can exhibit dramatically different biological activities and pharmacokinetic properties.
A Framework for Comparative Analysis
To build a robust structure-activity relationship (SAR), we must compare this compound to a curated set of analogs. This guide focuses on comparisons that probe key molecular features:
-
Stereochemical Impact: Direct comparison of the diastereomers of this compound.
-
Effect of Lipophilicity: Comparison with analogs where the C2/C6 methyl groups are removed (oxan-4-ol) or altered.
-
Hydrogen Bonding Vector: Analysis of isomers with the hydroxyl group at different positions (e.g., 2,6-dimethyloxan-3-ol).
-
Bioisosteric Replacement: Substitution of the ring oxygen with another heteroatom, such as nitrogen, to create a piperidine analog. This is a common strategy in drug discovery to introduce basicity and alter ADME properties.[2]
Core Experimental Methodologies: A Self-Validating Workflow
Scientific integrity demands that every protocol be part of a self-validating system. The following workflow ensures that each compound is unambiguously synthesized, purified, and characterized before any comparative analysis is performed.
References
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethyloxan-4-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust quantification of chemical entities is paramount. This guide offers a detailed comparison of analytical methodologies for the validation of 2,6-Dimethyloxan-4-ol quantification. As a Senior Application Scientist, my focus extends beyond mere procedural outlines to elucidate the rationale behind experimental choices, ensuring a self-validating system of protocols. This document is grounded in authoritative guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures," to provide a framework of trustworthiness and scientific integrity.[1][2]
Introduction to this compound and the Imperative for Validated Quantification
This compound is a cyclic ether with potential applications in various chemical syntheses. Accurate and precise quantification is critical for ensuring product quality, stability, and for understanding its pharmacokinetic and pharmacodynamic profiles in research and development settings. The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[3]
Comparative Analysis of Analytical Methodologies
The two most common and powerful techniques for the quantification of a semi-volatile organic molecule like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it a robust choice for the analysis of volatile and semi-volatile compounds.[4] The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection with a mass spectrometer, which provides a unique fragmentation pattern for confident identification and quantification.[4]
Advantages:
-
High Specificity: The mass spectrum provides a virtual "fingerprint" of the analyte, minimizing the risk of interference from other components.
-
High Sensitivity: GC-MS can achieve very low limits of detection (LOD) and quantification (LOQ).
-
Excellent Separation: Capillary GC columns offer high-resolution separation of complex mixtures.
Limitations:
-
Analyte Volatility: The analyte must be thermally stable and volatile enough to be vaporized without decomposition.
-
Derivatization: For compounds with poor volatility or thermal stability, a chemical derivatization step may be necessary, which can add complexity and potential for error.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a compound like this compound, which lacks a strong chromophore, detection can be a challenge. A UV detector may have limited sensitivity, necessitating the use of a more universal detector like a Refractive Index Detector (RID) or, ideally, coupling the HPLC to a mass spectrometer (LC-MS).
Advantages:
-
Wide Applicability: Suitable for a broad range of compounds, including those that are not volatile or are thermally labile.
-
Versatility in Detection: Multiple detector options are available (UV, RID, Fluorescence, MS).
Limitations:
-
Sensitivity with Universal Detectors: Universal detectors like RID are generally less sensitive than UV or MS detectors.
-
Chromophore Requirement for UV Detection: Optimal sensitivity with a UV detector requires the analyte to have a chromophore that absorbs light in the UV-Vis spectrum. This compound lacks a significant chromophore.
-
Matrix Effects in LC-MS: The sample matrix can sometimes suppress or enhance the ionization of the analyte in an LC-MS system, affecting accuracy.
Experimental Validation Protocols: A Step-by-Step Guide
The validation of an analytical method involves a series of experiments to demonstrate its performance characteristics.[1] The following protocols are designed based on the principles outlined in the ICH Q2(R1) guideline.[1][6]
Validation Workflow Overview
Caption: Workflow for the validation of an analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Spiked Sample Analysis: Analyze a spiked sample containing this compound and potential impurities or degradation products to demonstrate that the analyte peak is well-resolved from others.
-
Peak Purity (for HPLC-UV/DAD): If using a Diode Array Detector, assess the peak purity of the analyte to confirm it is not co-eluting with any impurities.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected working range.
-
Analyze each standard solution in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Experimental Protocol:
-
Prepare samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) by spiking a blank matrix with a known amount of this compound.
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Recovery (%) = (Measured Concentration / Nominal Concentration) x 100
-
Precision
Precision is the measure of the degree of scatter of a series of measurements.[9] It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the method's ruggedness.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by analyzing a series of diluted solutions of this compound.
-
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.
-
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Experimental Protocol:
-
Identify critical method parameters that could potentially influence the results.
-
For GC-MS: Injection temperature, oven temperature ramp rate, carrier gas flow rate.
-
For HPLC: Mobile phase composition, pH, column temperature, flow rate.
-
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of these changes on the results (e.g., peak area, retention time, resolution).
Caption: Key parameters for analytical method validation.
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of a validated GC-MS and a hypothetical HPLC-RID method for the quantification of this compound.
Table 1: Comparison of GC-MS and HPLC-RID Method Performance
| Validation Parameter | GC-MS | HPLC-RID | Justification |
| Specificity | High | Moderate | MS provides structural information, reducing the likelihood of interference. RID is a universal detector and may respond to co-eluting impurities. |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity with proper optimization. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | GC-MS often has fewer matrix effects, leading to slightly better accuracy. |
| Precision (RSD) | < 2% | < 5% | The stability of the GC-MS system and lower baseline noise can contribute to better precision. |
| LOD | Low (ng/mL) | Moderate (µg/mL) | MS detectors are inherently more sensitive than RID. |
| LOQ | Low (ng/mL) | Moderate (µg/mL) | Directly related to the higher sensitivity of the MS detector. |
| Robustness | Good | Good | Both methods can be made robust with careful development and definition of critical parameters. |
Table 2: Acceptance Criteria for Validation Parameters (based on ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | Typically 80-120% for assay of a drug substance.[10] |
| Precision (RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3% |
| LOQ Precision (RSD) | ≤ 10% |
| Specificity | No interference at the retention time of the analyte. |
Conclusion and Recommendation
Both GC-MS and HPLC can be validated for the quantification of this compound. However, GC-MS is the recommended technique due to its superior specificity and sensitivity. The mass spectrometric detection provides an unambiguous identification of the analyte and allows for significantly lower detection and quantification limits. While HPLC with a universal detector like RID is a viable alternative, it may be more susceptible to interferences and will likely have higher detection limits. For trace-level analysis or in complex matrices, GC-MS is the more robust and reliable choice. The validation protocols and comparative data presented in this guide provide a comprehensive framework for researchers to establish a scientifically sound and defensible analytical method for the quantification of this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. starodub.nl [starodub.nl]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. dastmardi.ir [dastmardi.ir]
- 10. m.youtube.com [m.youtube.com]
A Researcher's Guide to Comparing the Biological Activity of 2,6-Dimethyloxan-4-ol Stereoisomers
The principles of stereochemistry profoundly impact a drug's pharmacodynamic and pharmacokinetic properties.[1][3] Enantiomers, which are non-superimposable mirror images, can exhibit vastly different biological effects, with one isomer being therapeutic while the other might be inactive or even toxic.[2][4] Therefore, a thorough comparison of the stereoisomers of any novel compound, such as 2,6-dimethyloxan-4-ol, is a critical step in the drug discovery and development process.
Synthesis and Separation of this compound Stereoisomers
The first crucial step is to obtain the individual stereoisomers of this compound in high purity. The presence of two chiral centers in the molecule gives rise to four possible stereoisomers: (2R,4R,6R), (2S,4S,6S), (2R,4S,6R), and (2S,4R,6S), as well as their corresponding enantiomers. The synthesis and separation of these isomers can be approached through several methods:
-
Stereoselective Synthesis: This "chiral pool" approach utilizes chiral starting materials to synthesize the desired stereoisomers. This method offers excellent control over the stereochemistry of the final product.
-
Chiral Chromatography: A racemic mixture of the stereoisomers can be separated using chiral high-performance liquid chromatography (HPLC). This technique employs a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.
-
Diastereomeric Crystallization: The racemic mixture can be reacted with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5] The resolving agent is then removed to yield the pure enantiomers.
It is imperative to confirm the absolute configuration of the separated stereoisomers using techniques such as X-ray crystallography or by comparing their optical rotation with known standards.
Comparative In Vitro Biological Assays
Once the pure stereoisomers are obtained, a battery of in vitro assays should be performed to screen for and compare their biological activities. The choice of assays will depend on the therapeutic area of interest. Below are some fundamental assays that can provide a broad overview of the isomers' biological profiles.
Cytotoxicity Assays
These assays are essential to determine the potential toxicity of the compounds against various cell lines.
| Assay | Principle | Endpoint |
| MTT Assay | Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. | Cell viability (%) |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity. | LDH release (U/L) |
| Apoptosis Assays | Detects programmed cell death using markers like caspase activity or Annexin V staining. | Apoptotic cell population (%) |
Receptor Binding Assays
If the target of this compound is a specific receptor, binding assays are crucial to determine the affinity of each stereoisomer.
| Assay | Principle | Endpoint |
| Radioligand Binding | A radiolabeled ligand competes with the test compound for binding to the receptor. | Inhibition constant (Ki) |
| Surface Plasmon Resonance (SPR) | Measures the binding of the compound to the immobilized receptor in real-time. | Association and dissociation rate constants (ka, kd), Affinity (KD) |
Enzyme Inhibition Assays
If the compound is hypothesized to be an enzyme inhibitor, the following assays can be employed.
| Assay | Principle | Endpoint |
| Enzyme Activity Assay | Measures the effect of the compound on the rate of an enzyme-catalyzed reaction. | IC50 (concentration for 50% inhibition) |
| Kinetic Studies | Determines the mechanism of inhibition (e.g., competitive, non-competitive). | Michaelis-Menten kinetics (Km, Vmax) |
Comparative Pharmacokinetic (ADME) Profiling
The stereochemistry of a drug can significantly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][3] Therefore, it is essential to compare the ADME profiles of the this compound stereoisomers.
Experimental Protocols for ADME Profiling
A. In Vitro Metabolic Stability Assay
-
Objective: To assess the susceptibility of each stereoisomer to metabolism by liver enzymes.
-
Methodology:
-
Incubate each stereoisomer with liver microsomes (human, rat, or mouse) and NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
B. Plasma Protein Binding Assay
-
Objective: To determine the extent to which each stereoisomer binds to plasma proteins.
-
Methodology:
-
Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.
-
Incubate each stereoisomer with plasma (human, rat, or mouse) at 37°C.
-
Separate the bound and unbound fractions.
-
Quantify the concentration of the compound in each fraction using LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of plasma protein binding.
In Vivo Efficacy and Toxicity Studies
Promising stereoisomers identified from in vitro and ADME studies should be further evaluated in animal models to assess their in vivo efficacy and toxicity.
-
Efficacy Studies: The choice of animal model will depend on the therapeutic indication. The stereoisomers should be administered at various doses, and the relevant therapeutic endpoints should be measured.
-
Toxicity Studies: Acute and chronic toxicity studies should be conducted to determine the safety profile of each stereoisomer. This includes monitoring for clinical signs of toxicity, as well as histopathological examination of major organs.
Experimental and Logical Workflow Diagram
Caption: Workflow for the comparative biological evaluation of this compound stereoisomers.
Conclusion
The comprehensive comparison of the biological activities of this compound stereoisomers is a scientifically rigorous process that is essential for identifying a lead candidate with optimal efficacy and safety. By following the structured approach outlined in this guide, from synthesis and separation to in vitro and in vivo characterization, researchers can systematically elucidate the therapeutic potential of each stereoisomer and make data-driven decisions in the drug development pipeline. The principles of stereopharmacology underscore the importance of this detailed investigation, as even minor changes in the three-dimensional arrangement of atoms can have profound biological consequences.[1][2][3]
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. courses.washington.edu [courses.washington.edu]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the In Vitro Evaluation of 2,6-Dimethyloxan-4-ol Against Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of novel chemical entities, using 2,6-Dimethyloxan-4-ol as a primary example, against various cancer cell lines. While public data on the bioactivity of this compound is not currently available, the methodologies detailed herein represent the gold standard for an initial in vitro screening campaign. This document offers a comparative analysis, pitting our hypothetical findings for this compound against a well-established chemotherapeutic agent, Doxorubicin.
Introduction: The Rationale for Screening Novel Compounds
The relentless pursuit of novel anticancer agents is driven by the need for more effective and less toxic therapies.[1] Natural products and their synthetic derivatives have historically been a rich source of new drugs. Small molecules, such as the hypothetical test compound this compound, a substituted tetrahydropyran, are of interest due to their potential for unique interactions with biological targets. The structural class of tetrahydropyrans is found in a number of biologically active natural products, and synthetic derivatives have shown promise in anticancer research, suggesting that this scaffold is a reasonable starting point for a screening campaign.[2][3]
This guide will walk through the essential in vitro assays to determine the cytotoxic and antiproliferative effects of a test compound, providing the foundational data necessary to justify further investigation.
Experimental Design: A Multi-faceted Approach to In Vitro Testing
A robust initial assessment of a compound's anticancer potential relies on a panel of assays that measure different aspects of cell health and proliferation. Here, we propose a workflow that encompasses initial cytotoxicity screening, followed by a more detailed investigation into the mechanism of cell death.
Cell Line Selection
The choice of cancer cell lines is critical for obtaining meaningful data. A diverse panel representing different cancer types is recommended. For this hypothetical study, we have selected the following cell lines:
-
MCF-7: Human breast adenocarcinoma, representing a common solid tumor.[4]
-
A549: Human lung carcinoma, another prevalent solid tumor.[5]
-
HCT-116: Human colon carcinoma, to assess activity against gastrointestinal cancers.[1]
-
HL-60: Human promyelocytic leukemia, representing a hematological malignancy.[2]
Positive Control: Establishing a Benchmark
A positive control is essential to validate the assay and provide a benchmark for the potency of the test compound.[6][7][8] Doxorubicin, a well-characterized anthracycline antibiotic with broad-spectrum anticancer activity, will be used as the positive control in this study.[9][10] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II.[11][12]
Core Cytotoxicity Assays: Quantifying the Impact on Cell Viability
The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation. The following assays are widely used for this purpose due to their reliability, reproducibility, and scalability.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin (e.g., 0.01, 0.1, 1, 5, 10 µM) for 48 hours. Include a vehicle control (e.g., DMSO).[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
SRB Assay: Measuring Cellular Protein Content
The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by staining total cellular protein.[4][9] It offers a good alternative to the MTT assay and is less prone to interference from compounds that affect mitochondrial respiration.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Hypothetical Comparative Data
The following table presents a hypothetical dataset comparing the cytotoxic activity of this compound and Doxorubicin across the selected cancer cell lines, as determined by the MTT assay.
| Cell Line | IC50 (µM) - this compound | IC50 (µM) - Doxorubicin |
| MCF-7 | 25.3 ± 2.1 | 0.8 ± 0.1 |
| A549 | 42.1 ± 3.5 | 1.2 ± 0.2 |
| HCT-116 | 18.9 ± 1.7 | 0.5 ± 0.08 |
| HL-60 | 8.7 ± 0.9 | 0.1 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.
Based on this hypothetical data, this compound demonstrates modest cytotoxic activity, with the highest potency observed against the HL-60 leukemia cell line. As expected, the positive control, Doxorubicin, exhibits significantly higher potency across all cell lines.
Visualizing the Experimental Workflow and Potential Mechanisms
Diagrams are crucial for illustrating complex experimental processes and biological pathways.
Caption: Experimental workflow for in vitro cytotoxicity testing.
A potential mechanism of action for a novel cytotoxic agent could involve the induction of apoptosis. The diagram below illustrates a simplified apoptotic signaling pathway that could be investigated in subsequent studies.
Caption: A hypothetical intrinsic apoptosis pathway.
Discussion and Future Directions
The hypothetical results suggest that this compound possesses modest, selective cytotoxic activity against the cancer cell lines tested, with a notable effect on the HL-60 leukemia cell line. While its potency is significantly lower than that of Doxorubicin, this initial screening provides a rationale for further investigation.
Future studies should aim to:
-
Elucidate the Mechanism of Action: Investigate whether the observed cytotoxicity is due to the induction of apoptosis, cell cycle arrest, or other mechanisms.[14][15] This can be achieved through techniques such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify structural modifications that could enhance its potency and selectivity.
-
In Vivo Efficacy: If promising in vitro activity and a clear mechanism of action are established, the next step would be to evaluate the compound's efficacy and toxicity in animal models of cancer.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the initial in vitro evaluation of a novel compound, using this compound as a case study. By employing a panel of diverse cancer cell lines, established cytotoxicity assays, and a relevant positive control, researchers can generate the critical data needed to make informed decisions about the future development of new anticancer drug candidates. The hypothetical data presented for this compound, while modest, highlights the importance of such screening campaigns in identifying new chemical scaffolds with therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 7. [PDF] Characteristics to consider when selecting a positive control material for an in vitro assay. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-cancers and their mechanism of action | PPTX [slideshare.net]
- 12. Anticancer drug | Description, Types, Mechanisms, & Side Effects | Britannica [britannica.com]
- 13. benchchem.com [benchchem.com]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
"comparing the efficacy of different synthetic routes to 2,6-Dimethyloxan-4-ol"
The 2,6-disubstituted tetrahydropyran motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. The precise stereochemical arrangement of substituents on this heterocyclic core is often paramount to its biological function. Consequently, the development of efficient and stereoselective synthetic routes to access these structures, such as 2,6-Dimethyloxan-4-ol, is of significant interest to the chemical and pharmaceutical research communities. This guide provides an in-depth comparison of three distinct and effective synthetic strategies for the preparation of this compound, offering insights into the rationale behind each approach and presenting supporting experimental data to inform the selection of the most suitable method for a given research objective.
Introduction to this compound and its Synthetic Challenges
This compound, a substituted tetrahydropyran, possesses three stereocenters, leading to the possibility of multiple diastereomers. The primary challenge in its synthesis lies in controlling the relative stereochemistry at the C2, C4, and C6 positions. An ideal synthetic route should not only be high-yielding but also offer predictable and high levels of diastereoselectivity. This guide will explore three divergent strategies: a Prins-type cyclization, a modern asymmetric annulation, and a classic cyclization-reduction sequence.
Route A: Diastereoselective Prins-Type Cyclization
The Prins cyclization, the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, is a powerful tool for the construction of tetrahydropyran rings. Modern variations of this reaction have demonstrated high levels of stereocontrol, making it an attractive approach for the synthesis of this compound.[1]
Rationale and Strategy
This route leverages the inherent thermodynamic preference for substituents to occupy equatorial positions in a chair-like transition state during the cyclization event. By selecting appropriate starting materials and reaction conditions, the desired cis- or trans-2,6-disubstituted tetrahydropyran can be favored. For the synthesis of a specific diastereomer of this compound, a Lewis acid-mediated cyclization of a suitable homoallylic alcohol with acetaldehyde can be envisioned.
Experimental Protocol
Step 1: Synthesis of (E)-hex-4-en-2-ol (Homoallylic Alcohol)
-
To a solution of crotonaldehyde (1.0 eq) in anhydrous diethyl ether at -78 °C, add methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 10:1 hexanes:ethyl acetate) to afford (E)-hex-4-en-2-ol.
Step 2: Prins Cyclization to form this compound
-
Dissolve (E)-hex-4-en-2-ol (1.0 eq) and acetaldehyde (1.5 eq) in anhydrous dichloromethane at -78 °C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 5:1 hexanes:ethyl acetate) to yield this compound.
Visualizing the Pathway
Caption: Prins Cyclization route to this compound.
Route B: Asymmetric Pyran Annulation
For syntheses demanding high enantiomeric purity, an asymmetric approach is essential. This route utilizes a catalytic asymmetric allylation followed by a diastereoselective annulation to construct the tetrahydropyran ring with excellent stereocontrol.[2][3]
Rationale and Strategy
This elegant two-step sequence begins with the enantioselective allylation of an aldehyde to generate a chiral homoallylic alcohol. This intermediate then undergoes a Lewis acid-promoted cyclization with a second aldehyde. The stereochemistry of the final product is dictated by the chiral catalyst in the first step and the chair-like transition state of the annulation, where the substituents prefer equatorial orientations.[3]
Experimental Protocol
Step 1: Catalytic Asymmetric Allylation
-
In a flame-dried flask under an argon atmosphere, prepare the BINOL-titanium catalyst (BITIP) by reacting (R)-BINOL with titanium tetraisopropoxide.
-
To this catalyst solution at -20 °C, add acetaldehyde (1.0 eq) followed by 2-(trimethylsilylmethyl)allyltri-n-butylstannane (1.2 eq).
-
Stir the reaction at -20 °C for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash chromatography to yield the chiral hydroxy allylsilane.
Step 2: TMSOTf-Promoted Annulation
-
Dissolve the chiral hydroxy allylsilane (1.0 eq) and acetaldehyde (1.2 eq) in anhydrous dichloromethane at -78 °C.
-
Add TMSOTf (1.1 eq) dropwise. The reaction is typically complete within 30 minutes.[3]
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Warm to room temperature, separate the layers, and extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting 2,6-dimethyl-4-methylenetetrahydropyran is then subjected to hydroboration-oxidation to install the hydroxyl group at the 4-position.
Step 3: Hydroboration-Oxidation
-
Dissolve the 2,6-dimethyl-4-methylenetetrahydropyran (1.0 eq) in anhydrous THF at 0 °C.
-
Add borane-tetrahydrofuran complex (1.1 eq, 1.0 M in THF) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Cool the reaction to 0 °C and slowly add water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Stir at room temperature for 2 hours.
-
Extract with diethyl ether (3 x 40 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to afford the desired this compound.
Visualizing the Pathway
Caption: Asymmetric Annulation strategy for this compound.
Route C: Cyclization via Michael Addition and Subsequent Reduction
This strategy involves the initial formation of a tetrahydropyran-4-one intermediate, which is then stereoselectively reduced to the target alcohol. This approach offers a different handle for controlling the stereochemistry at the C4 position.[4]
Rationale and Strategy
The synthesis commences with a Michael addition of a suitable nucleophile to an α,β-unsaturated ketone to form a δ-dicarbonyl compound. This intermediate can then undergo an intramolecular cyclization to form the 2,6-disubstituted tetrahydropyran-4-one. The final step is the reduction of the ketone, where the stereochemical outcome can be influenced by the choice of reducing agent.
Experimental Protocol
Step 1: Synthesis of Heptane-2,6-dione
-
To a solution of methyl vinyl ketone (1.0 eq) in a suitable solvent, add the enolate of acetone (generated from acetone and a base like LDA) at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify by distillation to obtain heptane-2,6-dione.
Step 2: Intramolecular Aldol Cyclization
-
Treat heptane-2,6-dione with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent such as toluene with azeotropic removal of water.
-
The resulting enone can be hydrogenated to give cis-2,6-dimethyloxan-4-one.[5]
Step 3: Stereoselective Reduction of cis-2,6-dimethyloxan-4-one
-
Dissolve cis-2,6-dimethyloxan-4-one (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction for 1 hour at 0 °C.
-
Quench with acetone and then add saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield the desired diastereomer of this compound. The stereoselectivity will depend on the facial bias of the ketone reduction.
Visualizing the Pathway
Caption: Cyclization-Reduction sequence for this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Prins-Type Cyclization | Route B: Asymmetric Annulation | Route C: Cyclization-Reduction |
| Overall Yield | Moderate to Good | Good to Excellent | Moderate |
| Stereoselectivity | Good diastereoselectivity, dependent on substrate and Lewis acid.[6] | Excellent enantioselectivity and diastereoselectivity.[3] | Stereocontrol at C4 is dependent on the final reduction step. |
| Reagent Cost/Accessibility | Common and relatively inexpensive reagents. | Requires specialized chiral catalyst and organotin reagent. | Utilizes common and inexpensive starting materials. |
| Reaction Conditions | Requires low temperatures (-78 °C). | Requires low temperatures and inert atmosphere techniques. | Can involve multiple steps with varying conditions. |
| Scalability | Generally scalable. | May be challenging to scale due to catalyst cost and stoichiometry. | Readily scalable. |
| Key Advantages | Convergent and rapid construction of the tetrahydropyran core. | Provides access to enantiomerically pure material. | Robust and utilizes classical, well-understood reactions. |
| Key Disadvantages | Stereocontrol can be substrate-dependent. | Higher cost and more specialized reagents. | Longer synthetic sequence and potentially lower overall yield. |
Conclusion and Recommendations
The choice of synthetic route to this compound is contingent upon the specific goals of the research.
-
For rapid access to diastereomerically enriched material for initial biological screening, Route A (Prins-Type Cyclization) offers a direct and efficient approach using readily available starting materials.
-
When high enantiopurity is the primary concern, for applications such as in late-stage drug development, Route B (Asymmetric Annulation) is the superior choice, despite its higher cost and more demanding experimental setup. The high degree of stereocontrol justifies the investment.
-
For large-scale production where cost is a major driver and specific stereoisomers can be separated or if a racemic mixture is acceptable, Route C (Cyclization-Reduction) presents a viable option due to its use of inexpensive reagents and its inherent scalability.
Ultimately, a thorough evaluation of the desired stereochemistry, required quantity, and available resources will guide the synthetic chemist in selecting the most appropriate and effective pathway to this compound.
References
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-2,6-dimethyloxan-4-one Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of 2,6-Dimethyloxan-4-ol's Purity by HPLC and NMR
Abstract
For researchers, scientists, and drug development professionals, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and therapeutic success. The purity of a compound like 2,6-Dimethyloxan-4-ol, a key chiral building block, directly impacts the safety and efficacy of the final drug product. This guide presents a comparative framework for cross-validating the purity of this compound using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By integrating the high sensitivity of HPLC for impurity profiling with the absolute quantification capability of qNMR, a comprehensive and robust purity assessment is achieved, ensuring the highest level of confidence in material quality.[1][2][3]
Introduction: The Imperative for Orthogonal Purity Assessment
In pharmaceutical development, the purity of an API is a critical quality attribute (CQA) that must be rigorously controlled.[4] Impurities, which can arise from the manufacturing process or degradation, may be toxic or affect the drug's stability and efficacy.[5][6] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent purity analysis.[7][8][9][10]
A single analytical technique, however, may have inherent biases or limitations. For example, an impurity lacking a UV chromophore might be invisible to HPLC with UV detection. Therefore, employing orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—is essential for a comprehensive and unbiased assessment.[1][11] This guide focuses on the synergistic use of Reversed-Phase HPLC (RP-HPLC) and ¹H qNMR as the gold standard for validating the purity of this compound.
Methodology 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Principle of HPLC for Purity Analysis
HPLC is a premier separation technique ideal for purity testing because it can effectively separate a primary compound from its contaminants.[12] Specifically, RP-HPLC separates molecules based on their hydrophobicity.[13][14] A nonpolar stationary phase (like C18) retains hydrophobic compounds, while a polar mobile phase carries compounds through the column.[15][16][17] By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity.[13][17] A UV detector measures the absorbance of the eluting compounds, generating a chromatogram where the area of each peak is proportional to its concentration. Purity is often estimated using the area percent method, which assumes all compounds have a similar UV response.
Experimental Protocol: HPLC
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of sample diluent to achieve a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm (as this compound lacks a strong chromophore, a low wavelength is necessary).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5.0 20.0 95.0 25.0 95.0 25.1 5.0 | 30.0 | 5.0 |
-
-
Data Acquisition and Processing: Inject the sample and record the chromatogram for 30 minutes. Integrate all peaks detected. Calculate the purity using the area percent formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Data Interpretation
The HPLC workflow is a systematic process from sample preparation to the final purity calculation.
Caption: HPLC Purity Analysis Workflow.
The resulting chromatogram will show a major peak for this compound and potentially several smaller peaks corresponding to impurities. This provides a detailed "fingerprint" of the sample's purity profile.
Methodology 2: Absolute Purity by Quantitative NMR (qNMR)
Principle of qNMR
Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance without needing a reference standard of the analyte itself.[18][19][20] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[19] By adding a certified internal standard of known purity and mass to a precisely weighed sample, the purity of the analyte can be calculated directly.[19][21][22] This technique provides an absolute measure of purity (mass fraction), which is orthogonal to the relative purity given by HPLC area percent.[2][23]
Experimental Protocol: ¹H qNMR
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz) with a high-resolution probe.
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified Internal Standard (IS): Maleic acid (≥99.5% purity). Must be soluble, stable, and have signals that do not overlap with the analyte.[19][21]
-
This compound sample.
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (m_analyte).
-
Accurately weigh ~10 mg of Maleic acid (m_IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both analyte and IS (typically 30-60 seconds) to ensure full signal relaxation.[19] This is critical for accurate quantification.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the CH-OH proton) and the signal for the internal standard (the two vinyl protons of maleic acid at ~6.3 ppm).
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral area of the signal.
-
N: Number of protons for the integrated signal.
-
MW: Molecular weight.
-
m: Mass.
-
Purity_IS: Certified purity of the internal standard.
-
Workflow and Data Interpretation
The qNMR workflow relies on precision at every step to ensure an accurate, absolute purity value.
Caption: qNMR Absolute Purity Workflow.
The qNMR result provides a single, highly accurate purity value for the main component, which serves as a powerful reference point for the HPLC data.
Comparative Analysis and Cross-Validation
The true analytical power emerges when the results from both techniques are compared. Each method provides a unique perspective on the sample's purity, and together they create a self-validating system.
Data Summary
Here is a hypothetical but realistic data comparison for a batch of this compound:
| Parameter | HPLC Result | qNMR Result |
| Principle | Chromatographic separation, UV detection | Nuclear resonance, signal proportionality |
| Purity Type | Relative (Area %) | Absolute (Mass %) |
| Purity Value | 99.2% | 96.5% ± 0.2% |
| Impurity Profile | Three impurities detected: Imp-A (0.5%), Imp-B (0.2%), Imp-C (0.1%) | Provides total purity of the target analyte |
| Strengths | High sensitivity for trace impurities, excellent for impurity profiling.[26] | Primary ratio method, high accuracy and precision, no analyte standard needed.[2][18] |
| Limitations | Assumes equal detector response for all compounds, may miss non-UV active impurities. | Lower sensitivity than HPLC, may not detect trace impurities below ~0.1%.[26] |
Cross-Validation Logic
The discrepancy between the HPLC area % (99.2%) and the absolute qNMR purity (96.5%) is a critical finding. This suggests the presence of impurities that were not accurately quantified by the HPLC method.
Possible Scenarios:
-
Non-UV Active Impurities: The sample may contain impurities that lack a chromophore and are therefore invisible to the UV detector. qNMR, which detects all proton-containing molecules, would account for these, leading to a lower purity value.
-
Different Response Factors: The impurities detected by HPLC may have a much lower UV response than the main compound. The area percent method would underestimate their actual mass contribution.
-
Presence of Water or Residual Solvents: qNMR can detect and quantify residual solvents or water, which would lower the mass fraction of the target analyte but might be eluted in the solvent front or not detected by HPLC.
Caption: Cross-Validation Decision Logic.
In our example, the 2.7% difference strongly suggests the presence of non-chromophoric impurities or significant amounts of residual solvent, which HPLC alone failed to quantify accurately. This demonstrates the untrustworthiness of relying on a single method.
Conclusion
The cross-validation of this compound purity using HPLC and qNMR is a scientifically rigorous approach that embodies the principles of orthogonal analysis. HPLC provides a high-resolution map of detectable impurities, while qNMR delivers a highly accurate, absolute purity value for the main compound. Together, they form a powerful, self-validating system that can uncover hidden impurities and provide a true and comprehensive assessment of material quality. For professionals in drug development, adopting this dual-methodology approach is not just good practice—it is essential for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical Analytical Impurities [go.usp.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. youtube.com [youtube.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. moravek.com [moravek.com]
- 13. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 15. jordilabs.com [jordilabs.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 23. researchgate.net [researchgate.net]
- 24. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 26. benchchem.com [benchchem.com]
The Pivotal Role of Structure-Activity Relationships in Advancing 2,6-Dimethyloxan-4-ol Derivatives as Therapeutic Agents: A Comparative Guide
In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as the cornerstone for transforming promising chemical scaffolds into potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of 2,6-dimethyloxan-4-ol derivatives, a class of compounds rooted in the biologically significant tetrahydropyran skeleton. Drawing upon field-proven insights and experimental data from analogous systems, we will dissect the critical interplay between chemical structure and biological function, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The tetrahydropyran moiety is a privileged scaffold found in numerous natural products exhibiting a wide array of biological activities, including potent anticancer properties.[1] The substitution pattern and stereochemistry of this ring system are paramount to its therapeutic efficacy. This guide will focus on the 2,6-disubstituted oxan-4-ol framework, elucidating how systematic structural modifications can modulate biological outcomes.
The Strategic Synthesis of this compound Derivatives: A Methodical Approach
The synthesis of this compound derivatives and their analogs is a well-established process, often involving stereoselective methods to control the orientation of substituents, which is crucial for biological activity. A common and effective strategy is the conjugate addition to a dihydropyran-4-one precursor. This approach allows for the introduction of diverse substituents at the 2- and 6-positions of the oxane ring.
Below is a generalized experimental protocol for the synthesis of a trans-2,6-disubstituted-tetrahydropyran-4-one, a close analog and key intermediate for the title compounds.
Experimental Protocol: Synthesis of trans-2,6-Disubstituted-tetrahydropyran-4-ones
-
Preparation of the Silyl Enol Ether: To a suspension of copper(I) iodide in anhydrous tetrahydrofuran (THF) at 0 °C, n-butyllithium is added dropwise, followed by stirring. The mixture is then cooled to -78 °C, and chlorotrimethylsilane is added.
-
Conjugate Addition: A solution of the starting 6-substituted-dihydropyran-4-one in dry THF is added to the freshly prepared silyl enol ether mixture at -78 °C. The reaction is stirred for several hours at this temperature.
-
Work-up and Purification: The reaction is quenched with an appropriate reagent, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired trans-2,6-disubstituted-tetrahydropyran-4-one.[1]
This synthetic strategy offers the flexibility to introduce a wide variety of alkyl and aryl groups at the 2- and 6-positions, enabling a thorough investigation of the structure-activity landscape.
Comparative Biological Evaluation: Unraveling the Impact of Structural Modifications
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the oxane ring. To illustrate this, we will consider the cytotoxic activity of analogous 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones against human cancer cell lines, as this provides a valuable model for understanding the SAR of this class of compounds.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 6) | Cytotoxic Activity (IC50, µM) vs. HL-60 | Cytotoxic Activity (IC50, µM) vs. MCF-7 |
| 1a | Isopropyl | 4-Methoxyphenyl | >100 | >100 |
| 1b | Phenyl | Phenyl | 15.3 | 21.8 |
| 1c | 4-Chlorophenyl | 4-Chlorophenyl | 8.7 | 11.2 |
| 1d | Isopropyl | Phenyl | 35.1 | 42.5 |
Data is hypothetical and based on trends observed in analogous series for illustrative purposes.
From the table above, a clear trend emerges: the nature of the substituents at the 2- and 6-positions plays a critical role in determining the cytotoxic potency. Aromatic substituents at these positions appear to be more favorable for activity than aliphatic groups. Furthermore, the introduction of electron-withdrawing groups, such as chlorine, on the phenyl rings can enhance the cytotoxic effect.
In-Depth SAR Analysis: Decoding the Molecular Blueprint for Activity
The observed differences in biological activity can be rationalized by considering the steric, electronic, and hydrophobic properties of the substituents. A systematic SAR study involves modifying specific regions of the molecule and observing the effect on its biological activity. For the this compound scaffold, key areas for modification include the substituents at the 2- and 6-positions, the hydroxyl group at the 4-position, and the methyl groups.
Key Structural Insights:
-
Substituents at C2 and C6: As indicated by the comparative data, these positions are critical for activity. The size, shape, and electronic nature of the substituents can influence how the molecule interacts with its biological target. Aromatic rings often engage in π-π stacking or hydrophobic interactions within a binding pocket.
-
The C4-Hydroxyl Group: This functional group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the target protein. Esterification or etherification of this hydroxyl group can be explored to probe the importance of this hydrogen bonding capability and to modulate the compound's lipophilicity.
-
Stereochemistry: The relative orientation of the substituents at C2 and C6 (cis vs. trans) is often a determining factor in biological activity. The trans configuration, as highlighted in the synthesis, is frequently observed in active natural products containing the tetrahydropyran ring.[1]
To systematically investigate these relationships, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed. 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions.[2]
Caption: Iterative workflow for SAR studies.
Caption: Key modification points on the scaffold.
Protocol for Biological Evaluation: The MTT Assay for Cytotoxicity
To assess the anticancer potential of the synthesized derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method for measuring cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., HL-60 or MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives, guided by the principles outlined in this guide, are essential for the development of novel therapeutic agents. The systematic modification of the oxane scaffold, coupled with robust biological evaluation and computational analysis, provides a powerful platform for lead optimization. Future work should focus on exploring a wider range of substituents at the 2- and 6-positions, investigating the impact of stereochemistry in greater detail, and elucidating the specific molecular targets of the most active compounds. By adhering to a scientifically rigorous and iterative drug discovery process, the therapeutic potential of this promising class of compounds can be fully realized.
References
A Comparative Performance Analysis of 2,6-Dimethyloxan-4-ol as a Novel Chiral Auxiliary
In the landscape of asymmetric synthesis, the quest for efficient, selective, and recyclable chiral auxiliaries is perpetual. These molecular entities are foundational to the stereocontrolled construction of complex chiral molecules, which form the bedrock of numerous pharmaceuticals and fine chemicals.[1][2] This guide introduces and benchmarks the performance of a novel chiral auxiliary, 2,6-dimethyloxan-4-ol, against established and widely utilized auxiliaries, namely Evans oxazolidinones and (-)-8-phenylmenthol.
The efficacy of a chiral auxiliary is judged by several key parameters: the level of stereoselectivity it imparts, the chemical yield of the desired product, the conditions required for its attachment and subsequent cleavage from the substrate, and the potential for its recovery and reuse.[1] This guide will delve into a comparative analysis of these parameters, supported by hypothetical experimental data for this compound and established data for the benchmark auxiliaries.
Introducing the Candidate: this compound
This compound is a tetrahydropyran derivative with stereogenic centers at the 2, 4, and 6 positions. Its rigid cyclic structure and the presence of a hydroxyl group for attachment to a substrate make it a promising candidate for a chiral auxiliary. The stereochemical outcome of reactions can be influenced by the cis or trans relationship of the methyl groups at the 2 and 6 positions relative to the hydroxyl group at the 4 position.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve a Prins cyclization reaction, a powerful method for constructing tetrahydropyran rings with high diastereoselectivity.[3] The reaction between a homoallylic alcohol and an aldehyde can be catalyzed by a Lewis acid to furnish the desired cyclic ether.
Caption: Proposed synthetic route to this compound.
Benchmarking Performance: An Asymmetric Aldol Reaction
To evaluate the performance of this compound, we will consider a classic asymmetric aldol reaction, a cornerstone of C-C bond formation.[4] The auxiliary is first acylated, and the resulting ester is then converted to an enolate, which reacts with an aldehyde. The stereochemical outcome is dictated by the chiral auxiliary.
The Contenders:
-
cis-2,6-Dimethyloxan-4-yl propanoate (Hypothetical): Our novel auxiliary.
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derivative (Evans Auxiliary): A gold standard in asymmetric synthesis, known for its high diastereoselectivity.[5][6]
-
(-)-8-Phenylmenthyl propanoate: A well-established chiral auxiliary derived from menthol.[][8]
Performance Comparison
The following table summarizes the hypothetical and literature-reported performance of these auxiliaries in the asymmetric aldol reaction between their propionyl derivatives and isobutyraldehyde.
| Chiral Auxiliary | Diastereomeric Excess (d.e.) | Yield (%) | Cleavage Conditions | Auxiliary Recovery (%) | Reference |
| cis-2,6-Dimethyloxan-4-yl propanoate | >95% (hypothetical) | 85 (hypothetical) | LiBH₄, Et₂O | >90 (hypothetical) | N/A |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | >99% | 85-95 | LiBH₄, Et₂O | >95 | [5] |
| (-)-8-Phenylmenthyl propanoate | >90% | 80-90 | LiAlH₄, THF | >90 | [9] |
Mechanistic Insights and Stereochemical Models
The stereoselectivity induced by these auxiliaries can be explained by the formation of a rigid, chelated transition state that blocks one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered face.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
For our hypothetical cis-2,6-dimethyloxan-4-ol auxiliary, the chair-like conformation of the tetrahydropyran ring and the axial orientation of the acyloxy group could create a well-defined steric environment, leading to high diastereoselectivity.
Caption: Proposed stereochemical model for the aldol reaction.
Experimental Protocols
Synthesis of cis-2,6-Dimethyloxan-4-yl propanoate
-
To a solution of cis-2,6-dimethyloxan-4-ol (1.0 eq) in dry dichloromethane (0.5 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Asymmetric Aldol Reaction with cis-2,6-Dimethyloxan-4-yl propanoate
-
To a solution of cis-2,6-dimethyloxan-4-yl propanoate (1.0 eq) in dry dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then add isobutyraldehyde (1.5 eq) dropwise.
-
Continue stirring at -78 °C for 3 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Extract the mixture with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis. Purify by column chromatography.
Cleavage of the Auxiliary
-
To a solution of the aldol adduct (1.0 eq) in anhydrous diethyl ether (0.1 M) at 0 °C, add a solution of lithium borohydride (2.0 eq) in THF.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the chiral alcohol product and the recovered this compound auxiliary.
Conclusion
While the performance data for this compound presented here is hypothetical, the structural features of this novel chiral auxiliary suggest its potential for high diastereoselectivity in asymmetric reactions. Its straightforward synthesis from readily available starting materials and the potential for high recovery rates make it an attractive candidate for further investigation. The benchmark comparison with the highly successful Evans oxazolidinones and (-)-8-phenylmenthol provides a clear context for the performance targets that a new chiral auxiliary must meet or exceed to be of practical value to the synthetic chemistry community. Further experimental validation is required to fully elucidate the capabilities of this compound and establish its place in the toolkit of asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY - ProQuest [proquest.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethyloxan-4-ol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,6-Dimethyloxan-4-ol. As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to disposal. Adherence to these procedures is critical not only for regulatory compliance under the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but for the fundamental safety of ourselves, our colleagues, and the environment.
The procedures outlined below are grounded in the "cradle-to-grave" principle of hazardous waste management, which holds the generator legally responsible for the waste from its point of generation through its ultimate disposal.[1][2]
Part 1: Hazard Assessment and Immediate Safety Precautions
1.1 Inferred Hazard Profile The compound 2,2-Dimethyloxan-4-ol is classified under the Globally Harmonized System (GHS) as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3] Ethers as a class are also known for their potential to form explosive peroxides upon exposure to air and light.[4][5][6] Therefore, this compound must be handled as a hazardous chemical with the following potential risks.
| Hazard Classification | Description | Primary Concern |
| Combustible Liquid | Likely GHS Flammable Liquid Category 4.[3] | Poses a fire risk when exposed to heat or ignition sources.[7] |
| Skin and Eye Irritant | Likely GHS Skin Irritant Category 2 & Eye Irritant Category 2A.[3] | Direct contact can cause irritation or damage to skin and eyes.[8] |
| Respiratory Irritant | May cause respiratory tract irritation upon inhalation of vapors.[3][9] | Inhalation of vapors should be minimized. |
| Peroxide Formation | As a cyclic ether, it may form explosive peroxides over time or upon concentration.[4][6][10] | Improper storage or handling of old containers can lead to a severe explosion hazard.[5][6] |
1.2 Required Personal Protective Equipment (PPE) When handling waste this compound, appropriate PPE is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Polyvinyl alcohol). | Prevents skin contact and irritation.[6] Gloves must be changed immediately if contaminated.[6] |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | All handling of this chemical and its waste should occur in a well-ventilated area, preferably a fume hood, to minimize inhalation of vapors.[6] |
1.3 Spill Response In the event of a spill, immediate and correct action is crucial.
-
Small Spills (<1 L): If you are trained, confine the spill using an absorbent spill kit.[6] Use non-sparking tools to collect the absorbed material. Double bag the waste in clear plastic bags, label it as "Hazardous Waste: this compound spill debris," and manage it for disposal.[6]
-
Large Spills (>1 L): Evacuate the immediate area and alert colleagues.[6] Contact your institution's Environmental Health and Safety (EHS) office immediately.[6]
Part 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a cornerstone of safe laboratory practice and is mandated by the EPA.[11] Mixing incompatible chemicals can result in violent reactions, while improper segregation complicates the disposal process and increases costs.
2.1 Waste Characterization Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is "listed" or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[1][12] this compound waste is classified as hazardous due to the characteristic of ignitability .
2.2 Segregation Protocol Never dispose of hazardous chemicals down the drain.[1][4][10] All waste streams must be kept separate. Use the following workflow to determine the correct waste container.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. blog.stpub.com [blog.stpub.com]
- 3. 2,2-Dimethyloxan-4-ol | C7H14O2 | CID 4914692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. usbioclean.com [usbioclean.com]
- 12. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethyloxan-4-ol
Welcome to your comprehensive guide on the safe handling of 2,6-Dimethyloxan-4-ol. In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Part 1: Hazard Analysis—Understanding the "Why"
Before we select our armor, we must first understand the adversary. Based on data from analogous compounds, this compound is anticipated to present the following primary hazards:
-
Serious Eye Irritation (H319): This is a significant risk. Alcohols, particularly cyclic structures like this one, can cause substantial irritation upon contact with the sensitive tissues of the eye.[1][2]
-
Skin Irritation (H315): Prolonged or repeated contact with the skin is likely to cause irritation, redness, and dermatitis.[1][2]
-
Combustible Liquid (H227): The compound is a combustible liquid, meaning it can ignite when heated.[1][2] This necessitates careful management of ignition sources in the laboratory.
-
Potential Respiratory Irritation (H335): Vapors or aerosols may cause irritation to the respiratory tract.[2] While this is a lesser risk than eye or skin contact under normal conditions, it becomes critical when handling heated solutions or creating aerosols.
These classifications are the causal basis for the specific PPE and handling protocols that follow. Every piece of equipment is chosen to directly counteract one or more of these identified risks.
Part 2: Core Directive—Your Shield in the Laboratory
Based on the hazard analysis, a baseline of PPE is mandatory for any procedure involving this compound. The specific operational context (e.g., quantity, temperature, potential for aerosolization) will determine if this baseline needs to be elevated.
Eye and Face Protection: The Non-Negotiable Barrier
Directive: Always wear ANSI Z87.1-rated (or equivalent) chemical safety goggles.
Causality: The most significant and immediate danger is serious eye irritation.[1][2] Standard safety glasses with side shields offer good protection from splashes but are not fully sealed. Chemical safety goggles provide a superior seal around the eyes, offering robust protection from splashes, mists, and vapors that could cause severe damage. In situations where there is a high risk of splashing (e.g., transferring large volumes, reactions under pressure), the use of a full-face shield in addition to safety goggles is the authoritative recommendation.
Skin Protection: Your Primary Line of Defense
Directive: Wear a fully fastened, long-sleeved laboratory coat and chemically resistant gloves at all times.
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact with alcohols. Always check the manufacturer's compatibility data for breakthrough time, especially if prolonged contact is anticipated.
-
The Double-Gloving Principle: For tasks involving larger quantities or higher risk of contamination (e.g., cleaning spills, weighing neat material), adopting a double-gloving technique is a field-proven best practice. This provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin.
-
-
Laboratory Coat: A 100% cotton or flame-resistant (e.g., Nomex) lab coat is essential. Given the compound's combustibility, polyester or other synthetic-blend lab coats, which can melt and fuse to the skin upon ignition, must be strictly avoided.
Respiratory Protection: A Conditional Requirement
Directive: Use of respiratory protection is not required for routine handling of small quantities in a well-ventilated area. However, it is necessary under specific conditions.
Causality: The risk of respiratory irritation becomes significant when the concentration of airborne vapors or mists increases.[2] Therefore, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required when:
-
Working outside of a certified chemical fume hood.
-
Heating the material, which increases its vapor pressure.
-
Generating aerosols (e.g., via sonication, vortexing, or spraying).
-
Cleaning up a large spill.
The following diagram illustrates the decision-making logic for PPE selection.
Caption: PPE selection workflow for this compound.
Part 3: Operational Protocols—Technique is Everything
Effective PPE is only half the battle; correct procedure is paramount to ensuring a truly safe environment.
Experimental Protocol: Donning and Doffing PPE
This sequence is designed to prevent cross-contamination from the laboratory environment to your personal space.
A. Donning Sequence (Putting On)
-
Lab Coat: Put on your lab coat and fasten all buttons completely.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye Protection: Put on your safety goggles. If a face shield is required, it goes on over the goggles.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.
B. Doffing Sequence (Taking Off) This is the most critical phase for preventing contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately.
-
Lab Coat: Unfasten the lab coat. Remove it by folding it in on itself, keeping the contaminated exterior away from your body. Hang it in its designated location or place it in a laundry receptacle.
-
Face Shield (if used): Remove the face shield by handling the headband.
-
Goggles: Remove your goggles by the strap, avoiding touching the front.
-
Respirator (if used): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Data Presentation: PPE Summary Table
| Task / Operation | Eye/Face Protection | Glove Type | Respiratory Protection | Additional Controls |
| Weighing/Prepping (Ambient Temp) | Safety Goggles | Nitrile | Not required | Ensure good ventilation |
| Solution Transfer (Ambient Temp) | Safety Goggles | Nitrile | Not required | Work in a tray to contain spills |
| Heating Solutions / Refluxing | Safety Goggles | Nitrile | Required if not in fume hood | Must be performed in a chemical fume hood |
| Aerosol Generation | Safety Goggles | Nitrile | Required if not in fume hood | Must be performed in a chemical fume hood |
| Large Spill Cleanup (>100 mL) | Goggles & Face Shield | Nitrile (Double) | Required | Use spill kit with absorbent material |
Part 4: Disposal and Decontamination
Operational Plan: All waste contaminated with this compound, including used gloves, paper towels, and empty containers, must be disposed of as hazardous chemical waste.[1]
-
PPE Disposal: Contaminated gloves and other disposable PPE should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed container. Never pour this compound down the drain.
-
Decontamination: Work surfaces should be wiped down with an appropriate solvent (e.g., 70% ethanol) and then cleaned with soap and water after each use.
By integrating these principles of hazard analysis, correct PPE selection, and meticulous procedure, you build a robust and trustworthy safety culture that protects not only you but your entire team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
